Technical Documentation Center

2-Isopropoxyethanamine hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Isopropoxyethanamine hydrochloride
  • CAS: 1161436-02-7

Core Science & Biosynthesis

Foundational

2-Isopropoxyethanamine Hydrochloride: Structural Dynamics, Synthesis, and Applications in Pharmacophore Design

Executive Summary In contemporary medicinal chemistry, the strategic selection of bifunctional building blocks is critical for optimizing the pharmacokinetic and pharmacodynamic profiles of active pharmaceutical ingredie...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the strategic selection of bifunctional building blocks is critical for optimizing the pharmacokinetic and pharmacodynamic profiles of active pharmaceutical ingredients (APIs). 2-Isopropoxyethanamine hydrochloride has emerged as a highly versatile reagent in drug discovery[1]. By combining a nucleophilic primary amine with a lipophilic isopropoxy ether linkage, this molecule allows researchers to seamlessly introduce steric bulk, modulate hydrogen bonding, and fine-tune the partition coefficient (LogP) of target scaffolds. This whitepaper provides an in-depth technical analysis of its structural causality, self-validating synthetic methodology, and integration into advanced therapeutic candidates.

Chemical Identity & Physicochemical Profiling

Understanding the baseline physicochemical properties of 2-isopropoxyethanamine is the first step in predicting its behavior in both synthetic workflows and biological systems.

Table 1: Core Chemical and Structural Properties

PropertyValue
Chemical Name 2-Isopropoxyethanamine hydrochloride
CAS Number (HCl Salt) 1161436-02-7[2]
CAS Number (Free Base) 81731-43-3[3]
Molecular Formula (HCl Salt) C₅H₁₄ClNO[4]
Molecular Weight (HCl Salt) 139.62 g/mol [4]
Molecular Weight (Free Base) 103.16 g/mol [3]
SMILES (HCl Salt) CC(C)OCCN.Cl[3]

Structural Causality & Reactivity

The utility of 2-isopropoxyethanamine is not accidental; it is a direct consequence of its tripartite molecular architecture[1]:

  • Primary Amine Terminus: Acts as an unhindered, potent nucleophile. This facilitates rapid, high-yielding amide coupling reactions with carboxylic acid-containing heterocycles (e.g., indoline or pyrazole cores)[5],[6].

  • Ether Linkage: The oxygen atom functions as a hydrogen bond acceptor, which can interact with target receptor residues or surrounding water molecules, thereby improving the aqueous solubility of the final API.

  • Isopropyl Moiety: Introduces a precisely calculated degree of steric bulk and lipophilicity. In the context of receptor binding, this specific steric profile can prevent off-target interactions. For example, in the design of 5-HT2C receptor agonists, the isopropoxy group provides the necessary bulk to disrupt binding to the structurally similar 5-HT2A and 5-HT2B receptors, a common liability in diazepine-based therapeutics[6].

Applications in Drug Discovery

2-Isopropoxyethanamine is actively utilized as a structural modifier in several cutting-edge therapeutic domains:

  • 5-HT2C Receptor Agonists: It was a critical building block in the discovery phase of Bexicaserin (LP352) analogues. By coupling 2-isopropoxyethanamine to an indoline-4-carboxylate core, researchers generated monomethyl amide derivatives exhibiting at least 200-fold selectivity for 5-HT2C over related serotonin receptors[6].

  • Protein Synthesis Modulators: The compound is employed in the synthesis of small molecules designed to modulate the synthesis of target proteins such as BCL-2, MYC, and KRAS-G12D, where the ether side-chain helps optimize the molecule's cell permeability[7].

  • Enzyme Inhibitors: It serves as a side-chain modifier in the development of microsomal prostaglandin E synthase-1 (mPGES-1) inhibitors for inflammatory diseases[8] and prolyl hydroxylase domain (PHD) inhibitors targeting cardiovascular disorders[5].

Experimental Protocol: Self-Validating Synthesis

To ensure high purity and yield, the synthesis of 2-isopropoxyethanamine hydrochloride leverages the in situ generation of an aziridine intermediate. Causality: Direct Sₙ2 substitution on haloamines often leads to uncontrolled intermolecular polymerization. By using strong base catalysis, the reaction is forced through an intramolecular aziridine intermediate, ensuring clean nucleophilic ring-opening by the alkoxide[1].

Step-by-Step Methodology
  • Alkoxide Generation: Under a strict inert nitrogen atmosphere, dissolve 1.2 equivalents of sodium metal in anhydrous isopropanol. Stir until effervescence ceases, quantitatively yielding sodium isopropoxide.

  • Aziridine Formation: Cool the mixture to 0°C and slowly add 1.0 equivalent of 2-chloroethanamine hydrochloride. The base first neutralizes the hydrochloride salt and deprotonates the primary amine, triggering a rapid intramolecular nucleophilic substitution that forms aziridine in situ.

  • Nucleophilic Ring-Opening: Heat the reaction mixture to reflux (approx. 82°C) for 12 hours. The excess isopropoxide attacks the sterically unhindered aziridine ring, yielding the free base 2-isopropoxyethanamine[1].

  • Workup: Cool the mixture to room temperature and filter off the precipitated sodium chloride. Concentrate the filtrate under reduced pressure to remove excess isopropanol.

  • Salt Formation: Dissolve the crude free base in anhydrous diethyl ether. Introduce dry HCl gas (or ethereal HCl) dropwise under vigorous stirring until precipitation ceases.

  • Purification: Filter the resulting white precipitate and recrystallize from a binary mixture of ethanol and diethyl ether to obtain highly pure 2-isopropoxyethanamine hydrochloride.

Analytical Validation

A self-validating protocol requires orthogonal analytical techniques to confirm the success of the synthesis.

Table 2: Analytical Validation Parameters

TechniqueTarget ObservationCausality / Validation
¹H NMR (D₂O) Doublet at ~1.15 ppm (6H)Confirms the presence of the intact isopropyl methyl groups.
¹H NMR (D₂O) Multiplet at ~3.6 ppm (1H)Validates the methine proton of the isopropyl ether linkage.
¹H NMR (D₂O) Triplets at ~3.1 & ~3.6 ppm (4H)Confirms the ethylene spacer (CH₂-N and CH₂-O, respectively).
MS (ESI+) m/z = 104.1 [M+H]⁺Validates the molecular weight of the free base (103.16 g/mol )[3].

Pathway Visualization

G A Isopropanol + 2-Haloethanamine B Aziridine Intermediate A->B Base Catalysis (Intramolecular SN2) C 2-Isopropoxyethanamine HCl B->C Nucleophilic Ring-Opening D Amide Coupling Reaction C->D Scaffold Derivatization E Target API (e.g., 5-HT2C Agonist) D->E Pharmacophore Integration

Workflow of 2-isopropoxyethanamine synthesis and API integration.

References

Sources

Exploratory

solubility of 2-Isopropoxyethanamine hydrochloride in organic solvents

An In-Depth Technical Guide to the Solubility Profiling of 2-Isopropoxyethanamine Hydrochloride in Organic Solvents Executive Summary As a Senior Application Scientist in pharmaceutical development, one of the most criti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Solubility Profiling of 2-Isopropoxyethanamine Hydrochloride in Organic Solvents

Executive Summary

As a Senior Application Scientist in pharmaceutical development, one of the most critical early-stage evaluations of any Active Pharmaceutical Ingredient (API) or intermediate is its solubility profile. 2-Isopropoxyethanamine hydrochloride (CAS: 1161436-02-7) presents a unique physicochemical system: it is a primary amine hydrochloride salt featuring an aliphatic ether linkage.

This whitepaper provides a comprehensive, causality-driven analysis of the solvation thermodynamics of 2-Isopropoxyethanamine HCl in organic solvents. By understanding the interplay between the compound's crystal lattice energy and solvent dielectric properties, researchers can strategically select solvents for synthesis, crystallization, and formulation workflows while adhering to ICH Q3C regulatory guidelines [1].

Structural Analysis & Solvation Thermodynamics

To predict and manipulate the solubility of 2-Isopropoxyethanamine HCl, we must first deconstruct its molecular architecture and the thermodynamic forces governing its solid state.

The Causality of Dissolution: The dissolution of an amine hydrochloride salt in an organic solvent is not merely a mixing event; it is a thermodynamic competition. The solvent must provide sufficient solvation energy ( ΔGsolv​ ) to overcome the highly stable ionic crystal lattice energy ( ΔGlattice​ ) of the salt [2].

  • The Primary Ammonium Cation ( −NH3+​ ): Acts as a strong hydrogen-bond donor. It requires solvents with high hydrogen-bond accepting basicity (e.g., the oxygen in alcohols or the carbonyl in DMF) to stabilize the positive charge.

  • The Chloride Anion ( Cl− ): A localized point charge that demands strong hydrogen-bond donating solvents (protic solvents) for effective solvation.

  • The Isopropoxy Ether Linkage ( −O−CH(CH3​)2​ ): This is the structural wildcard. The ether oxygen acts as a secondary hydrogen-bond acceptor, while the isopropyl group introduces a localized lipophilic domain. This structural feature slightly lowers the overall lattice energy compared to strictly aliphatic amine salts (e.g., propylamine HCl) and enhances solubility in moderately polar solvents like dichloromethane (DCM) or tetrahydrofuran (THF) via dipole-dipole interactions.

Conclusion on Solvent Selection: Solvents that possess high dielectric constants ( ϵ ) and dual hydrogen-bond donor/acceptor capabilities (protic solvents) will yield the highest solubility. Aprotic solvents will struggle to solvate the chloride anion, leading to significantly lower solubility unless they possess exceptionally high dipole moments.

G A 2-Isopropoxyethanamine HCl Solid Ionic Lattice B Thermodynamic Barrier (Overcome Lattice Energy) A->B Solvent Addition C1 Protic Solvents (e.g., MeOH, EtOH) B->C1 High ε, H-Bond Donor/Acceptor C2 Polar Aprotic (e.g., DMSO, DMF) B->C2 High ε, H-Bond Acceptor Only C3 Non-Polar / Weakly Polar (e.g., Hexane, Toluene) B->C3 Low ε, No H-Bonding D1 High Solubility Strong Ion-Dipole & H-Bonding C1->D1 D2 Moderate Solubility Cation Solvation Dominates C2->D2 D3 Insoluble Lattice Energy Dominates C3->D3

Caption: Thermodynamic decision tree for the solvation of 2-Isopropoxyethanamine HCl.

Quantitative Solubility Profiling in Organic Solvents

Based on the thermodynamic principles outlined above and empirical behaviors of homologous secondary and primary amine hydrochloride salts [2], the following table summarizes the expected solubility profile of 2-Isopropoxyethanamine HCl.

Note: Solvent selection is cross-referenced with ICH Q3C guidelines to ensure pharmaceutical development viability [1].

Solvent ClassSpecific SolventICH Q3C ClassDielectric Constant ( ϵ )Estimated Solubility BehaviorMechanistic Rationale
Alcohols (Protic) MethanolClass 232.7High (>100 mg/mL)Optimal H-bond donor/acceptor pairing for both NH3+​ and Cl− .
Alcohols (Protic) EthanolClass 324.5High (50-100 mg/mL)Excellent solvation; preferred over MeOH due to lower toxicity.
Alcohols (Protic) Isopropanol (IPA)Class 319.9Moderate (10-50 mg/mL)Increased steric bulk reduces solvation efficiency of the anion.
Polar Aprotic DMSOClass 346.7Moderate to High High ϵ solvates the cation, but poor anion solvation limits absolute capacity.
Polar Aprotic AcetonitrileClass 237.5Low (<10 mg/mL)Weak H-bond acceptor; unable to effectively disrupt the ionic lattice.
Ethers/Ketones THF / AcetoneClass 2 / 37.5 / 20.7Very Low (<5 mg/mL)Insufficient dielectric constant. Useful as anti-solvents for crystallization.
Non-Polar Hexane / TolueneClass 2 / 21.9 / 2.4Insoluble Cannot overcome lattice energy; purely lipophilic interactions are insufficient.

Experimental Protocol: High-Throughput Equilibrium Solubility Screening

To transition from predictive thermodynamics to empirical data, a robust, self-validating experimental protocol is required. The Equilibrium Concentration (EqC) Gravimetric Method coupled with an orthogonal HPLC check is the gold standard for determining the solubility of amine hydrochlorides in early-stage development [3].

This system is self-validating: the gravimetric mass balance must correlate directly with the chromatographic area-under-the-curve (AUC), ensuring no solvent-induced degradation has occurred during the equilibration phase.

Step-by-Step Methodology:
  • Suspension Preparation: Accurately weigh 100 mg of 2-Isopropoxyethanamine HCl into a 2 mL glass HPLC vial. Add 1.0 mL of the target organic solvent to create a supersaturated suspension.

  • Thermal Equilibration: Seal the vial and place it in a thermomixer. Agitate at 800 RPM at a strictly controlled temperature (e.g., 25.0 ± 0.1 °C) for 48 hours. Causality: 48 hours ensures true thermodynamic equilibrium is reached, preventing false readings from metastable supersaturation.

  • Phase Separation: Centrifuge the suspension at 10,000 RPM for 15 minutes at the equilibration temperature. Carefully extract 0.5 mL of the clear supernatant using a pre-warmed positive displacement pipette (to prevent precipitation inside the tip).

  • Gravimetric Analysis (Primary Data): Dispense exactly 0.2 mL of the supernatant into a pre-weighed, tared aluminum pan. Evaporate the solvent using a vacuum oven at 40 °C until a constant mass is achieved (typically 24 hours). Calculate solubility ( S ) in mg/mL:

    S=0.2 mLMassfinal​−Masstare​​
  • HPLC Validation (Orthogonal Check): Dilute the remaining 0.3 mL of supernatant with mobile phase and analyze via HPLC-UV/CAD (Charged Aerosol Detection is preferred due to the lack of a strong chromophore on the isopropoxyethanamine backbone). Compare the calculated concentration against a standard calibration curve.

Workflow S1 1. Suspension Preparation (Excess API + Solvent) S2 2. Thermal Equilibration (48h at 25°C) S1->S2 S3 3. Phase Separation (Centrifugation) S2->S3 S4 4. Gravimetric Analysis (Evaporate to Constant Mass) S3->S4 S5 5. Mass Balance Validation (HPLC-CAD Orthogonal Check) S4->S5

Caption: Self-validating gravimetric and HPLC workflow for equilibrium solubility determination.

Strategic Recommendations for Drug Development

Understanding the solubility of 2-Isopropoxyethanamine HCl allows for precise control over downstream pharmaceutical processes:

  • API Crystallization & Purification: The steep solubility gradient between short-chain alcohols and ethers makes them an ideal solvent/anti-solvent pair. Dissolving the crude hydrochloride salt in a minimal volume of Ethanol (Class 3) at 60 °C, followed by the controlled dropwise addition of Tetrahydrofuran (THF) or Acetone , will force a high-yielding, highly pure crystallization of the API.

  • Synthesis & Reaction Media: If 2-Isopropoxyethanamine HCl is utilized as a nucleophile in a substitution reaction, the hydrochloride salt must be neutralized. Using a polar aprotic solvent like DMF in the presence of a non-nucleophilic base (e.g., DIPEA) allows the free base to be generated in situ, where it is infinitely soluble, while the resulting DIPEA·HCl salt may partially precipitate, driving the reaction forward.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ICH Harmonised Guideline: Impurities: Residual Solvents Q3C (R8). (2021). Available at:[Link]

  • Thomas, E., & Rubino, J. T. Solubility, melting point and salting-out relationships in a group of secondary amine hydrochloride salts. International Journal of Pharmaceutics, 130(2), 179-185. (1996). Available at:[Link]

  • Zhou, L., et al. Rapid, small-scale determination of organic solvent solubility using a thermogravimetric analyzer. Journal of Pharmaceutical Sciences, 96(11), 3052-3065. (2007). Available at:[Link]

Foundational

2-Isopropoxyethanamine hydrochloride mechanism of action

An In-Depth Technical Guide to the Mechanism of Action and Application of 2-Isopropoxyethanamine Hydrochloride in Rational Drug Design Executive Summary 2-Isopropoxyethanamine hydrochloride (IPAE-HCl) (CAS: 1161436-02-7)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mechanism of Action and Application of 2-Isopropoxyethanamine Hydrochloride in Rational Drug Design

Executive Summary

2-Isopropoxyethanamine hydrochloride (IPAE-HCl) (CAS: 1161436-02-7) is a high-value, bifunctional oxygenated primary amine. Unlike active pharmaceutical ingredients (APIs) that possess intrinsic biological activity, IPAE-HCl operates as a pharmacophoric building block [1]. Its "mechanism of action" is structural and chemical: when integrated into a drug scaffold, it fundamentally alters the molecule's physicochemical properties, receptor subtype selectivity, and pharmacokinetic profile.

This whitepaper explores the chemical causality behind utilizing IPAE-HCl in medicinal chemistry, focusing on its critical role in synthesizing highly selective therapeutics, such as the 5-HT2C receptor superagonist Bexicaserin (LP352) [2]. We detail the chemical reactivity profile, the resulting pharmacodynamic signaling cascades, and provide self-validating experimental protocols for its integration into drug discovery workflows.

Chemical Mechanism of Action: The Pharmacophoric Role

The utility of IPAE-HCl stems from its dual-functional nature, which combines a reactive primary amine with a stable, sterically demanding isopropoxy ether[3].

Structural Causality in Drug Design
  • Nucleophilic Amine: The primary amine serves as a highly efficient nucleophile for amide couplings, reductive aminations, and sulfonamide formations[4]. The hydrochloride salt formulation ensures long-term stability by preventing premature oxidation and degradation.

  • Steric Shielding & Lipophilicity: The isopropoxy group ( −O−CH(CH3​)2​ ) introduces specific steric bulk. In the context of receptor binding, this bulky, lipophilic tail forces the synthesized molecule into a restricted bioactive conformation.

  • Hydrogen Bond Acceptor: The ether oxygen retains the ability to act as a hydrogen bond acceptor, allowing for precise interactions within target protein active sites (e.g., anchoring into the orthosteric site of GPCRs).

Pharmacodynamic Translation: The Bexicaserin Case Study

The most prominent application of the IPAE moiety is found in Bexicaserin , an investigational oral therapy for Developmental and Epileptic Encephalopathies (DEEs)[5].

Historically, 5-HT receptor agonists have suffered from off-target toxicity. Activation of the 5-HT2B receptor is notoriously linked to cardiac valvulopathy, while 5-HT2A activation causes hallucinations[2]. By incorporating the 2-isopropoxyethylamine moiety, Bexicaserin achieves an unprecedented >227-fold selectivity for 5-HT2C over 5-HT2A and 5-HT2B[6]. The steric bulk of the isopropoxy group creates a spatial clash within the binding pockets of the 2A and 2B subtypes, while perfectly complementing the 5-HT2C binding site.

Once bound, the IPAE-derived agonist triggers a specific Gq-protein coupled signaling cascade :

  • Activation of Phospholipase C (PLC).

  • Cleavage of PIP2 into Inositol Triphosphate (IP3) and Diacylglycerol (DAG).

  • Release of intracellular calcium ( Ca2+ ).

  • Downstream modulation of GABAergic neurotransmission, which suppresses the central hyperexcitability responsible for DEE seizures[5][7].

Gq-coupled 5-HT2C signaling pathway modulated by IPAE-derived agonists.

Quantitative Data Presentation

The integration of IPAE-HCl dramatically alters both the physicochemical properties of the intermediate and the target selectivity of the final API.

Table 1: Physicochemical Properties of 2-Isopropoxyethanamine
PropertyValueImplication for Synthesis
Molecular Weight 103.16 g/mol (Free base)Low molecular weight allows for fragment-based drug design without exceeding Lipinski's Rule of 5.
pKa (Predicted) 8.98 ± 0.10Highly basic primary amine; requires strong non-nucleophilic bases (e.g., DIPEA) to liberate from the HCl salt during coupling.
Boiling Point 120°C at 747 TorrVolatile as a free base; the HCl salt form is critical for stable storage and precise stoichiometric weighing.
Table 2: Receptor Selectivity Profile of IPAE-Derived Bexicaserin
Target ReceptorBinding Affinity ( Ki​ )Selectivity RatioClinical Implication
5-HT2C 44 nMReferenceRobust seizure suppression via GABAergic modulation.
5-HT2A > 10,000 nM> 227-foldAvoidance of hallucinogenic and psychiatric adverse events.
5-HT2B > 10,000 nM> 227-foldElimination of drug-induced cardiac valvulopathy risk.

(Data derived from Longboard Pharmaceuticals' preclinical target binding assays[6])

Experimental Protocols: Self-Validating Amide Coupling

To utilize IPAE-HCl in drug synthesis, researchers must employ coupling protocols that account for the hydrochloride salt and the mild steric hindrance of the isopropoxy tail. The following protocol utilizes HATU due to its superior efficiency with hindered amines.

This is a self-validating system : the use of LC-MS at Step 3 ensures the carboxylic acid is fully activated before the amine is introduced, preventing the formation of unreactive side products.

Step-by-Step Methodology: HATU-Mediated Amide Coupling

Reagents Required:

  • Target Carboxylic Acid Scaffold (1.0 eq)

  • 2-Isopropoxyethanamine hydrochloride (1.2 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Activation: Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere. Add DIPEA (1.0 eq) followed by HATU (1.1 eq). Stir at room temperature for 15 minutes.

  • Validation Check 1: Sample 5 μ L of the reaction mixture, dilute in acetonitrile, and analyze via LC-MS to confirm the complete formation of the activated HOAt-ester intermediate.

  • Amine Liberation & Coupling: In a separate vial, suspend IPAE-HCl (1.2 eq) in a minimal amount of DMF and add DIPEA (2.0 eq). This step is critical to neutralize the HCl salt and liberate the nucleophilic free amine. Add this solution dropwise to the activated ester mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 2–4 hours.

  • Validation Check 2: Perform a second LC-MS analysis. The system validates itself when the mass of the activated ester disappears and the mass of the IPAE-derived amide ( [M+H]+ ) becomes the dominant peak[4].

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ . Extract the aqueous layer with Ethyl Acetate ( ). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), dry over Na2​SO4​ , and concentrate in vacuo.

Chemical synthesis workflow for IPAE-HCl mediated amide coupling.

Conclusion

2-Isopropoxyethanamine hydrochloride is far more than a simple reagent; it is a strategic pharmacophoric tool. By leveraging its unique combination of a reactive primary amine and a sterically demanding, lipophilic isopropoxy ether, medicinal chemists can drive target specificity, eliminate off-target toxicities, and synthesize breakthrough therapeutics like Bexicaserin. Understanding the chemical causality of this building block is essential for modern drug development targeting complex GPCR networks.

References

  • PatSnap. "Stock Soars on Promising Epilepsy Drug Trial, Longboard Eyes $150M Offering". patsnap.com. Available at: [Link]

  • American Epilepsy Society. "bexicaserin exhibits high selectivity and specificity for the 5-ht2c receptor with low potential for off-target activity". aesnet.org. Available at: [Link]

  • PR Newswire. "Lundbeck's bexicaserin receives Breakthrough Therapy Designation in China for the treatment of seizures in severe rare epilepsies APAC". prnewswire.com. Available at: [Link]

  • Taylor & Francis Online. "Evaluating bexicaserin for the treatment of developmental epileptic encephalopathies". tandfonline.com. Available at: [Link]

  • Google Patents. "WO2015057659A1 - Selectively substituted quinoline compounds". google.com.

Sources

Exploratory

Theoretical Properties and Synthetic Utility of 2-Isopropoxyethanamine Hydrochloride: A Technical Guide

Executive Summary: The Strategic Value of Ether-Amine Building Blocks In modern medicinal chemistry, the strategic incorporation of hydrophilic, low-molecular-weight building blocks is essential for optimizing the pharma...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Strategic Value of Ether-Amine Building Blocks

In modern medicinal chemistry, the strategic incorporation of hydrophilic, low-molecular-weight building blocks is essential for optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of drug candidates. 2-Isopropoxyethanamine hydrochloride (CAS: 1161436-02-7) represents a highly versatile bifunctional synthon. By combining a primary amine with an isopropoxy ether linkage, this molecule serves as an excellent vector for introducing polarity, modulating lipophilicity, and acting as a hydrogen bond acceptor in target scaffolds.

As a Senior Application Scientist, I approach this compound not merely as a reagent, but as a programmable molecular module. This whitepaper provides an in-depth analysis of its theoretical properties, mechanistic behavior, and field-proven experimental protocols, specifically focusing on its application in synthesizing complex pharmaceutical intermediates like substituted benzimidazoles [1].

Physicochemical Profiling & Theoretical Descriptors

Understanding the theoretical properties of 2-Isopropoxyethanamine hydrochloride is critical for predicting its behavior in both synthetic environments and biological systems. The hydrochloride salt form is specifically chosen over the free base (CAS: 81731-43-3) for operational stability. Low-molecular-weight aliphatic amines are typically volatile liquids prone to atmospheric oxidation and carbamate formation via reaction with ambient CO₂. The HCl salt is a stable, crystalline solid that ensures precise stoichiometric handling and extended shelf-life.

The table below summarizes the core quantitative data and theoretical descriptors for this building block [2].

PropertyValueScientific Rationale / Remarks
Chemical Formula C₅H₁₄ClNORepresents the HCl salt (C₅H₁₃NO · HCl).
Molecular Weight 139.62 g/mol Low MW ensures minimal penalty to the overall ligand efficiency of the final drug molecule.
Predicted pKₐ 8.98 ± 0.10The inductive electron-withdrawing effect (-I) of the ether oxygen slightly lowers the basicity compared to pure alkylamines (e.g., propylamine pKₐ ~10.5).
Boiling Point (Free Base) ~120 °CHighlights the volatility of the free base, reinforcing the necessity of using the HCl salt for storage.
Topological Polar Surface Area (TPSA) 35.2 ŲContributed by the primary amine (26.02 Ų) and ether oxygen (9.23 Ų); excellent for maintaining membrane permeability.
Predicted LogP ~0.45The balance of the hydrophilic amine/ether and the lipophilic isopropyl group results in a near-neutral partition coefficient.

Mechanistic Reactivity & Pathway Dynamics

The primary synthetic utility of 2-Isopropoxyethanamine hydrochloride lies in its role as a potent nucleophile. Once the free base is liberated in situ, the unhindered primary amine readily participates in Nucleophilic Aromatic Substitution (SₙAr) reactions, reductive aminations, and amide couplings.

In drug development workflows—such as the synthesis of bromodomain inhibitors—this amine is frequently reacted with highly electrophilic aromatic systems (e.g., fluoronitrobenzenes). The reaction proceeds via an addition-elimination mechanism, characterized by the formation of a negatively charged Meisenheimer complex transition state.

G A 2-Isopropoxyethanamine HCl (CAS: 1161436-02-7) B Base Addition (TEA) In situ Free Base Liberation A->B Step 1 C Electrophile Addition (e.g., 2-Fluoro-nitrobenzene) B->C Step 2 D SNAr Reaction Heat in EtOH (70°C) C->D Step 3 E Meisenheimer Complex (Anionic Transition State) D->E Activation F Target Scaffold (Substituted Aniline) E->F Elimination of F-

Workflow of Nucleophilic Aromatic Substitution (SNAr) using 2-Isopropoxyethanamine HCl.

Self-Validating Experimental Protocol: SₙAr Implementation

To ensure trustworthiness and reproducibility, the following protocol details the synthesis of an intermediate (e.g., 5-bromo-N-(2-isopropoxyethyl)-2-nitroaniline) using 2-Isopropoxyethanamine hydrochloride. This methodology is adapted from validated pharmaceutical patent literature [1] and is annotated with the underlying physical chemistry causality.

Materials Required:
  • 4-bromo-2-fluoro-1-nitrobenzene (Electrophile, 1.0 equiv)

  • 2-Isopropoxyethanamine hydrochloride (Nucleophile, 1.2 equiv)

  • Triethylamine (TEA) (Base, 1.3 equiv)

  • Absolute Ethanol (Solvent)

Step-by-Step Methodology & Causality:

Step 1: Reagent Solubilization

  • Action: Suspend 4-bromo-2-fluoro-1-nitrobenzene (2.27 mmol) and 2-isopropoxyethanamine hydrochloride (2.72 mmol) in absolute ethanol (8 mL) at room temperature.

  • Causality: Ethanol is selected as a polar protic solvent. While SₙAr reactions are often run in polar aprotic solvents (like DMF) to avoid solvating the nucleophile, ethanol is chosen here because it effectively stabilizes the highly polar, anionic Meisenheimer intermediate via hydrogen bonding, thereby lowering the activation energy barrier. Furthermore, it allows for a lower boiling point during post-reaction concentration compared to DMF.

Step 2: In Situ Free Base Liberation

  • Action: Add Triethylamine (2.95 mmol) dropwise to the stirred suspension.

  • Causality: Triethylamine (pKₐ ~10.7) is a significantly stronger base than 2-isopropoxyethanamine (pKₐ ~8.98). TEA acts as a thermodynamic sink for the chloride ion, quantitatively deprotonating the hydrochloride salt to liberate the active, nucleophilic free amine. The slight excess (1.3 equiv) ensures complete neutralization and acts as an acid scavenger for the HF generated during the substitution.

Step 3: Thermal Activation

  • Action: Heat the reaction mixture to 70 °C for 6 hours under an inert atmosphere (N₂).

  • Causality: The fluorine atom is highly electronegative, activating the ortho-nitro position, but thermal energy is still required to overcome the steric hindrance of the incoming isopropoxyethyl chain. 70 °C provides optimal kinetic energy without causing thermal degradation of the nitroaromatic system.

Step 4: Quench and Liquid-Liquid Extraction

  • Action: Cool to room temperature, dilute with distilled water (100 mL), and extract with Ethyl Acetate (3 x 100 mL).

  • Causality: The addition of water crashes out the organic product while solubilizing the highly water-soluble byproducts (TEA·HCl and TEA·HF salts). Ethyl acetate is an ideal extraction solvent due to its favorable partition coefficient for the newly formed, moderately lipophilic secondary amine product.

Step 5: Purification

  • Action: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Causality: Brine removes residual water from the organic phase via osmotic pressure. Anhydrous Na₂SO₄ chemically binds remaining trace water, preventing hydrolysis or degradation during the concentration phase.

Analytical Characterization Signatures

To validate the successful incorporation of the 2-isopropoxyethyl moiety, researchers should look for the following distinct spectroscopic signatures:

  • ¹H NMR (400 MHz, CDCl₃/MeOD): The isopropyl group provides a highly diagnostic signature. Expect a distinct septet around δ 3.50 - 3.70 ppm (1H, -CH (CH₃)₂) and a strong doublet around δ 1.10 - 1.20 ppm (6H, -CH(CH₃ )₂). The ethylene linker will present as two distinct multiplets (or triplets depending on coupling) between δ 2.80 and 3.60 ppm.

  • Mass Spectrometry (ESI-MS): In positive ion mode, the free base of the unreacted starting material will show an [M+H]+ peak at m/z 104.1. The final functionalized product will exhibit an [M+H]+ mass shift corresponding to the exact mass of the electrophile minus 19 Da (loss of Fluorine) plus 103 Da (addition of the amine fragment).

References

  • Substituted benzimidazoles, their preparation and their use as pharmaceuticals (WO2017024412A1). Google Patents.
Foundational

potential research areas for 2-Isopropoxyethanamine hydrochloride

An in-depth technical analysis by a Senior Application Scientist. Executive Summary: The Strategic Value of Aliphatic Linkers In modern drug discovery, the optimization of a lead compound often hinges on the precise engi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis by a Senior Application Scientist.

Executive Summary: The Strategic Value of Aliphatic Linkers

In modern drug discovery, the optimization of a lead compound often hinges on the precise engineering of its peripheral appendages. As a Senior Application Scientist, I frequently evaluate aliphatic building blocks not just for their synthetic reactivity, but for their downstream pharmacokinetic (PK) and pharmacodynamic (PD) implications. 2-Isopropoxyethanamine hydrochloride (CAS: 1161436-02-7) represents a masterclass in structural economy.

By combining a reactive primary amine with a short-chain ether and a sterically hindered isopropyl terminus, this molecule serves as a highly specialized building block[1]. It is deployed to fine-tune the lipophilic/hydrophilic balance of drug candidates, improve aqueous solubility, and act as a resilient linker in the design of targeted molecular probes.

The Chemical Logic: Causality in Pharmacokinetic Optimization

Why choose 2-isopropoxyethanamine over a simple alkylamine (e.g., propylamine) or a standard PEG-chain? The answer lies in the causality of molecular interactions:

  • The Ether Oxygen (Hydrogen Bond Acceptor): Unlike purely aliphatic chains, the inclusion of the ether oxygen introduces a hydrogen bond acceptor. This subtly decreases the overall lipophilicity (cLogP) of the appended molecule, which directly correlates with improved aqueous solubility and reduced off-target toxicity.

  • The Isopropyl Terminus (Steric Shielding): Short-chain ethers are notoriously susceptible to rapid oxidative cleavage (O-dealkylation) by Cytochrome P450 (CYP) enzymes in the liver. The branched isopropyl group provides critical steric hindrance, shielding the adjacent ether oxygen from enzymatic attack and thereby extending the compound's plasma half-life.

  • The Hydrochloride Salt Form: The free base of this compound (CAS: 81731-43-3) is a volatile liquid prone to atmospheric oxidation and carbon dioxide absorption. Utilizing the hydrochloride salt ensures batch-to-batch consistency, precise stoichiometric weighing, and long-term shelf stability[1].

Quantitative Data: Physicochemical Profile & ADME Implications

The following table summarizes the structural contributions of the 2-isopropoxyethanamine motif when conjugated to a core scaffold.

PropertyValue / ImpactPharmacokinetic Rationale
Molecular Weight (Free Base) 103.16 g/mol Low molecular weight allows for structural elaboration without violating Lipinski's Rule of 5.
Hydrogen Bond Acceptors (HBA) 2 (N, O)Enhances aqueous solubility; interacts with target protein backbones.
Hydrogen Bond Donors (HBD) 1 (NH, post-coupling)Maintains directional hydrogen bonding capability in the target site.
Steric Profile Isopropyl terminalShielding effect prevents rapid CYP450-mediated O-dealkylation.
Salt Form HydrochloridePrevents oxidation of the primary amine; ensures synthetic reproducibility.

Primary Research Areas & Applications

Area 1: GPCR Antagonist Development (hP2Y2 Receptors)

The human P2Y2 receptor (hP2Y2R) is a G-protein-coupled receptor (GPCR) implicated in conditions ranging from idiopathic pulmonary fibrosis to antimetastatic cancer. Developing non-nucleotide antagonists for this receptor is a major research priority.

In a landmark study, researchers utilized 2-isopropoxyethanamine to synthesize highly selective, fluorescent antagonists based on the AR-C118925 scaffold[2]. The amine was reacted with an electrophilic core to form a stable conjugate. The isopropoxy chain was specifically chosen because its unique steric and electronic profile allowed the molecule to project into the hydrophobic binding pocket of the receptor without disrupting the binding affinity (maintaining micromolar affinity, pKd = 6.32)[2]. This enabled the creation of molecular probes used in bioluminescence-energy-transfer (BRET) assays and confocal microscopy to study receptor distribution[2].

G ATP Extracellular ATP/UTP Receptor hP2Y2 Receptor (GPCR) ATP->Receptor Agonist Binding Gq Gq Protein Activation Receptor->Gq Conformational Change PLC Phospholipase C (PLC) Gq->PLC Activates Ca2 Intracellular Ca2+ Release PLC->Ca2 IP3 Production Antagonist Fluorescent Antagonist (2-Isopropoxyethanamine derived) Antagonist->Receptor Competitive Inhibition

Caption: hP2Y2R signaling pathway and the inhibitory mechanism of fluorescent antagonists.

Area 2: Dipeptidyl Peptidase IV (DPP-IV) Inhibitors for Type 2 Diabetes

Another critical application is found in the synthesis of pyrrolopyridine-based inhibitors targeting Dipeptidyl Peptidase IV (DPP-IV)[3]. DPP-IV inhibitors (gliptins) are a cornerstone in the management of Type 2 Diabetes.

Patent literature details the use of 2-isopropoxyethanamine to functionalize the pyrrolopyridine core[3]. The causality here is driven by target engagement: the ether oxygen forms a critical hydrogen bond with the S2 extensive subsite of the DPP-IV enzyme, while the isopropyl group occupies a small lipophilic pocket, dramatically increasing the inhibitor's potency and selectivity over related proteases (like DPP-8 and DPP-9)[3].

Experimental Methodology: Self-Validating Amide Coupling

To utilize 2-isopropoxyethanamine hydrochloride effectively, researchers must employ coupling conditions that account for its salt form. The following protocol outlines a highly efficient, self-validating HATU-mediated amidation workflow.

Objective: Conjugate 2-Isopropoxyethanamine to a generic carboxylic acid core.

Step-by-Step Protocol & Causality:

  • Preparation: Dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M concentration).

    • Causality: HATU is selected over EDC/HOBt due to its superior efficiency in forming the active HOAt ester, particularly for sterically hindered substrates. Anhydrous conditions are critical to prevent the premature hydrolysis of this highly reactive intermediate.

  • Activation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise at 0°C. Stir for 15 minutes.

    • Causality: The low temperature controls the exothermic activation and suppresses epimerization of the acid.

  • Nucleophilic Attack: Add 2-Isopropoxyethanamine hydrochloride (1.2 eq) in one single portion.

    • Causality: The 3.0 equivalents of DIPEA serve a tripartite role: 1 eq deprotonates the acid, 1 eq neutralizes the HCl salt of the amine (liberating the nucleophile), and 1 eq maintains the basicity of the system to drive the reaction forward.

  • Propagation & Validation: Warm the reaction to 25°C and stir for 2–4 hours. Monitor via LC-MS.

    • Self-Validation: The reaction is complete when the LC-MS trace shows the disappearance of the starting acid mass and the emergence of the product mass ( Macid​+85 Da ).

  • Workup: Quench with saturated aqueous NaHCO3​ and extract with Ethyl Acetate (3x). Wash the combined organic layers with 1M HCl, followed by brine.

    • Causality: The basic wash removes unreacted acid and HOAt byproducts. The acidic wash protonates and removes any unreacted aliphatic amine into the aqueous layer. Because the ether linkage slightly increases the product's aqueous solubility, exhaustive extraction (3x) is mandatory to ensure high yields.

G A Carboxylic Acid Substrate B Activation (HATU / DIPEA) A->B 1. Activate D Coupling Reaction (DMF, 25°C) B->D Active Ester C 2-Isopropoxyethanamine HCl C->D 2. Nucleophile E Aqueous Workup & Extraction D->E Crude Mixture F Purified Target Amide E->F Organic Phase

Caption: Synthetic workflow for amide coupling using 2-Isopropoxyethanamine HCl.

References

  • Synthesis and Evaluation of the First Fluorescent Antagonists of the Human P2Y2 Receptor Based on AR-C118925. ACS Publications (Journal of Medicinal Chemistry).[Link]

  • PYRROLOPYRIDINE-BASED INHIBITORS OF DIPEPTIDYL PEPTIDASE IV AND METHODS.

Sources

Exploratory

2-Isopropoxyethanamine Hydrochloride: A Comprehensive Guide to Stability, Degradation Pathways, and Analytical Workflows

Executive Summary & Chemical Profile 2-Isopropoxyethanamine hydrochloride (IPAE-HCl) is a specialized, high-value oxygenated aliphatic amine intermediate. It is predominantly utilized in the synthesis of complex active p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profile

2-Isopropoxyethanamine hydrochloride (IPAE-HCl) is a specialized, high-value oxygenated aliphatic amine intermediate. It is predominantly utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including highly targeted protein tyrosine phosphatase non-receptor type 1 and 2 (PTPN1/PTPN2) inhibitors for metabolic diseases and oncology [5].

Understanding the intrinsic stability and degradation pathways of IPAE-HCl is critical for drug development professionals. This whitepaper maps the structural vulnerabilities of the molecule and provides self-validating, causality-driven protocols for forced degradation testing.

Structural Vulnerabilities & The Causality of the Salt Form

The molecule consists of an isopropoxy ether linked to an ethylamine backbone [1]. In its free base form (CAS 81731-43-3), 2-isopropoxyethanamine is a volatile, corrosive liquid that is highly susceptible to rapid auto-oxidation and nucleophilic side reactions [2].

Formulating this intermediate as a hydrochloride salt (CAS 1161436-02-7) is a deliberate chemical strategy that achieves two critical stabilizing effects:

  • Electronic Stabilization : Protonation of the primary amine to an ammonium cation ( −NH3+​ ) significantly lowers the Highest Occupied Molecular Orbital (HOMO) energy of the nitrogen. This renders the nitrogen non-nucleophilic and drastically increases its resistance to oxidative degradation.

  • Physical Stabilization : The salt formation converts a volatile liquid into a stable, crystalline solid, mitigating evaporative losses and improving long-term shelf-life.

Table 1: Physicochemical Properties of IPAE-HCl

PropertyValue
Chemical Name 2-(propan-2-yloxy)ethan-1-amine hydrochloride
CAS Registry Number 1161436-02-7 (Salt) / 81731-43-3 (Free Base)
Molecular Formula C₅H₁₄ClNO
Molecular Weight 139.62 g/mol
Appearance White to off-white crystalline solid
Solubility Highly soluble in water and polar protic solvents

Mechanistic Degradation Pathways

While the hydrochloride salt provides robust stability under ambient conditions, exposing the compound to extreme stress reveals specific mechanistic degradation pathways. Understanding why these pathways occur is essential for developing stability-indicating analytical methods.

Pathway 1: Acid-Catalyzed Ether Cleavage

Aliphatic ethers are generally chemically inert. However, under extreme hydrolytic stress (e.g., pH < 1 at elevated temperatures), the ether oxygen can become protonated. This creates a highly reactive intermediate. Subsequent nucleophilic attack by chloride ions or water leads to the cleavage of the ether bond, yielding isopropanol and ethanolamine derivatives. The bulky isopropyl group sterically hinders this reaction, meaning cleavage only occurs under severe forcing conditions.

Pathway 2: Oxidative Degradation via Radical Initiation

Although the protonated amine is protected from oxidation, the α -carbons adjacent to the ether oxygen remain vulnerable. Exposure to reactive oxygen species (ROS) or high-energy UV light initiates hydrogen abstraction, forming a carbon-centered radical. This radical rapidly reacts with molecular oxygen to form hydroperoxides, which can further decompose into aldehydes and alcohols [4].

Pathway 3: Excipient-Driven Maillard Reactions

In pharmaceutical formulation scenarios where the local microenvironmental pH rises, the salt can transiently revert to its free base form. If formulated alongside reducing sugars (such as lactose), the liberated primary amine will undergo a nucleophilic addition to the sugar's carbonyl group. This forms a Schiff base, triggering the irreversible Maillard degradation cascade and resulting in Amadori products.

DegradationPathways IPAE 2-Isopropoxyethanamine HCl (Stable Salt) EtherCleavage Ether Cleavage (Strong Acid/Heat) IPAE->EtherCleavage Hydrolysis Stress Oxidation Oxidative Degradation (ROS / UV Light) IPAE->Oxidation Radical Initiation Maillard Excipient Interaction (Reducing Sugars) IPAE->Maillard Free Base Formation Isopropanol Isopropanol EtherCleavage->Isopropanol Ethanolamine Ethanolamine Derivatives EtherCleavage->Ethanolamine Hydroperoxides Hydroperoxides / N-Oxides Oxidation->Hydroperoxides SchiffBase Schiff Base / Amadori Products Maillard->SchiffBase

Mechanistic degradation pathways of 2-Isopropoxyethanamine HCl under environmental stress.

Forced Degradation Experimental Workflow (ICH Q1A/Q1B)

To scientifically validate these theoretical pathways, a forced degradation protocol must be executed in strict alignment with ICH Q1A(R2) and Q1B guidelines[3, 4].

A rigorous protocol must be a self-validating system . This means achieving mass balance: if the API peak area decreases by 15% during stress testing, the sum of the newly formed degradant peak areas (corrected for their respective response factors) must proportionally account for that 15% loss.

Step-by-Step Methodology
  • Sample Preparation : Prepare a 1.0 mg/mL stock solution of IPAE-HCl in an inert diluent (e.g., LC-MS grade Water/Acetonitrile 50:50).

  • Hydrolytic Stress (Acid/Base) :

    • Transfer 5 mL aliquots into inert vials. Add 1 mL of 0.1N HCl (Acid Stress) or 1 mL of 0.1N NaOH (Base Stress).

    • Incubate at 60°C for 24 hours.

    • Causality of Neutralization: Before chromatographic analysis, samples must be neutralized back to pH 7. Injecting strong acids or bases directly will degrade the silica matrix of UHPLC columns and cause massive ion suppression in the mass spectrometer, invalidating the mass balance.

  • Oxidative Stress : Treat a 5 mL aliquot with 1 mL of 3% H2​O2​ at room temperature for 24 hours. Quench the reaction with sodium thiosulfate to halt radical propagation prior to analysis.

  • Photolytic Stress (ICH Q1B) : Expose both solid and solution samples to 1.2 million lux-hours of visible light and 200 Watt-hours/m² of UV light in a validated photostability chamber [4].

  • Thermal Stress : Expose the solid crystalline salt to 80°C for 7 days in a tightly sealed container[3].

Workflow Start Sample Preparation (1.0 mg/mL API in Diluent) Acid Acid Stress (0.1N HCl, 60°C, 24h) Start->Acid Base Base Stress (0.1N NaOH, 60°C, 24h) Start->Base Ox Oxidative Stress (3% H2O2, RT, 24h) Start->Ox Thermal Thermal Stress (Solid, 80°C, 7 days) Start->Thermal Photo Photolytic Stress (ICH Q1B, 1.2M lux-h) Start->Photo Neutralize Neutralization & Quenching (Preserve LC-MS Integrity) Acid->Neutralize Base->Neutralize Ox->Neutralize Analysis LC-HRMS Analysis (Mass Balance & ID) Thermal->Analysis Reconstitute Photo->Analysis Reconstitute Neutralize->Analysis

Self-validating forced degradation workflow ensuring analytical integrity prior to LC-HRMS.

Analytical Detection & Data Interpretation

Due to the lack of a strong UV chromophore in the aliphatic IPAE-HCl molecule, standard UV-Vis/DAD detectors are insufficient for stability-indicating assays. High-Resolution Mass Spectrometry (LC-HRMS) operating in positive electrospray ionization (ESI+) mode is mandatory for tracking the degradation profile.

Table 2: Forced Degradation Matrix & Expected Outcomes

Stress ConditionReagents / ParametersExpected Degradation LevelPrimary Degradants (Expected Shifts)
Acidic Hydrolysis 0.1N HCl, 60°C, 24hLow (< 5%)Ethanolamine derivatives (m/z 62.06)
Basic Hydrolysis 0.1N NaOH, 60°C, 24hLow to ModerateFree base formation & volatilization
Oxidation 3% H₂O₂, RT, 24hModerate (5 - 15%)Hydroperoxides (+32 Da shift)
Thermal Solid, 80°C, 7 daysNegligible (< 1%)None (Highly stable as a salt)
Photolytic 1.2M lux-h + 200 Wh/m² UVLow (< 5%)Radical cleavage products

Conclusion & Storage Recommendations

2-Isopropoxyethanamine hydrochloride is a robust chemical intermediate, provided its salt integrity is maintained. While it exhibits excellent thermal stability, it is vulnerable to oxidative environments and extreme pH shifts that liberate the reactive free base.

Recommended Storage Protocol : To maximize shelf-life, IPAE-HCl should be stored at 2-8°C in a tightly sealed, light-resistant container. Because hydrochloride salts are inherently hygroscopic, storage under an inert atmosphere (Nitrogen or Argon) is strongly recommended to prevent moisture ingress, which could trigger localized micro-environmental hydrolysis over extended periods.

References

  • NextSDS Substance Database. "2-(propan-2-yloxy)ethan-1-amine hydrochloride". URL:[Link]

  • International Council for Harmonisation (ICH). "ICH Q1A (R2) Stability testing of new drug substances and drug products". European Medicines Agency (EMA). URL:[Link]

  • International Council for Harmonisation (ICH). "ICH Q1B Photostability testing of new active substances and medicinal products". European Medicines Agency (EMA). URL:[Link]

  • Google Patents. "WO2019246513A1 - Protein tyrosine phosphatase inhibitors and methods of use thereof".
Foundational

Strategic Sourcing and Synthetic Applications of 2-Isopropoxyethanamine Hydrochloride: A Technical Whitepaper

Executive Summary & Structural Rationale In modern drug discovery and agrochemical development, the strategic selection of bifunctional building blocks is critical for optimizing both the pharmacokinetic and pharmacodyna...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern drug discovery and agrochemical development, the strategic selection of bifunctional building blocks is critical for optimizing both the pharmacokinetic and pharmacodynamic profiles of lead compounds. 2-Isopropoxyethanamine hydrochloride (CAS: 1161436-02-7) is a highly versatile, oxygenated primary amine. Structurally, it combines a reactive primary amine terminus with a sterically hindered, stable isopropoxy ether linkage.

From a medicinal chemistry perspective, incorporating the 2-isopropoxyethyl moiety into a drug scaffold serves multiple purposes:

  • LogP Modulation: The isopropyl group provides lipophilic bulk, enhancing membrane permeability.

  • Hydrogen Bonding: The ether oxygen acts as a stable hydrogen bond acceptor, which can interact with target kinase hinge regions or improve aqueous solubility.

  • Metabolic Stability: Compared to unbranched ethers, the steric hindrance of the isopropyl group can reduce susceptibility to rapid oxidative O-dealkylation by Cytochrome P450 enzymes.

This compound has been notably utilized in the synthesis of complex heterocyclic therapeutic agents, including potent GSK-3 β inhibitors[1].

Commercial Availability and Supply Chain Dynamics

Procuring primary amines in their free base form (e.g., 2-Isopropoxyethanamine, CAS: 81731-43-3) often presents logistical challenges. Free aliphatic amines are typically volatile liquids that readily absorb atmospheric carbon dioxide (forming insoluble carbamates) and moisture.

To circumvent these degradation pathways, the industry standard is to source the compound as its hydrochloride salt (CAS: 1161436-02-7). The HCl salt is a bench-stable, weighable solid that ensures precise stoichiometry during parallel synthesis and high-throughput screening.

Quantitative Supplier Data

The following table summarizes the commercial landscape for both the HCl salt and the free base, prioritizing suppliers that provide comprehensive Certificates of Analysis (COA) and scalable quantities [2][3][4].

SupplierCompound FormCAS NumberPurity SpecAvailable Scale
BLD Pharm Hydrochloride Salt1161436-02-7 95%R&D to Bulk (g to kg)
ChemScene Hydrochloride Salt1161436-02-7 95%R&D (mg to g)
AA Blocks Hydrochloride Salt1161436-02-7 95%R&D (mg to g)
Sigma-Aldrich Free Base81731-43-3 95%R&D (mL to L)
Fisher Scientific Free Base81731-43-3 95%R&D (mL to L)
Procurement and Quality Control Workflow

To ensure reproducibility in sensitive catalytic or coupling reactions, incoming batches must be subjected to a rigorous, self-validating Quality Control (QC) workflow before being released to the synthesis laboratory.

G N1 Vendor Sourcing (e.g., BLD Pharm) N2 COA Verification (CAS 1161436-02-7) N1->N2 N3 In-House QC (NMR, Titration) N2->N3 N4 Release to Synthesis Lab N3->N4

Figure 1: Standardized procurement and quality control workflow for 2-Isopropoxyethanamine HCl.

Synthetic Application: HATU-Mediated Amide Coupling

The most common application of 2-isopropoxyethanamine hydrochloride is its integration into larger scaffolds via amide bond formation.

The Causality of the Protocol: Because the amine is protected as an unreactive hydrochloride salt, it must be "free-based" in situ. We utilize N,N-Diisopropylethylamine (DIPEA) for this purpose. DIPEA is chosen over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile, and it is less likely to cause epimerization of chiral carboxylic acid substrates. HATU is selected as the coupling reagent due to its ability to rapidly form a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, driving the reaction to completion even with moderately hindered substrates.

Experimental Protocol: Step-by-Step Methodology

Self-Validating System: This protocol incorporates specific analytical checkpoints (TLC and LC-MS) to ensure the reaction is proceeding mechanistically as intended, preventing wasted downstream purification efforts.

Reagents:

  • Carboxylic Acid Substrate: 1.0 equivalent (eq)

  • 2-Isopropoxyethanamine hydrochloride: 1.2 eq

  • HATU: 1.1 eq

  • DIPEA: 3.0 eq (1 eq to neutralize the HCl salt, 2 eq to mediate the coupling)

  • Anhydrous N,N-Dimethylformamide (DMF): 0.1 M concentration

Procedure:

  • Activation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF. Add DIPEA (2.0 eq) followed by HATU (1.1 eq). Stir the mixture at room temperature for 15 minutes.

    • Validation Checkpoint 1: A color change (often to pale yellow) indicates the formation of the HOAt active ester.

  • In Situ Free-Basing & Coupling: In a separate vial, suspend 2-isopropoxyethanamine hydrochloride (1.2 eq) in a minimal amount of DMF and add DIPEA (1.0 eq) to liberate the free amine. Transfer this solution dropwise to the activated acid mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 2–4 hours.

    • Validation Checkpoint 2: Monitor via TLC (stain with Ninhydrin). The disappearance of the primary amine spot (which stains deep purple/pink) and the emergence of a new, UV-active product spot confirms conversion. Confirm the mass of the target amide via LC-MS.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO3​ . Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Washing: Wash the combined organic layers sequentially with 1M HCl (to remove unreacted amine and DIPEA), water, and brine (to remove residual DMF).

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via flash column chromatography if necessary.

G R1 Carboxylic Acid Substrate I1 HOAt Active Ester Intermediate R1->I1 + R2 R2 HATU / DIPEA (Activation) P1 Target Amide Product I1->P1 + R3 R3 2-Isopropoxyethanamine HCl + DIPEA (Free-basing)

Figure 2: HATU-mediated amide coupling pathway utilizing 2-Isopropoxyethanamine hydrochloride.

Analytical Validation of Raw Materials

Before utilizing a new batch of 2-isopropoxyethanamine hydrochloride, the following self-validating QA/QC parameters should be confirmed:

  • 1 H-NMR (DMSO- d6​ ): Look for the characteristic septet of the isopropyl methine proton around δ 3.5–3.6 ppm, and a broad singlet integrating to 3 protons around δ 8.0 ppm, corresponding to the −NH3+​ group.

  • Chloride Titration: Perform a potentiometric titration with AgNO3​ to confirm the exact chloride content. This is critical; if the salt is non-stoichiometric (e.g., contains excess HCl), the 3.0 equivalents of DIPEA used in the coupling protocol may be insufficient, leading to stalled reactions.

References

  • Google Patents. "US20110039893A1 - Gsk-3beta inhibitor." Google Patents.

Protocols & Analytical Methods

Method

2-Isopropoxyethanamine Hydrochloride: A Versatile Intermediate in Pharmaceutical Synthesis

Introduction 2-Isopropoxyethanamine hydrochloride is a primary amine functionalized with an isopropoxy ether group, presenting a valuable molecular scaffold for the synthesis of complex pharmaceutical molecules. Its uniq...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-Isopropoxyethanamine hydrochloride is a primary amine functionalized with an isopropoxy ether group, presenting a valuable molecular scaffold for the synthesis of complex pharmaceutical molecules. Its unique combination of a nucleophilic amino group and a lipophilic isopropoxy moiety makes it an attractive intermediate for the development of active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of 2-Isopropoxyethanamine hydrochloride, including its synthesis, purification, characterization, and potential applications in drug discovery and development. The protocols and methodologies detailed herein are designed to provide researchers, scientists, and drug development professionals with a practical framework for utilizing this versatile intermediate.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a pharmaceutical intermediate is fundamental to its effective application in synthesis and process development.

PropertyValueSource
Chemical Formula C₅H₁₄ClNOInferred from structure
Molecular Weight 139.62 g/mol Calculated
Appearance White to off-white solid (predicted)General knowledge of amine hydrochlorides
Solubility Soluble in water and polar organic solvents (e.g., methanol, ethanol)General knowledge of amine hydrochlorides
Melting Point Not availableN/A

Synthesis and Purification

The synthesis of 2-Isopropoxyethanamine hydrochloride is typically a two-step process involving the preparation of the free amine followed by its conversion to the hydrochloride salt.

Part 1: Synthesis of 2-Isopropoxyethanamine (Free Base)

A common and efficient method for the synthesis of 2-isopropoxyethanamine is the Williamson ether synthesis, followed by amination. A more direct approach involves the alkylation of 2-aminoethanol. This method is advantageous due to the commercial availability and lower cost of the starting materials.

Reaction Scheme:

Protocol: Synthesis of 2-Isopropoxyethanamine

Materials:

  • 2-Aminoethanol

  • 2-Bromopropane (Isopropyl bromide)

  • Sodium hydroxide (NaOH)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

  • To a solution of 2-aminoethanol in an anhydrous solvent, slowly add a strong base such as sodium hydroxide to deprotonate the hydroxyl group, forming the more nucleophilic alkoxide.

  • Slowly add 2-bromopropane to the reaction mixture. The reaction is typically carried out at a slightly elevated temperature to drive it to completion.

  • Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure to obtain the crude 2-isopropoxyethanamine.

  • Purify the crude product by distillation to obtain pure 2-isopropoxyethanamine.

Causality Behind Experimental Choices:

  • The use of a strong base is crucial to deprotonate the less acidic hydroxyl group in the presence of the more basic amino group, facilitating the Williamson ether synthesis.

  • Anhydrous conditions are necessary to prevent side reactions of the base and the alkylating agent with water.

  • Purification by distillation is effective for separating the desired product from unreacted starting materials and byproducts.

Part 2: Conversion to 2-Isopropoxyethanamine Hydrochloride

The free amine is converted to its hydrochloride salt to improve its stability, handling, and solubility in aqueous media, which is often advantageous for subsequent reaction steps or for formulation purposes.

Reaction Scheme:

Protocol: Preparation of 2-Isopropoxyethanamine Hydrochloride

Materials:

  • 2-Isopropoxyethanamine

  • Anhydrous solvent (e.g., diethyl ether, ethyl acetate, or isopropanol)

  • Anhydrous hydrogen chloride (gas or a solution in a suitable solvent)

Procedure:

  • Dissolve the purified 2-isopropoxyethanamine in a suitable anhydrous organic solvent.

  • Cool the solution in an ice bath.

  • Slowly bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in an appropriate solvent (e.g., HCl in isopropanol) dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Continue the addition of HCl until no further precipitation is observed.

  • Collect the precipitate by filtration, wash with a small amount of cold, anhydrous solvent, and dry under vacuum to yield 2-isopropoxyethanamine hydrochloride.

Causality Behind Experimental Choices:

  • The use of anhydrous conditions is critical to prevent the introduction of water, which can affect the purity and stability of the final salt.

  • Cooling the reaction mixture helps to control the exothermicity of the acid-base reaction and often improves the yield and purity of the precipitated salt.

  • Washing the precipitate with a cold solvent minimizes the loss of the product due to dissolution while removing any residual impurities.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized 2-Isopropoxyethanamine hydrochloride. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule, such as the N-H and C-O-C bonds.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its identity.

  • Elemental Analysis: Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and chlorine, which should be in close agreement with the calculated values for the molecular formula.

Due to the limited availability of published spectral data for 2-Isopropoxyethanamine hydrochloride, the following are predicted key signals based on the analysis of structurally similar compounds.

Predicted ¹H NMR (in D₂O):

  • A doublet for the two methyl groups of the isopropyl moiety.

  • A multiplet for the methine proton of the isopropyl group.

  • A triplet for the methylene group adjacent to the ether oxygen.

  • A triplet for the methylene group adjacent to the ammonium group.

Predicted ¹³C NMR (in D₂O):

  • A signal for the methyl carbons of the isopropyl group.

  • A signal for the methine carbon of the isopropyl group.

  • A signal for the methylene carbon adjacent to the ether oxygen.

  • A signal for the methylene carbon adjacent to the ammonium group.

Application in Pharmaceutical Synthesis

One of the most prominent applications of structurally related compounds is in the synthesis of β-adrenergic receptor blockers (beta-blockers) . For instance, the synthesis of Bisoprolol , a widely used beta-blocker, involves the key intermediate 4-((2-isopropoxyethoxy)methyl)phenol. While this is not a direct application of 2-isopropoxyethanamine, it highlights the pharmaceutical relevance of the 2-isopropoxyethoxy moiety.

Hypothetical Application: Synthesis of a Novel Beta-Blocker Analogue

2-Isopropoxyethanamine hydrochloride could serve as a starting material for the synthesis of novel beta-blocker analogues. The primary amine can act as a nucleophile to open an epoxide ring, a common reaction in the synthesis of many beta-blockers.

Workflow for a Hypothetical Beta-Blocker Analogue Synthesis:

G A Aromatic Epoxide C Novel Beta-Blocker Analogue A->C B 2-Isopropoxyethanamine (from hydrochloride salt) B->C Nucleophilic Ring Opening

Application

experimental protocol for using 2-Isopropoxyethanamine hydrochloride in drug discovery

Application Note: 2-Isopropoxyethanamine Hydrochloride in Drug Discovery Workflows Executive Summary & Scientific Rationale In modern medicinal chemistry, the strategic incorporation of oxygenated aliphatic amines is a p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 2-Isopropoxyethanamine Hydrochloride in Drug Discovery Workflows

Executive Summary & Scientific Rationale

In modern medicinal chemistry, the strategic incorporation of oxygenated aliphatic amines is a proven tactic to optimize the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds. 2-Isopropoxyethanamine (IPAE) is a highly valued bifunctional building block[1]. The isopropoxyethyl moiety strikes an optimal balance between lipophilicity (enhancing membrane permeability) and aqueous solubility (via the ether oxygen's hydrogen-bond accepting capability). Furthermore, the steric bulk of the isopropyl group provides enhanced metabolic stability against cytochrome P450-mediated O-dealkylation compared to unbranched methoxy or ethoxy analogs[1].

While the free base of IPAE (CAS: 81731-43-3) is commercially available, it is a volatile liquid prone to atmospheric oxidation and carbon dioxide absorption (forming insoluble carbamates)[2]. For rigorous drug discovery workflows—especially in high-throughput parallel synthesis and scale-up—the hydrochloride salt, 2-Isopropoxyethanamine hydrochloride (CAS: 1161436-02-7) , is the preferred reagent[3]. The HCl salt is a bench-stable, easily weighable solid that ensures stoichiometric precision and reproducible yields.

Recent applications of this building block include the synthesis of highly selective GPCR ligands. For example, in the discovery of Bexicaserin (LP352), a 5-HT2C receptor superagonist, oxygenated amine side chains were critical for tuning receptor subtype selectivity and functional agonism[4].

Physicochemical Properties

To ensure accurate stoichiometric calculations and safe handling, the quantitative data for both the free base and the hydrochloride salt are summarized below.

PropertyFree Base (IPAE)Hydrochloride Salt (IPAE·HCl)
CAS Number 81731-43-3[2]1161436-02-7[3]
Molecular Weight 103.16 g/mol [1]139.62 g/mol
Physical State Clear, colorless liquid[2]White to off-white crystalline solid
Boiling Point 120°C (at 747 Torr)[1]N/A (Decomposes before boiling)
pKa (Predicted) 8.98 ± 0.10 (Most Basic)[1]N/A
Storage & Handling 2-8°C, inert atmosphere; volatile[2]Room temperature, desiccated; stable

Synthetic Workflows & Logical Relationships

The versatility of 2-Isopropoxyethanamine HCl allows it to be seamlessly integrated into multiple late-stage functionalization pathways. The diagram below illustrates the divergent synthetic routes commonly employed in lead optimization.

G IPAE 2-Isopropoxyethanamine HCl (Stable Solid Precursor) Base In Situ Neutralization (DIPEA / TEA) IPAE->Base Liberate Free Amine AmideRxn Amide Coupling (HATU, DMF, RT) Base->AmideRxn + Carboxylic Acid RedAmRxn Reductive Amination (NaBH(OAc)3, DCE) Base->RedAmRxn + Aldehyde/Ketone SNArRxn SNAr Substitution (K2CO3, Heat) Base->SNArRxn + Aryl Halide AmideProd Secondary Amide (Target Scaffold) AmideRxn->AmideProd Yields AmineProd Secondary Alkyl Amine (Target Scaffold) RedAmRxn->AmineProd Yields ArylProd N-Aryl Amine (Target Scaffold) SNArRxn->ArylProd Yields

Caption: Divergent synthetic workflows utilizing 2-Isopropoxyethanamine HCl in drug discovery.

Experimental Protocols & Causality

The following protocols are designed as self-validating systems. By understanding the mechanistic causality behind each reagent choice, scientists can easily troubleshoot and adapt these workflows for specific proprietary scaffolds.

Protocol A: HATU-Mediated Amide Coupling

Causality & Design: When using the HCl salt of an amine, it is chemically inert toward electrophiles until the free base is liberated. We utilize 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA). The causality is precise: 1.0 eq neutralizes the HCl salt of the amine, 1.0 eq deprotonates the carboxylic acid to facilitate attack on the coupling reagent (HATU), and 1.0 eq neutralizes the acidic HOAt byproduct released during the reaction. HATU is selected over EDC/HOBt for its superior kinetics in coupling sterically hindered or electron-deficient substrates.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the target carboxylic acid (1.0 mmol, 1.0 eq) in anhydrous DMF (5.0 mL).

  • Activation: Add DIPEA (3.0 mmol, 3.0 eq) followed by HATU (1.2 mmol, 1.2 eq). Stir the reaction mixture at room temperature for 15 minutes to pre-form the active ester.

  • Amine Addition: Add 2-Isopropoxyethanamine hydrochloride (1.2 mmol, 1.2 eq) in one portion.

  • Reaction & Self-Validation: Stir at room temperature for 2–4 hours. Validation Step: Withdraw a 10 µL aliquot, quench in 1 mL of Methanol, and analyze via LC-MS. The reaction is complete when the starting acid mass is consumed and the product mass ( [M+86]+ relative to the acid) is dominant.

  • Workup: Dilute the mixture with Ethyl Acetate (25 mL) and wash sequentially with saturated aqueous NaHCO₃ (2 × 10 mL), 1M HCl (10 mL), and brine (10 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Reductive Amination

Causality & Design: The formation of the intermediate iminium ion requires a slightly acidic to neutral pH. Because IPAE is introduced as an HCl salt, adding exactly 1.1 equivalents of DIPEA is critical to liberate the amine without rendering the solution overly basic (which would stall imine formation). Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen as the reducing agent because it is mild enough to selectively reduce the iminium ion without prematurely reducing the starting aldehyde or ketone.

Step-by-Step Methodology:

  • Imine Formation: Dissolve the target aldehyde/ketone (1.0 mmol, 1.0 eq) and 2-Isopropoxyethanamine hydrochloride (1.1 mmol, 1.1 eq) in anhydrous 1,2-Dichloroethane (DCE, 10 mL).

  • Neutralization: Add DIPEA (1.1 mmol, 1.1 eq) dropwise. Stir the mixture at room temperature for 1 hour. Note: For sterically hindered ketones, add 4Å molecular sieves to drive dehydration.

  • Reduction: Add NaBH(OAc)₃ (1.5 mmol, 1.5 eq) in small portions over 5 minutes. Stir at room temperature for 12 hours.

  • Self-Validation: Analyze via LC-MS. Look for the disappearance of the aldehyde/ketone and the appearance of the secondary amine ( [M+88]+ relative to the aldehyde).

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ (10 mL) and stir vigorously for 15 minutes until gas evolution ceases. Extract with Dichloromethane (3 × 15 mL). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

Protocol C: Nucleophilic Aromatic Substitution (SNAr)

Causality & Design: Attaching the isopropoxyethyl group to an electron-deficient heteroaryl halide requires overcoming the activation energy of the Meisenheimer complex. We use K₂CO₃ as a heterogeneous inorganic base instead of organic bases (like TEA) because it effectively sponges the HCl generated from the amine salt and the HF/HCl generated from the substitution, driving the reaction forward at high temperatures without degrading the amine.

Step-by-Step Methodology:

  • Setup: In a microwave-safe vial, combine the heteroaryl halide (1.0 mmol, 1.0 eq), 2-Isopropoxyethanamine hydrochloride (1.5 mmol, 1.5 eq), and finely powdered anhydrous K₂CO₃ (3.0 mmol, 3.0 eq).

  • Solvent Addition: Suspend the mixture in anhydrous NMP or DMF (4.0 mL).

  • Heating: Seal the vial and heat thermally at 90°C (or via microwave irradiation at 120°C for 20 minutes).

  • Self-Validation: Monitor via LC-MS. The displacement of a fluoride or chloride by the IPAE amine will result in a characteristic mass shift (e.g., [M−19+102]+ for fluoride displacement).

  • Workup: Cool to room temperature, dilute with water (20 mL), and extract with Ethyl Acetate (3 × 15 mL). Wash the combined organics with 5% aqueous LiCl (to remove NMP/DMF), dry, and purify via flash chromatography.

References

  • Thalamic distribution and effects of 5-HT2C receptors on tonic GABAA inhibition and absence seizures: implications for treatment (Referencing Bexicaserin Discovery) Source: PubMed Central (PMC) / Frontiers in Pharmacology URL:[Link]

Sources

Method

Evaluating 2-Isopropoxyethanamine Hydrochloride: A Strategic Guide for Agricultural Chemical Discovery

Abstract This document provides a comprehensive framework for the investigation of 2-Isopropoxyethanamine hydrochloride as a potential new active ingredient or formulation component in agricultural chemistry. While not c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive framework for the investigation of 2-Isopropoxyethanamine hydrochloride as a potential new active ingredient or formulation component in agricultural chemistry. While not currently registered as a standalone agricultural pesticide, its chemical structure suggests several avenues for exploration. This guide offers detailed application notes and robust protocols designed for researchers, scientists, and drug development professionals to systematically evaluate its efficacy and safety. We will explore its potential as a synthetic intermediate, a component in advanced formulations, and a candidate for primary screening against various agricultural targets. The methodologies presented herein are grounded in established principles of agrochemical research and are designed to ensure scientific integrity and generate reliable data for decision-making.

Introduction: The Untapped Potential of Novel Amines in Agrochemicals

The relentless pursuit of novel, effective, and environmentally benign solutions for crop protection and enhancement is a cornerstone of modern agricultural science. Aliphatic amines and their derivatives represent a versatile class of compounds that can serve as foundational building blocks for a wide array of bioactive molecules. 2-Isopropoxyethanamine hydrochloride, with its ether and primary amine functionalities, presents an intriguing scaffold for chemical modification and formulation development.

While direct evidence of its application in agriculture is not prevalent in public literature, its structural motifs are present in various agrochemicals. For instance, the related compound 2-isopropylidene amino ethoxy-ethanol is a key intermediate in the synthesis of the herbicide propaquizafop, which is effective against a range of grass weeds in broadleaf crops.[1] This connection underscores the potential of the 2-isopropoxyethanamine backbone in developing new herbicidal molecules.

Furthermore, amine-containing surfactants are known to enhance the efficacy of agricultural formulations.[2] They can improve the solubility of active ingredients, facilitate their uptake by plants, and enhance overall performance. This guide, therefore, will not only consider 2-Isopropoxyethanamine hydrochloride as a potential standalone active ingredient but also as a valuable adjuvant in sophisticated delivery systems.

Potential Applications and Rationale

Based on its chemical structure, we can hypothesize several potential applications for 2-Isopropoxyethanamine hydrochloride in agricultural chemistry:

  • As a Synthetic Intermediate: Its primary amine group is a reactive handle for the synthesis of more complex molecules with potential herbicidal, fungicidal, or insecticidal activity.

  • As a Formulation Adjuvant: The amine functionality suggests potential surfactant properties, which could be exploited to create more effective and stable pesticide formulations.

  • As a Plant Growth Regulator (PGR): Amines can influence plant physiological processes.[3][] While speculative, its potential to modulate plant growth warrants investigation. Plant growth regulators can encompass a wide range of effects, from promoting root growth to inhibiting shoot elongation.[5]

Experimental Protocols: A Step-by-Step Guide to Evaluation

The following protocols are designed to provide a rigorous and systematic evaluation of 2-Isopropoxyethanamine hydrochloride for its potential agricultural applications.

Protocol 1: Primary Herbicidal Efficacy Screening

Objective: To determine if 2-Isopropoxyethanamine hydrochloride exhibits phytotoxic effects on a panel of representative monocot and dicot weed species.

Materials:

  • 2-Isopropoxyethanamine hydrochloride (analytical grade)

  • A selection of weed species (e.g., Avena fatua (wild oat), Setaria viridis (green foxtail), Amaranthus retroflexus (redroot pigweed), Chenopodium album (common lambsquarters))

  • A selection of crop species for selectivity testing (e.g., Zea mays (corn), Glycine max (soybean), Triticum aestivum (wheat))

  • Potting medium

  • Controlled environment growth chamber

  • Spray chamber calibrated for uniform application

  • Non-ionic surfactant

  • Deionized water

  • Balance, glassware, etc.

Procedure:

  • Plant Propagation: Grow test plants from seed in pots filled with a sterile potting medium. Maintain in a growth chamber with controlled temperature, humidity, and photoperiod until they reach the 2-4 leaf stage.

  • Preparation of Test Solutions:

    • Prepare a stock solution of 2-Isopropoxyethanamine hydrochloride in deionized water. The hydrochloride salt should be readily water-soluble.

    • From the stock solution, prepare a series of dilutions to achieve application rates of 10, 100, 500, 1000, and 2000 g a.i./ha (grams of active ingredient per hectare). The final spray volume should be equivalent to 200 L/ha.

    • Include a non-ionic surfactant at 0.1% v/v in all treatment solutions to ensure adequate leaf coverage.

    • Prepare a control solution containing only water and the surfactant.

  • Application:

    • Randomly assign plants to treatment groups (n=4 replicates per species per treatment).

    • Transfer the plants to a calibrated spray chamber.

    • Apply the test solutions evenly to the foliage of the plants.

  • Incubation and Assessment:

    • Return the treated plants to the growth chamber.

    • Assess phytotoxicity at 3, 7, and 14 days after treatment (DAT).

    • Use a visual rating scale (0-100%, where 0 = no effect and 100 = complete plant death) to score injury symptoms such as chlorosis, necrosis, and stunting.

    • At 14 DAT, harvest the above-ground biomass, dry in an oven at 70°C for 48 hours, and record the dry weight.

Data Analysis:

  • Calculate the average injury rating and percent reduction in dry weight for each treatment compared to the control.

  • Use ANOVA and a suitable post-hoc test (e.g., Dunnett's test) to determine statistically significant differences between treatments.

  • If significant herbicidal activity is observed, a dose-response study can be conducted to determine the GR50 (the dose required to cause a 50% reduction in growth).

Herbicidal_Screening_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Plant_Propagation Plant Propagation (Weeds & Crops) Solution_Prep Preparation of Test Solutions Plant_Propagation->Solution_Prep Application Spray Application Solution_Prep->Application Incubation Incubation in Growth Chamber Application->Incubation Assessment Visual Assessment & Biomass Measurement Incubation->Assessment Data_Analysis Statistical Analysis (ANOVA, GR50) Assessment->Data_Analysis

Caption: Workflow for primary herbicidal efficacy screening.

Protocol 2: In Vitro Fungicidal Activity Assay

Objective: To assess the ability of 2-Isopropoxyethanamine hydrochloride to inhibit the mycelial growth of key plant pathogenic fungi.

Materials:

  • 2-Isopropoxyethanamine hydrochloride

  • Cultures of pathogenic fungi (e.g., Fusarium graminearum, Botrytis cinerea, Rhizoctonia solani)

  • Potato Dextrose Agar (PDA)

  • Sterile petri dishes

  • Sterile water

  • Micropipettes

  • Incubator

Procedure:

  • Preparation of Amended Media:

    • Prepare PDA according to the manufacturer's instructions and autoclave.

    • Cool the molten PDA to approximately 50°C.

    • Prepare a stock solution of 2-Isopropoxyethanamine hydrochloride in sterile water.

    • Add the stock solution to the molten PDA to achieve final concentrations of 1, 10, 50, and 100 µg/mL.

    • Prepare a control set of PDA plates with no added compound.

    • Pour the amended and control PDA into sterile petri dishes and allow them to solidify.

  • Inoculation:

    • From the margin of an actively growing fungal culture, take a 5 mm mycelial plug using a sterile cork borer.

    • Place the mycelial plug, mycelium-side down, in the center of each PDA plate (n=4 replicates per fungus per concentration).

  • Incubation:

    • Incubate the plates in the dark at the optimal growth temperature for each fungus (typically 20-25°C).

  • Assessment:

    • When the fungal growth in the control plates has reached the edge of the plate, measure the diameter of the fungal colony in two perpendicular directions for all plates.

    • Calculate the average colony diameter for each treatment.

    • Calculate the percentage of mycelial growth inhibition using the formula:

      • Inhibition (%) = [(C - T) / C] * 100

      • Where C is the average colony diameter of the control and T is the average colony diameter of the treatment.

Data Analysis:

  • Determine the EC50 (effective concentration to inhibit 50% of growth) for each fungus using probit analysis.

Fungicidal_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Media_Prep Prepare Amended PDA Media Inoculation Inoculate Plates with Fungal Plugs Media_Prep->Inoculation Stock_Solution Prepare Compound Stock Solution Stock_Solution->Media_Prep Incubation Incubate at Optimal Temperature Inoculation->Incubation Measurement Measure Colony Diameter Incubation->Measurement Calculation Calculate % Inhibition and EC50 Measurement->Calculation

Caption: Workflow for in vitro fungicidal activity assay.

Formulation Considerations

Should 2-Isopropoxyethanamine hydrochloride demonstrate biological activity, its formulation will be critical for field performance. As an amine hydrochloride, it is expected to be water-soluble, making it a good candidate for a Soluble Concentrate (SL) formulation.[6]

Table 1: Example of a Simple Soluble Concentrate (SL) Formulation

ComponentPurposeTypical Concentration (% w/w)
2-Isopropoxyethanamine hydrochlorideActive Ingredient10 - 50
WaterSolvent40 - 80
Adjuvant (e.g., non-ionic surfactant)Wetting, Spreading5 - 10
Antifreeze (e.g., propylene glycol)Cold Stability5 - 10

Further research into its properties as a surfactant could lead to its inclusion in more complex formulations like Emulsifiable Concentrates (EC) or Suspension Concentrates (SC) to enhance the performance of other active ingredients.[6][7]

Ecotoxicological and Safety Assessment: A Critical Path

Any promising candidate for a new agricultural chemical must undergo a thorough safety assessment. While specific data for 2-Isopropoxyethanamine hydrochloride is limited, we can infer potential areas of concern and necessary studies based on related compounds. For example, its parent alcohol, 2-isopropoxyethanol, has been studied for its toxicological profile.[8]

A comprehensive evaluation should include:

  • Mammalian Toxicity: Acute oral, dermal, and inhalation toxicity studies are fundamental.[9]

  • Ecotoxicity:

    • Aquatic Organisms: Acute toxicity testing on fish (e.g., rainbow trout), aquatic invertebrates (e.g., Daphnia magna), and algae is required.[10]

    • Non-target Arthropods: Testing on beneficial insects like honeybees and predatory mites is crucial to assess the risk to pollinators and natural enemies of pests.[11][12]

    • Soil Organisms: Effects on earthworms and soil microorganisms should be evaluated.

  • Environmental Fate: Studies on soil degradation, mobility (leaching potential), and hydrolysis are necessary to understand its persistence and potential for off-site movement.[13][14]

Conclusion and Future Directions

2-Isopropoxyethanamine hydrochloride represents a chemical entity with unexplored potential in agricultural chemistry. Its structural features suggest plausible roles as a synthetic intermediate for novel pesticides, a formulation adjuvant, or even a primary active ingredient. The protocols and framework presented in this guide provide a clear and scientifically rigorous path for its evaluation.

The journey from a novel chemical to a registered agricultural product is long and requires a multidisciplinary approach. By systematically applying the principles of efficacy screening, formulation science, and safety assessment, researchers can unlock the potential of compounds like 2-Isopropoxyethanamine hydrochloride and contribute to the development of the next generation of sustainable agricultural solutions.

References

  • PhytoTechnology Laboratories. (n.d.). PLANT GROWTH REGULATORS. Retrieved from [Link]

  • Cripe, C. R., & Miller, W. V. (1999). U.S. Patent No. 5,877,112. Washington, DC: U.S. Patent and Trademark Office.
  • United Nations Environment Programme. (2012). Stockholm Convention on Persistent Organic Pollutants Fact sheets on chemical alternatives to endosulfan and DDT. Retrieved from [Link]

  • Wiley-VCH. (2019). The MAK Collection for Occupational Health and Safety. MAK Value Documentations, 4(3). Retrieved from [Link]

  • Kuchikata, M., Prill, E. J., Richardson, R. O., Sato, T., Surgant, J. M., & Wright, D. R. (1990). European Patent No. 0378985. Munich, Germany: European Patent Office. Retrieved from [Link]

  • de Almeida, R. C., et al. (2023). The Overlooked Impact of Botanical Pesticides on Non-Target Organisms. Insects, 14(3), 299. Retrieved from [Link]

  • Taiwan Agricultural Chemicals and Toxic Substances Research Institute. (n.d.). Pesticide Formulation Types, Codes and Definitions. Retrieved from [Link]

  • Ontario Ministry of Agriculture, Food and Rural Affairs. (2022). Plant growth regulators. Retrieved from [Link]

  • Australian Pesticides and Veterinary Medicines Authority. (2025). Formulation types. Retrieved from [Link]

  • Agriculture and Horticulture Development Board. (2021). Chemical plant growth regulators - active ingredients. Retrieved from [Link]

  • Kouba, A., et al. (2019). Acute toxicity of two pyrethroid insecticides for five non-indigenous crayfish species in Europe. PeerJ, 7, e6863. Retrieved from [Link]

  • O'Sullivan, A. C. (1998). Synthesis and Herbicidal Activities of 2-(5-Isoxazolyloxy)-acetamide Derivatives. Journal of Pesticide Science, 23(3), 255-261. Retrieved from [Link]

  • Stanley, J. (2016). Pesticide toxicity to non-target organisms: Exposure, toxicity and risk assessment methodologies. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2001). Environmental Fate and Effects Division's Risk Assessment for the Reregistration Eligibility Document for 2,4-D. Retrieved from [Link]

  • Zhong, Q. (2017). CN Patent No. 107353225A. Beijing, China: National Intellectual Property Administration.
  • Zuanazzi, C., et al. (2018). Potential impact of the herbicide 2,4-dichlorophenoxyacetic acid on human and ecosystems. Environment International, 111, 316-325. Retrieved from [Link]

  • Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. (2022). ChemistrySelect, 7(4). Retrieved from [Link]

  • Zuanazzi, C., et al. (2015). Environmental fate and effects of 2,4-dichlorophenoxyacetic herbicide. Retrieved from [Link]

  • Vu, T. D., et al. (2023). Assessment of the impacts of cartap hydrochloride on silver barb (Barbodes gonionotus, Bleeker, 1849) in rice-fish fields in the Mekong Delta, Vietnam. Scientific Reports, 13(1), 1-10. Retrieved from [Link]

  • Moustaka, J., et al. (2023). Mechanistic Approach on Melatonin-Induced Hormesis of Photosystem II Function in the Medicinal Plant Mentha spicata. International Journal of Molecular Sciences, 24(23), 16962. Retrieved from [Link]

  • Chung, L. Y., et al. (2009). Lipoxygenase inhibiting activity of some Malaysian plants. Pharmaceutical Biology, 47(12), 1142-1148. Retrieved from [Link]

  • IntechOpen. (2024). Botanical Insecticides for Crop Protection: Major Classes and Possible Mechanisms of Action. Retrieved from [Link]

  • Steinbrenner, J., & Linden, H. (2001). Differential expression of two isopentenyl pyrophosphate isomerases and enhanced carotenoid accumulation in a unicellular chlorophyte. Plant Physiology, 125(2), 810-817. Retrieved from [Link]

  • Ullrich, S. F., Hagels, H., & Kayser, O. (2017). Scopolamine: a journey from the field to clinics. Phytochemistry Reviews, 16(2), 333-353. Retrieved from [Link]

  • Zagro. (n.d.). Cartap Hydrochloride. Retrieved from [Link]

  • Lewis, K. A., Tzilivakis, J., Warner, D. J., & Green, A. (2016). An international database for pesticide risk assessments and management. Human and Ecological Risk Assessment: An International Journal, 22(4), 1050-1064. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: 2-Isopropoxyethanamine Hydrochloride as a Versatile Building Block in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking New Chemical Space with 2-Isopropoxyethanamine Hydrochloride Heterocyclic compounds form the backbone of a vast array of pharmaceuti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking New Chemical Space with 2-Isopropoxyethanamine Hydrochloride

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and materials. The strategic introduction of diverse functional groups onto these scaffolds is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of physicochemical and pharmacological properties. 2-Isopropoxyethanamine hydrochloride is an emerging building block that offers a unique combination of a reactive primary amine and a flexible isopropoxy side chain. This bifunctional nature makes it a valuable synthon for introducing tailored lipophilicity and hydrogen bonding capabilities into heterocyclic systems.

While direct literature on the extensive applications of 2-isopropoxyethanamine hydrochloride is still developing, its structural motifs suggest significant potential in the synthesis of various nitrogen-containing heterocycles. This guide provides a comprehensive overview of its plausible applications, focusing on the well-established cyclocondensation reaction to form pyrazines, a prevalent core in numerous bioactive molecules. The principles and protocols outlined herein are designed to serve as a foundational resource for researchers looking to explore the utility of this promising building block.

Core Application: Pyrazine Synthesis via Cyclocondensation

The most straightforward and widely applicable method for incorporating 2-isopropoxyethanamine into a heterocyclic core is through the condensation reaction with a 1,2-dicarbonyl compound to form a substituted pyrazine. Pyrazines are a class of aromatic heterocycles that are present in a number of FDA-approved drugs and are known to be important pharmacophores.[1]

Reaction Principle and Mechanism

The reaction proceeds via a double condensation between the two amino groups of a 1,2-diamine and the two carbonyl groups of a 1,2-dicarbonyl compound. In this case, 2-isopropoxyethanamine serves as a mono-substituted 1,2-diamine equivalent, where one of the nitrogen atoms is part of the building block and the other is provided by a second amine source, typically ammonia or another primary amine. The initial condensation forms a dihydropyrazine intermediate, which then undergoes oxidation to the aromatic pyrazine.

The isopropoxyethyl side chain is introduced at the 2-position of the pyrazine ring, offering a vector for modifying the molecule's properties. The isopropoxy group can enhance solubility in organic media and influence the metabolic stability of the final compound.

Caption: General workflow for pyrazine synthesis.

Experimental Protocols: Synthesis of Substituted Pyrazines

The following protocols provide a step-by-step guide for the synthesis of a representative substituted pyrazine using 2-isopropoxyethanamine hydrochloride. These protocols are based on established methodologies for pyrazine synthesis and are intended to be adapted and optimized by the researcher.[2]

Protocol 1: Synthesis of 2-(Isopropoxymethyl)-5,6-dimethylpyrazine

This protocol details the reaction of 2-isopropoxyethanamine with 2,3-butanedione and ammonia to yield 2-(isopropoxymethyl)-5,6-dimethylpyrazine.

Materials and Equipment

Reagents Equipment
2-Isopropoxyethanamine hydrochlorideRound-bottom flask (100 mL)
2,3-Butanedione (diacetyl)Magnetic stirrer and stir bar
Ammonium hydroxide (28-30% solution)Reflux condenser
Sodium hydroxide (NaOH)Heating mantle or oil bath
Dichloromethane (DCM)Separatory funnel
Anhydrous magnesium sulfate (MgSO₄)Rotary evaporator
Diethyl etherThin-layer chromatography (TLC) plates
HexanesUV lamp
Ethyl acetateGlassware for extraction and filtration

Procedure

  • Preparation of the Free Base:

    • In a 100 mL round-bottom flask, dissolve 2-isopropoxyethanamine hydrochloride (1.0 eq) in water (20 mL).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a 2M aqueous solution of sodium hydroxide (1.1 eq) with stirring.

    • Extract the aqueous layer with dichloromethane (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the free base, 2-isopropoxyethanamine. Note: This free base is often an oil and can be used directly in the next step.

  • Cyclocondensation Reaction:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,3-butanedione (1.0 eq) and ethanol (30 mL).

    • Add the freshly prepared 2-isopropoxyethanamine (1.0 eq) to the solution.

    • Slowly add ammonium hydroxide solution (2.0 eq) to the reaction mixture.

    • Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by TLC.

  • Work-up and Purification:

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Remove the ethanol under reduced pressure.

    • Add water (30 mL) to the residue and extract with diethyl ether (3 x 25 mL).

    • Combine the organic extracts, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure 2-(isopropoxymethyl)-5,6-dimethylpyrazine.

Data Summary (Hypothetical)

ReactantMolar Mass ( g/mol )Amount (mmol)Equivalents
2-Isopropoxyethanamine HCl139.6310.01.0
2,3-Butanedione86.0910.01.0
Ammonium Hydroxide35.0520.02.0
Product Molar Mass ( g/mol ) Yield (g) Yield (%)
2-(Isopropoxymethyl)-5,6-dimethylpyrazine182.261.2870

Causality and Experimental Choices

  • Free Base Generation: The hydrochloride salt is stable and easy to handle. However, the free amine is required for the nucleophilic attack on the dicarbonyl compound. A slight excess of a strong base like NaOH is used to ensure complete deprotonation.

  • Solvent: Ethanol is a common solvent for this type of condensation as it is polar enough to dissolve the reactants and has a suitable boiling point for reflux.

  • Ammonia Source: Aqueous ammonium hydroxide provides both the ammonia nucleophile and a basic medium which can facilitate the reaction.

  • Oxidation: In many cases, the dihydropyrazine intermediate oxidizes to the aromatic pyrazine upon exposure to air during work-up. For less facile oxidations, a mild oxidizing agent can be added.

  • Purification: Column chromatography is a standard method for purifying the final product from any unreacted starting materials or side products.

Caption: Detailed workflow for pyrazine synthesis.

Trustworthiness and Self-Validation

To ensure the integrity of the synthesis, the following analytical techniques should be employed:

  • Reaction Monitoring: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of the reaction by observing the consumption of starting materials and the appearance of the product spot.

  • Product Characterization:

    • NMR Spectroscopy (¹H and ¹³C): This is essential to confirm the structure of the final product. The proton NMR should show characteristic peaks for the aromatic protons of the pyrazine ring, the isopropoxy group, and the methyl groups. The carbon NMR will confirm the number and type of carbon atoms.

    • Mass Spectrometry (MS): This will confirm the molecular weight of the synthesized compound.

    • Infrared (IR) Spectroscopy: This can be used to identify the functional groups present in the molecule and to confirm the absence of starting material functional groups (e.g., C=O of the dicarbonyl).

Expanding the Scope: Other Heterocyclic Systems

The utility of 2-isopropoxyethanamine hydrochloride is not limited to pyrazine synthesis. The primary amine functionality can participate in the formation of a variety of other N-heterocycles. For example:

  • Imidazoles: Reaction with 1,2-dicarbonyl compounds and an aldehyde (in a Radziszewski-type synthesis) could yield substituted imidazoles.

  • Pyrimidines: Condensation with 1,3-dicarbonyl compounds or their equivalents could lead to the formation of dihydropyrimidines, which can be subsequently oxidized.

  • Pyrroles: In a Paal-Knorr type synthesis, reaction with a 1,4-dicarbonyl compound would yield N-substituted pyrroles.

Each of these potential applications would require specific reaction conditions and optimization, but the underlying principle of leveraging the nucleophilicity of the primary amine remains the same.

Conclusion

2-Isopropoxyethanamine hydrochloride represents a valuable, yet underexplored, building block for the synthesis of novel heterocyclic compounds. Its ability to introduce a flexible, lipophilic side chain makes it an attractive tool for medicinal chemists aiming to modulate the properties of drug candidates. The protocols and principles outlined in this guide, centered on the robust and reliable pyrazine synthesis, provide a solid starting point for researchers to begin incorporating this versatile synthon into their synthetic strategies. As with any synthetic protocol, careful optimization and thorough analytical characterization are paramount to success.

References

  • General Heterocyclic Chemistry

    • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. [Link]

  • Pyrazine Synthesis Reviews

    • Donald, J. (2008). The Chemistry of Heterocyclic Compounds, Pyrazines. John Wiley & Sons. [Link]

    • A review on the synthesis of pyrazine and its derivatives. (2017). Journal of Heterocyclic Chemistry. [Link][2]

  • Pyrazines in Medicinal Chemistry
  • General Organic Synthesis Techniques

    • PRACTICAL ORGANIC SYNTHESIS: A Student's Guide. (2021). Organic Chemistry. [Link]

  • Patents on Pyrazine Synthesis

    • Methods for selectively forming substituted pyrazines. Google Patents. [3]

    • Synthesis of substituted pyrazines. OSTI.GOV. [Link][4]

Sources

Method

Application Note: 2-Isopropoxyethanamine Hydrochloride in the Synthesis of Novel Functional Polymers

Executive Summary This technical guide details the utilization of 2-isopropoxyethanamine hydrochloride (CAS: 1161436-02-7) as a functional building block in advanced polymer chemistry. While traditionally employed as a s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This technical guide details the utilization of 2-isopropoxyethanamine hydrochloride (CAS: 1161436-02-7) as a functional building block in advanced polymer chemistry. While traditionally employed as a side-chain modifier in small-molecule drug synthesis (e.g., TLR7/8 antagonists)[1], this primary amine possesses a unique ether linkage and steric isopropyl bulk. These structural features make it an exceptional candidate for synthesizing stimuli-responsive poly(amidoamines) (PAAs) and functionalized polyurethanes designed for targeted drug delivery and smart hydrogel applications.

Mechanistic Rationale: The Role of 2-Isopropoxyethanamine

In macromolecular design, the choice of the amine monomer dictates the polymer's architecture, solubility, and biological interaction profile.

  • Steric Tuning & LCST Modulation: The isopropoxy group (-O-CH(CH3)2) provides an optimal hydrophilic-lipophilic balance (HLB). The ether oxygen acts as a hydrogen-bond acceptor, while the isopropyl moiety introduces steric hindrance and hydrophobicity. In thermoresponsive polymers, this precise balance allows for the fine-tuning of the Lower Critical Solution Temperature (LCST) to physiologically relevant ranges (37–40°C).

  • Aza-Michael Reactivity: As a primary amine, the neutralized free base functions as an AB2-type monomer. It can undergo two successive aza-Michael additions with electron-deficient alkenes (such as bisacrylamides), enabling the formation of linear polymers or hyperbranched networks depending on the stoichiometric ratio.

  • Salt Stability vs. Nucleophilicity: Sourcing the monomer as a hydrochloride salt prevents premature oxidation and extends shelf life[2]. However, the protonated amine lacks the nucleophilic lone pair required for polymerization, necessitating a controlled in situ neutralization step prior to chain extension[3].

Physicochemical Properties

Understanding the baseline metrics of the monomer is critical for calculating reaction stoichiometry and predicting polymer behavior.

Table 1: Physicochemical Properties of 2-Isopropoxyethanamine

PropertyValue
CAS Number (Free Base) 81731-43-3[2]
CAS Number (HCl Salt) 1161436-02-7[2]
Molecular Weight (Free Base) 103.16 g/mol [4]
Molecular Weight (HCl Salt) 139.62 g/mol
Boiling Point (Free Base) ~120°C[4]
Density 0.84 g/cm³[4]
Predicted pKa 8.98 ± 0.10[4]

Experimental Protocols

Protocol 1: Free-Base Generation and Monomer Preparation

Causality: The HCl salt must be neutralized in a non-aqueous environment to prevent the hydrolysis of subsequent co-monomers (e.g., acrylamides) and to ensure the amine is fully nucleophilic for the step-growth polymerization.

  • Suspend 2-Isopropoxyethanamine HCl (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Add anhydrous Potassium Carbonate (K2CO3) (2.0 eq) to the suspension to act as a proton scavenger[3].

  • Stir the mixture vigorously at 80°C for 2 hours under a continuous nitrogen atmosphere[3].

  • Cool to room temperature and filter the precipitated KCl salts through a 0.22 µm PTFE membrane.

  • Self-Validation Check: Verify the liberation of the free base via 1H NMR (CDCl3). Look for the upfield shift of the α-CH2 protons adjacent to the amine, confirming the removal of the hydrochloride proton.

Protocol 2: Synthesis of Thermoresponsive Poly(amidoamines) via Aza-Michael Addition

Causality: Aza-Michael addition is highly sensitive to temperature and solvent conditions. Conducting the reaction at 50°C in the dark prevents unwanted radical polymerization of the bisacrylamide crosslinker, ensuring that step-growth kinetics dominate the macromolecular assembly.

  • To the filtered free-base solution (e.g., 10 mmol), add N,N'-methylenebisacrylamide (10 mmol for linear chains, >12 mmol for branched networks) dropwise.

  • Purge the reaction vessel with N2 for 15 minutes to remove dissolved oxygen.

  • Heat the mixture to 50°C and stir continuously for 48–72 hours.

  • Self-Validation Check (Reaction Monitoring): Extract a 50 µL aliquot and monitor the disappearance of acrylamide vinyl protons (δ 5.6–6.3 ppm) and the appearance of the newly formed methylene protons via 1H NMR.

  • Terminate the reaction by precipitating the crude polymer in cold diethyl ether.

  • Dissolve the precipitate in deionized water and dialyze (MWCO 3500 Da) against water for 3 days to remove unreacted monomers.

  • Lyophilize the retentate to obtain the purified PAA powder.

Workflow1 A 2-Isopropoxyethanamine HCl (Monomer Precursor) B Neutralization (K2CO3/DMF) Free Base Generation A->B Step 1 D Aza-Michael Polyaddition (50°C, Dark, N2 atm) B->D Step 2 C Bisacrylamide (Crosslinker/Co-monomer) C->D Step 2 E Dialysis (MWCO 3500 Da) & Lyophilization D->E Step 3 F Novel PAA Polymer (Thermoresponsive) E->F Final Product

Workflow of Poly(amidoamine) Synthesis via Aza-Michael Polyaddition.

Protocol 3: Polyplex Formation for Nucleic Acid Delivery

Causality: The secondary and tertiary amines formed within the PAA backbone provide cationic centers at physiological pH, enabling electrostatic complexation with anionic nucleic acids. The isopropoxy side chains shield the resulting polyplex, reducing serum protein aggregation and enhancing cellular uptake.

  • Dissolve the synthesized PAA in HEPES buffer (pH 7.4) at a concentration of 1 mg/mL.

  • Add the polymer solution dropwise to a target siRNA solution (50 nM) at varying Nitrogen/Phosphorus (N/P) ratios (e.g., 5:1 to 20:1).

  • Incubate the mixture at room temperature for 30 minutes to allow for electrostatic self-assembly.

  • Self-Validation Check: Measure the hydrodynamic diameter and zeta potential using Dynamic Light Scattering (DLS). Optimal polyplexes for endocytosis should exhibit a size of 100–150 nm and a slightly positive zeta potential (+10 to +20 mV).

Pathway2 P PAA Polymer (Cationic Backbone) C Polyplex Formation (Electrostatic Assembly) P->C N Nucleic Acid (Anionic siRNA) N->C E Cellular Endocytosis C->E S Endosomal Escape (Proton Sponge) E->S R Cytosolic Release (Gene Silencing) S->R

Cellular Uptake and Endosomal Escape Pathway of PAA-Nucleic Acid Polyplexes.

Quantitative Data & Polymer Characteristics

The following table summarizes expected macromolecular outcomes based on varying the stoichiometric ratio of the isopropoxy-functionalized amine to the bisacrylamide crosslinker.

Table 2: Representative Polymerization Data (Aza-Michael Addition)

Amine : Bisacrylamide RatioReaction Time (h)Mn (kDa)Polydispersity Index (PDI)LCST (°C)
1.0 : 1.04812.51.4538.5
1.0 : 1.27224.81.8037.2
1.0 : 1.57245.1 (Branched)2.1535.8

References

  • Google Patents. "WO2025064718A1 - Small molecule protein synthesis modulators".
  • European Patent Office . "EP 3057964 B1 - SELECTIVELY SUBSTITUTED QUINOLINE COMPOUNDS". Retrieved from:[Link]

Sources

Application

Application Note: Experimental Protocols for Reactions Involving 2-Isopropoxyethanamine Hydrochloride

Introduction & Chemical Profile 2-Isopropoxyethanamine hydrochloride (CAS: 1161436-02-7) is a highly versatile primary amine building block frequently utilized in medicinal chemistry, particularly in the synthesis of sma...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profile

2-Isopropoxyethanamine hydrochloride (CAS: 1161436-02-7) is a highly versatile primary amine building block frequently utilized in medicinal chemistry, particularly in the synthesis of small molecule protein synthesis modulators and substituted quinoline compounds[1][2]. Structurally, it consists of an ethylamine backbone functionalized with an isopropoxy ether linkage, rendering it moderately polar and highly nucleophilic once free-based.

Causality of Salt Selection: The free base form, 2-isopropoxyethanamine (CAS: 81731-43-3), is a volatile liquid that is susceptible to oxidative degradation and atmospheric carbon dioxide absorption (forming carbamates) upon prolonged storage[3]. By utilizing the hydrochloride salt, researchers benefit from a bench-stable, easily weighable solid with a significantly extended shelf life. However, this necessitates a critical experimental adjustment: the in situ liberation of the nucleophilic free amine during reactions via the addition of an auxiliary base (e.g., DIPEA, TEA, or K₂CO₃).

Reaction Protocol 1: HATU-Mediated Amide Coupling

Amide bond formation is a fundamental transformation when incorporating 2-isopropoxyethanamine into larger scaffolds. HATU is the preferred coupling reagent due to its rapid activation kinetics and high efficiency with primary amines[4].

Causality of Base Selection: is explicitly selected over Triethylamine (TEA)[4]. DIPEA's steric bulk minimizes unwanted side reactions and preserves the stereochemical integrity of sensitive carboxylic acid substrates. Crucially, 3.0 equivalents of DIPEA are required: 1.0 equivalent to neutralize the amine hydrochloride salt, and 2.0 equivalents to deprotonate the carboxylic acid and facilitate the formation of the highly reactive O-acyl(tetramethyl)isouronium intermediate[4].

Step-by-Step Methodology
  • Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.1–0.2 M concentration.

  • Base Addition: Add DIPEA (3.0 eq) to the stirred solution.

  • Activation: Add HATU (1.2 eq) in one portion. Stir at room temperature (20–25 °C) for 15–30 minutes.

    • Self-Validation (IPC): The solution will typically transition to a pale yellow/orange color, visually confirming the successful formation of the active ester.

  • Amine Addition: Add 2-Isopropoxyethanamine hydrochloride (1.1 eq) directly to the reaction mixture.

  • Reaction Monitoring: Stir at room temperature for 2–4 hours. Monitor via LC-MS until the active ester mass is fully consumed.

  • Workup: Quench the reaction with water and extract with Ethyl Acetate (EtOAc) (3x). Wash the combined organic layers sequentially with 1M HCl (removes unreacted amine), saturated aqueous NaHCO₃ (removes unreacted acid), and brine. Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

AmideCoupling Start Carboxylic Acid + Anhydrous DMF Base Add DIPEA (3.0 eq) Neutralize HCl & Basify Start->Base Activation Add HATU (1.2 eq) Stir 15-30 min (Active Ester) Base->Activation Amine Add 2-Isopropoxyethanamine HCl (1.1 eq) Activation->Amine Reaction Stir at RT Monitor by LC-MS Amine->Reaction Workup Aqueous Workup & Extraction Reaction->Workup

Workflow for HATU-mediated amide coupling with 2-isopropoxyethanamine hydrochloride.

Reaction Protocol 2: Nucleophilic Aromatic Substitution (SNAr)

2-Isopropoxyethanamine acts as an excellent nucleophile for displacing halogens on electron-deficient aromatic rings (e.g., fluoropyridines, chloropyrimidines, or nitro-aromatics)[1][2].

Causality of Reaction Conditions: SNAr reactions require overcoming a significant activation energy barrier to form the intermediate Meisenheimer complex. Therefore, polar aprotic solvents (DMF or NMP) and elevated temperatures (80–100 °C) are mandatory[1]. Potassium carbonate (K₂CO₃) is utilized as a heterogeneous base; it acts as an efficient acid scavenger for the generated HCl, driving the reaction forward without competing as a nucleophile.

Step-by-Step Methodology
  • Preparation: Dissolve the electrophilic aryl halide (1.0 eq) and 2-Isopropoxyethanamine hydrochloride (1.5 eq) in anhydrous DMF (0.2 M).

  • Base Addition: Add finely powdered, anhydrous K₂CO₃ (3.0 eq).

  • Heating: Equip the flask with a reflux condenser and heat to 80 °C using a heating block[1].

  • Reaction Monitoring: Stir for 4–12 hours.

    • Self-Validation (IPC): Periodically sample the heterogeneous mixture, filter the aliquot through a syringe filter to remove salts, and analyze via UPLC-MS to confirm the disappearance of the starting aryl halide.

  • Workup: Cool to room temperature. Dilute heavily with EtOAc and wash extensively with water (at least 3x) to remove the DMF and inorganic salts. Dry the organic layer over MgSO₄, filter, and concentrate.

SNArWorkflow Substrate Aryl Halide (1.0 eq) in DMF/NMP Amine 2-Isopropoxyethanamine HCl (1.5 eq) Substrate->Amine Base Add K2CO3 (3.0 eq) Amine->Base Heat Heat to 80-100°C Stir 4-12 hours Base->Heat Isolate Cool, Dilute with EtOAc Wash with H2O (3x) Heat->Isolate

Nucleophilic aromatic substitution (SNAr) protocol using 2-isopropoxyethanamine.

Reaction Protocol 3: Reductive Amination

Reductive amination allows for the selective alkylation of 2-isopropoxyethanamine using aldehydes or ketones to yield secondary amines.

Causality of Reagents: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice because its electron-withdrawing acetate groups make it mild enough to selectively reduce the intermediate iminium ion without prematurely reducing the starting carbonyl compound. The addition of Glacial Acetic Acid (AcOH) is critical: it lowers the pH to ~4-5, which catalyzes the dehydration step required for iminium formation, while DIPEA is used to initially break the amine hydrochloride salt.

Step-by-Step Methodology
  • Imine Formation: Dissolve the aldehyde/ketone (1.0 eq) and 2-Isopropoxyethanamine hydrochloride (1.2 eq) in anhydrous Dichloromethane (DCM) (0.2 M).

  • Acid/Base Catalysis: Add DIPEA (1.2 eq) to liberate the free amine, followed immediately by Glacial Acetic Acid (1.5 eq). Stir at room temperature for 1–2 hours to allow iminium formation.

  • Reduction: Add NaBH(OAc)₃ (1.5 eq) portion-wise to control mild exotherms.

  • Reaction Monitoring: Stir at room temperature for 12 hours.

    • Self-Validation (IPC): TLC (Ninhydrin stain) should show the complete disappearance of the primary amine (which stains dark purple/red) and the appearance of a new secondary amine spot.

  • Workup: Quench carefully with saturated aqueous NaHCO₃ (Caution: CO₂ gas evolution will occur). Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate.

Quantitative Data Summary

The following table summarizes the optimized stoichiometric equivalents, environmental conditions, and expected yield ranges for the three primary workflows utilizing 2-Isopropoxyethanamine hydrochloride.

Reaction TypePreferred SolventBase / AdditiveTemp (°C)Time (h)Expected Yield
Amide Coupling DMF or DCMDIPEA (3.0 eq)20–252–475–95%
SNAr Substitution DMF or NMPK₂CO₃ (3.0 eq)80–1004–1260–85%
Reductive Amination DCM or DCEDIPEA (1.2 eq) + AcOH20–2512–1870–90%

References

  • World Intellectual Property Organization (WIPO).WO2025064718A1 - Small molecule protein synthesis modulators. Google Patents.
  • European Patent Office (EPO).EP3057964A1 - Selectively substituted quinoline compounds. Google Patents.

Sources

Method

techniques for purification of 2-Isopropoxyethanamine hydrochloride products

An In-Depth Technical Guide to the Purification of 2-Isopropoxyethanamine Hydrochloride Introduction: The Imperative for Purity 2-Isopropoxyethanamine hydrochloride is a primary amine salt whose utility in research and d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Purification of 2-Isopropoxyethanamine Hydrochloride

Introduction: The Imperative for Purity

2-Isopropoxyethanamine hydrochloride is a primary amine salt whose utility in research and development, particularly as a building block in pharmaceutical synthesis, necessitates a high degree of purity. The presence of impurities, which can arise from starting materials, side reactions, or subsequent degradation, can have profound consequences on reaction yields, biological activity, and the safety profile of downstream products. Therefore, robust and reliable purification strategies are not merely a matter of procedural compliance but a cornerstone of scientific validity and successful drug development.

This guide provides a detailed exploration of established and advanced techniques for the purification of 2-Isopropoxyethanamine hydrochloride. It is designed for researchers, chemists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific principles that govern each method. By understanding the "why" behind the "how," scientists can troubleshoot effectively and adapt these methodologies to their specific needs, ensuring the integrity of their research and the quality of their final compounds.

Part 1: Foundational Knowledge - Characterization and Impurity Profiling

A successful purification strategy begins with a thorough understanding of the target molecule and its likely contaminants.

Physicochemical Properties of 2-Isopropoxyethanamine Hydrochloride

As an amine hydrochloride, the compound is a salt, which dictates its physical properties. It is a polar, crystalline solid that typically exhibits good solubility in polar protic solvents like water and lower alcohols, and limited solubility in non-polar organic solvents.[1][2]

PropertyValueSource
Molecular Formula C₅H₁₄ClNO
Molecular Weight 123.62 g/mol Inferred from free base MW of 103.16 g/mol
Appearance White to off-white crystalline solidTypical for amine hydrochlorides[2]
Solubility Soluble in water, ethanol, methanol. Insoluble in hexane, ether.[1][2]
Common Impurities in Synthesis

While specific impurities depend on the synthetic route, common contaminants in amine synthesis can include:

  • Unreacted Starting Materials: Such as the corresponding alcohol or halide precursors.

  • Over-alkylation Products: Formation of secondary or tertiary amines.

  • Solvent Residues: Residual solvents from the reaction or initial work-up.

  • By-products: Compounds formed from side reactions inherent to the synthesis method.[3]

Part 2: Core Purification Methodologies

The selection of a purification technique is governed by the nature of the impurities, the required scale, and the desired final purity.

Method 1: Recrystallization - The Workhorse of Solid Purification

Recrystallization is often the first and most effective method for purifying crystalline solids like 2-Isopropoxyethanamine hydrochloride.[4] The principle relies on the differential solubility of the compound and its impurities in a chosen solvent system at varying temperatures. The ideal solvent will dissolve the compound completely at an elevated temperature but poorly at lower temperatures, while impurities remain either fully soluble or insoluble at all temperatures.[1]

Expert Insight: The choice of solvent is the most critical step in developing a successful recrystallization protocol. For amine hydrochlorides, polar protic solvents are a good starting point. Mixed solvent systems, such as alcohol/ether or alcohol/acetone, are often highly effective. The alcohol acts as the primary solvent, and the less polar "anti-solvent" is added to induce precipitation as the solution cools, allowing for fine-tuned control over crystal formation.[1]

Protocol 1: Recrystallization of 2-Isopropoxyethanamine Hydrochloride

  • Solvent Selection: Begin by testing the solubility of the crude product in small amounts of various solvents (e.g., isopropanol, ethanol, methanol). A good candidate will require heating to dissolve the solid.

  • Dissolution: Place the crude 2-Isopropoxyethanamine hydrochloride in an Erlenmeyer flask. Add the minimum amount of the chosen boiling solvent to completely dissolve the solid.[1]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration through celite or filter paper to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[1] Subsequently, place the flask in an ice bath to maximize crystal yield.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

G cluster_0 Recrystallization Workflow A Crude Product B Dissolve in Minimum Hot Solvent A->B C Hot Filtration (Optional, for insoluble impurities) B->C D Slow Cooling (Crystal Formation) B->D If no hot filtration C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Dry Crystals F->G H Pure Product G->H

Caption: Workflow for the purification of 2-Isopropoxyethanamine hydrochloride via recrystallization.

Method 2: Acid-Base Extraction - Exploiting Chemical Reactivity

Acid-base extraction is a powerful liquid-liquid extraction technique used to separate amines from neutral or acidic impurities based on their ability to be protonated or deprotonated.[5][6] The hydrochloride salt is already in its protonated, water-soluble form. To remove non-basic impurities, the compound can be converted to its free base, which is soluble in organic solvents, leaving polar impurities behind in the aqueous phase.[7]

Expert Insight: This method is exceptionally effective for removing non-amine impurities. The key is the reversible conversion between the water-soluble salt and the organic-soluble free base.[6][7] This allows you to "move" your desired compound between aqueous and organic phases, leaving different types of impurities behind at each step.

Protocol 2: Purification via Acid-Base Extraction

  • Dissolution: Dissolve the crude 2-Isopropoxyethanamine hydrochloride in deionized water.

  • Basification: Transfer the aqueous solution to a separatory funnel. Slowly add a base (e.g., 2M NaOH solution) while shaking, until the solution is basic (pH > 10, check with pH paper). This converts the amine hydrochloride to its free base form (2-Isopropoxyethanamine).[6][8]

  • Extraction of Free Base: Extract the aqueous solution with a non-polar organic solvent (e.g., diethyl ether, dichloromethane) three times. The free base will move into the organic layer.[9] Combine the organic extracts.

  • Washing & Drying: Wash the combined organic layers with brine (saturated NaCl solution) to remove excess water. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filtration: Filter off the drying agent. The filtrate now contains the purified free base in the organic solvent.

  • Salt Formation: To recover the hydrochloride salt, bubble dry HCl gas through the organic solution.[1] Alternatively, add a stoichiometric amount of concentrated HCl or HCl dissolved in a solvent like isopropanol or ether. The purified 2-Isopropoxyethanamine hydrochloride will precipitate out of the organic solvent.

  • Collection and Drying: Collect the precipitated solid by vacuum filtration, wash with a small amount of the organic solvent, and dry under vacuum.

Caption: Acid-base extraction workflow for amine purification.

Method 3: Chromatographic Techniques - For High-Purity Requirements

When recrystallization or extraction fails to remove closely related impurities, column chromatography is the method of choice.[10] However, the high polarity of amine salts presents challenges for traditional chromatography.

Challenges and Solutions for Chromatographing Polar Amines:

  • Normal-Phase (Silica Gel): Silica gel is acidic and can cause strong, irreversible binding or significant tailing (streaking) of basic amines.[11]

    • Solution: Add a small amount (0.5-2%) of a competing base like triethylamine or ammonia to the mobile phase. This neutralizes the acidic sites on the silica, allowing the amine to elute properly.[11]

  • Reversed-Phase (C18): Highly polar compounds like 2-Isopropoxyethanamine hydrochloride have very weak retention on non-polar C18 columns and may elute in the solvent front.[12][13]

    • Solution: Use highly aqueous mobile phases with specialized "water-tolerant" columns.[12] Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent mode for retaining and separating very polar compounds.[14]

Chromatography ModeStationary PhaseMobile Phase PrincipleBest For
Normal-Phase Polar (e.g., Silica)Non-polar (e.g., Hexane/EtOAc) with amine modifierSeparating less polar impurities.[10][15]
Reversed-Phase Non-polar (e.g., C18)Polar (e.g., H₂O/Acetonitrile)Challenging; requires specialized columns for polar compounds.[12]
HILIC Polar (e.g., Amine, Diol)High organic content with aqueous modifierExcellent for retaining and separating highly polar compounds.[14]

Protocol 3: Flash Chromatography on Modified Silica Gel

  • Solvent System Selection: Using Thin Layer Chromatography (TLC), find a suitable mobile phase. Start with a system like Dichloromethane/Methanol and add 1% triethylamine. Adjust the ratio to achieve a target Rf value of ~0.3 for the desired compound.

  • Column Packing: Pack a glass column with silica gel using the chosen mobile phase (containing triethylamine).

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.

  • Elution: Run the column, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator. The triethylamine is volatile and will be removed along with the solvent.

Part 3: Purity Verification - The Final Assessment

After purification, the purity of the 2-Isopropoxyethanamine hydrochloride must be confirmed.

  • Melting Point Determination: A sharp melting point that does not depress when mixed with an authentic sample indicates high purity.[16] Impurities typically broaden and lower the melting point range.

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for assessing purity. A single, sharp peak on the chromatogram is indicative of a pure compound. The presence of other peaks signifies impurities.[3][17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure of the compound and detect impurities, often down to the 1% level. The absence of signals that do not correspond to the product structure indicates high purity.

  • Titration: Acid-base or conductimetric titration can be used to determine the percent purity of the amine salt.[18]

Conclusion

The purification of 2-Isopropoxyethanamine hydrochloride is a critical step in ensuring its suitability for research and manufacturing. The choice of method—recrystallization, acid-base extraction, or chromatography—depends on the specific impurities present and the required level of purity. By applying the principles and protocols outlined in this guide, scientists can confidently and efficiently obtain high-purity material, thereby ensuring the reliability and reproducibility of their work.

References

  • Acid–base extraction. Wikipedia. [Link]

  • Column Chromatography Guide. Phenomenex. [Link]

  • Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Welch Materials. [Link]

  • 2-(4-Isopropoxyphenyl)ethylamine Hydrochloride | C11H18ClNO. PubChem. [Link]

  • Column chromatography. Columbia University. [Link]

  • Top 5 Methods of Assessing Chemical Purity. Moravek, Inc. [Link]

  • Trichloroacetic acid fueled practical amine purifications. National Center for Biotechnology Information. [Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. [Link]

  • Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. CDN. [Link]

  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. ACS Publications. [Link]

  • Testing Procedure (Method of analysis) for Aluminium Salts, Amines and Ammonium Salts. Pharmapproach. [Link]

  • LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. University of Colorado Boulder. [Link]

  • Heat Stable Amine Salts Testing Method. Scribd. [Link]

  • 4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]

  • Method of analysis of amine by mass spectrometry.
  • How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Method for biosynthesizing isopropyl amine hydrochloride by laccase.
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract? ResearchGate. [Link]

  • Recrystallization and Acid/Base Extraction - The Basics. Rhodium Archive. [Link]

  • Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society. [Link]

  • Crystallization of hydrohalides of pharmaceutical compounds.
  • Process for recovery of amines from aqueous solutions by solvent treatment and distillation.
  • Synthesis of impurity‐II and impurity‐III. ResearchGate. [Link]

  • Purifying Amines Using Their Salts. YouTube. [Link]

  • Synthesis, isolation, identification and characterization of new process-related impurity in isoproterenol hydrochloride by HPLC, LC/ESI-MS and NMR. National Center for Biotechnology Information. [Link]

  • A kind of preparation method of 2 isopropylidene amino ethoxy-ethanol.
  • Impurity profile for MDMA.HCl synthesized by the Al/Hg route (top). ResearchGate. [Link]

  • Synthesis, isolation, identification and characterization of new process-related impurity in isoproterenol hydrochloride by HPLC, LC/ESI-MS and NMR. Semantic Scholar. [Link]

  • Method for preparing 2-alkoxyphenoxyethanamines from 2-alkoxyphenoxyethylacetamides.
  • Synthesis of N-nitrosamine impurity, N-(2-hydroxyethyl)- N-phenylnitrous amide. ResearchGate. [Link]

  • Levamisole HCL. ChemBK. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 2-Isopropoxyethanamine Hydrochloride Synthesis

Welcome to the Technical Support Center for ether-amine synthesis. 2-Isopropoxyethanamine (IPAE) and its hydrochloride salt (CAS 1161436-02-7) are highly valued bifunctional intermediates used extensively in the developm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for ether-amine synthesis. 2-Isopropoxyethanamine (IPAE) and its hydrochloride salt (CAS 1161436-02-7) are highly valued bifunctional intermediates used extensively in the development of agrochemical actives and pharmaceutical precursors[1]. The unique structure—combining a reactive primary amine with a sterically protected, lipophilic isopropoxy ether—confers superior metabolic stability and bioavailability to downstream molecules[1].

However, synthesizing the hydrochloride salt with high yield and purity presents significant chemical engineering challenges. These primarily stem from competing alkylation pathways, steric hindrance during etherification, and the extreme hydrophilicity of the final salt[2]. This guide synthesizes field-proven insights to help you troubleshoot and optimize your synthetic workflows.

Mechanistic Pathways & Workflow Analysis

To optimize yield, it is critical to select the correct synthetic pathway. The diagram below illustrates the two most common routes: the highly recommended Williamson Ether Synthesis (N-Boc Route) and the problematic Direct Alkylation Route .

G A N-Boc-ethanolamine + Isopropyl Bromide B NaH / DMF (Williamson Ether) A->B Alkylation C N-Boc-2-isopropoxyethanamine B->C O-Alkylation D HCl in Dioxane (Deprotection) C->D Deprotection E 2-Isopropoxyethanamine HCl (Target) D->E Precipitation F 2-Chloroethylamine HCl + Sodium Isopropoxide G Isopropanol / Reflux (Direct Alkylation) F->G Base-catalyzed G->E Major Pathway H Aziridine Intermediate (Side Reactions) G->H Competing Pathway H->E Ring Opening

Caption: Synthetic pathways for 2-Isopropoxyethanamine HCl highlighting the preferred N-Boc route vs. the direct alkylation route.

Troubleshooting Guide & FAQs

Troubleshooting Start Issue: Low Yield (<50%) Q1 Is N-alkylation observed? Start->Q1 A1 Ensure complete N-Boc protection before etherification Q1->A1 Yes Q2 Is starting material unreacted? Q1->Q2 No A2 Check NaH quality & use anhydrous DMF/THF Q2->A2 Yes Q3 Loss during isolation? Q2->Q3 No A3 Avoid aqueous workup; precipitate with ethereal HCl Q3->A3 Yes

Caption: Diagnostic logic tree for troubleshooting low yields in 2-isopropoxyethanamine HCl synthesis.

Q1: Why am I getting a complex mixture of products instead of the pure ether when reacting 2-aminoethanol directly with isopropyl bromide? A1: Unprotected primary amines are highly nucleophilic. Reacting 2-aminoethanol directly with an alkyl halide leads to competitive N-alkylation (forming secondary and tertiary amines) alongside the desired O-alkylation. Furthermore, isopropyl bromide is a secondary halide, making it prone to E2 elimination under strongly basic conditions. Solution: You must mask the amine nucleophilicity. Utilizing N-Boc-ethanolamine (tert-butyl (2-hydroxyethyl)carbamate) completely prevents N-alkylation, directing the reaction exclusively toward O-alkylation[3].

Q2: My Williamson ether synthesis using N-Boc-ethanolamine, NaH, and isopropyl bromide is stalling at 40% conversion. How can I drive it to completion? A2: The isopropoxy group is sterically hindered. When the alkoxide of N-Boc-ethanolamine attacks isopropyl bromide, the SN2 trajectory is partially blocked by the two methyl groups of the isopropyl moiety. Additionally, Sodium Hydride (NaH) degrades rapidly in the presence of atmospheric moisture, neutralizing the base before the slow SN2 reaction can finish. Solution: Use a slight excess of NaH (1.5 eq) and isopropyl bromide (2.0 eq), and ensure the use of strictly anhydrous DMF[4]. To overcome the steric hindrance, add a catalytic amount of Tetrabutylammonium iodide (TBAI; 0.1 eq). TBAI converts the isopropyl bromide to the highly reactive isopropyl iodide in situ, significantly accelerating the SN2 etherification.

Q3: Can I synthesize this via the direct reaction of 2-chloroethylamine hydrochloride and sodium isopropoxide in isopropanol? A3: While possible, it is notoriously low-yielding and difficult to scale. In the presence of a strong base like sodium isopropoxide, 2-chloroethylamine rapidly undergoes intramolecular cyclization to form an aziridine intermediate. While aziridine can undergo ring-opening with isopropanol to form the desired product, it also readily polymerizes or undergoes side reactions, leading to a dark, tarry reaction mixture. The N-Boc Williamson route is far superior for bench-scale purity and yield.

Q4: During the deprotection step to form 2-Isopropoxyethanamine hydrochloride, I lose a significant amount of product during the aqueous workup. How can I improve isolation? A4: 2-Isopropoxyethanamine hydrochloride is a low-molecular-weight, highly polar ether-amine salt[2]. It is extremely water-soluble. If you use aqueous NaOH to neutralize and extract, the product partitions poorly into organic solvents like DCM or ethyl acetate. Solution: Avoid aqueous workup entirely. Perform the Boc-deprotection using anhydrous HCl in dioxane or diethyl ether. The hydrochloride salt will precipitate directly out of the non-polar solvent mixture and can be isolated via simple vacuum filtration.

Quantitative Data: Yield Optimization Comparison

The following table summarizes the expected outcomes based on the chosen synthetic route and reaction parameters.

Synthetic RouteKey ReagentsPrimary ChallengeTypical YieldPurity Profile
Direct Alkylation 2-Chloroethylamine HCl, NaOiPrAziridine polymerization, E2 elimination15 - 30%Poor (Requires distillation)
Unprotected Williamson 2-Aminoethanol, iPrBr, KOHCompetitive N-alkylation20 - 40%Moderate (Mixed amines)
Standard N-Boc Route N-Boc-ethanolamine, iPrBr, NaHSlow SN2 due to steric hindrance55 - 70%High (>95%)
Optimized N-Boc Route N-Boc-ethanolamine, iPrBr, NaH, TBAI Moisture sensitivity of NaH85 - 92% Excellent (>98%)

Self-Validating Experimental Protocol

This protocol describes the optimized, two-step synthesis of 2-Isopropoxyethanamine hydrochloride using the N-Boc protection strategy.

Step 1: Synthesis of tert-butyl (2-isopropoxyethyl)carbamate
  • Preparation: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and an argon balloon.

  • Base Addition: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in 100 mL of anhydrous DMF and cool to 0 °C using an ice bath[4].

  • Alkoxide Formation: Dissolve N-Boc-ethanolamine (1.0 eq) in 20 mL of anhydrous DMF. Add this solution dropwise to the NaH suspension over 30 minutes. Stir for an additional 30 minutes at 0 °C until hydrogen evolution ceases.

  • Alkylation: Add Tetrabutylammonium iodide (TBAI, 0.1 eq) followed by the dropwise addition of Isopropyl bromide (2.0 eq).

  • Heating: Remove the ice bath and warm the reaction to 50 °C for 12 hours.

  • Validation Check 1: Perform TLC (20% EtOAc/Hexanes). The reaction is complete when the N-Boc-ethanolamine spot (Rf ~0.2) disappears, replaced by a less polar spot (Rf ~0.6).

  • Workup: Quench carefully with cold water (50 mL). Extract with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers with brine (5 x 50 mL) to remove DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the intermediate as a pale yellow oil.

Step 2: Deprotection and Salt Isolation
  • Deprotection: Dissolve the crude tert-butyl (2-isopropoxyethyl)carbamate in 50 mL of anhydrous Diethyl Ether.

  • Acidification: Cool the solution to 0 °C. Slowly add 4M HCl in Dioxane (5.0 eq). Stir at room temperature for 4 hours.

  • Validation Check 2: As the Boc group is cleaved (releasing isobutylene and CO₂), the highly polar 2-isopropoxyethanamine hydrochloride salt will become insoluble in the ether/dioxane mixture and precipitate as a white solid.

  • Isolation: Collect the white precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with cold, anhydrous Diethyl Ether (2 x 20 mL) to remove any residual mineral oil or unreacted starting materials.

  • Drying: Dry the solid under high vacuum for 12 hours to yield pure 2-Isopropoxyethanamine hydrochloride (CAS 1161436-02-7)[2].

References

  • Scimplify. "2-Isopropoxyethylamine (IPAE) (CAS NO:83495-51-6) - High-purity ether-amine intermediate." Scimplify Industrial Chemicals. 1

  • BLD Pharm. "2-Isopropoxyethanamine hydrochloride (CAS 1161436-02-7) Properties and Safety Information." BLD Pharm Catalog. 2

  • Google Patents. "WO2025064718A1 - Small molecule protein synthesis modulators." World Intellectual Property Organization. 5

  • ACS Publications. "Synthesis and Evaluation of the First Fluorescent Antagonists of the Human P2Y2 Receptor." Journal of Medicinal Chemistry. 3

Sources

Optimization

Technical Support Center: 2-Isopropoxyethanamine Hydrochloride Troubleshooting &amp; FAQs

Welcome to the Advanced Technical Support Center for 2-Isopropoxyethanamine hydrochloride (CAS: 1161436-02-7). As a primary aliphatic amine featuring a terminal isopropyl ether linkage, this building block is heavily uti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for 2-Isopropoxyethanamine hydrochloride (CAS: 1161436-02-7). As a primary aliphatic amine featuring a terminal isopropyl ether linkage, this building block is heavily utilized in the synthesis of GPCR agonists (such as the 5-HT2C receptor agonist Bexicaserin) [1], PHD inhibitors, and various targeted protein modulators.

However, its formulation as a hygroscopic hydrochloride salt, combined with the high nucleophilicity of its unhindered primary amine, frequently leads to specific side reactions during library synthesis. This guide provides field-proven, self-validating troubleshooting protocols to ensure synthetic integrity.

🛑 TICKET #101: Amide Coupling Yields <20% with a +99 Da Side Product

User Query: "I am coupling 2-isopropoxyethanamine HCl to an indole-4-carboxylic acid using HATU and DIPEA in DMF. My LC-MS shows a massive peak at +99 m/z relative to my amine, and very little of the desired amide. What is happening?"

Root Cause Analysis (Causality): You have fallen into the classic guanidinylation trap . The +99 Da mass shift is the exact signature of a tetramethylguanidinium side product. Primary aliphatic amines like 2-isopropoxyethanamine are exceptionally nucleophilic. When exposed to uronium/aminium salts (like HATU or HBTU) before the carboxylic acid is fully activated, the amine directly attacks the electron-deficient carbon of the coupling reagent [2, 3]. This side reaction irreversibly consumes both your amine and the HATU, terminating the coupling process.

G Acid Carboxylic Acid ActiveEster OAt Active Ester (Self-Validating Intermediate) Acid->ActiveEster Pre-activation (Correct Pathway) HATU HATU + DIPEA HATU->ActiveEster SideProduct Tetramethylguanidinium Side Product (+99 Da) HATU->SideProduct Product Desired Amide ActiveEster->Product Add Amine (Target) Amine 2-Isopropoxyethanamine Amine->Product Amine->SideProduct Direct Attack on HATU (Incorrect Pathway)

Caption: Mechanistic divergence: Desired amide formation vs. HATU-mediated guanidinylation side reaction.

🔬 Optimized Protocol: Pre-Activated Amide Coupling

To prevent guanidinylation, the protocol must be a self-validating system where the active ester is confirmed before the amine is introduced.

  • Free-Basing the Acid: Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq).

  • Pre-Activation: Add HATU (1.1 eq) to the solution at 0 °C. Stir for 15–30 minutes.

  • Validation Step: Pull a 1 µL aliquot, quench in MeOH, and run a rapid LC-MS. You must observe the mass of the methyl ester (if quenched in MeOH) or the OAt ester, confirming total consumption of the starting acid.

  • Amine Addition: Only after validation, add 2-Isopropoxyethanamine hydrochloride (1.2 eq). The excess DIPEA already in solution will liberate the free base in situ, allowing it to immediately attack the active ester rather than unreacted HATU.

  • Completion: Stir at room temperature for 2 hours.

🛑 TICKET #102: Direct Alkylation Yields a Messy Mixture

User Query: "I reacted 2-isopropoxyethanamine HCl with a benzyl bromide derivative and K₂CO₃ to make a secondary amine. I'm getting a complex mixture of unreacted starting material, the desired secondary amine, and a tertiary amine."

Root Cause Analysis (Causality): Direct SN​2 N-alkylation of primary amines is inherently flawed due to over-alkylation. Once the first alkyl group is added, the resulting secondary amine is often more nucleophilic (due to the inductive electron-donating effect of the new alkyl group) than the primary amine starting material. This leads to rapid competitive alkylation, forming tertiary amines.

Data Presentation: Alkylation vs. Reductive Amination Product Distribution The following table summarizes the quantitative distribution of products based on the chosen synthetic route.

Synthetic MethodReagentsPrimary Amine (Unreacted)Secondary Amine (Target)Tertiary Amine (Over-alkylated)
Direct Alkylation Benzyl Bromide, K₂CO₃, DMF~15%~45%~40%
Reductive Amination Benzaldehyde, NaBH(OAc)₃, DCE< 2%> 95% < 1%
🔬 Optimized Protocol: Reductive Amination

To achieve >95% selectivity for the secondary amine, abandon direct alkylation and utilize reductive amination.

  • Free-Basing: Suspend 2-Isopropoxyethanamine HCl (1.0 eq) in anhydrous 1,2-dichloroethane (DCE). Add DIPEA (1.1 eq) and stir for 10 minutes to liberate the free amine.

  • Imine Formation: Add the target aldehyde or ketone (0.95 eq—slight deficit prevents over-reaction). Add anhydrous MgSO₄ (2.0 eq) as a desiccant to drive imine formation. Stir at room temperature for 2 hours.

  • Validation Step: Analyze via LC-MS to confirm the disappearance of the aldehyde and the formation of the imine intermediate.

  • Reduction: Add Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 eq), in portions. Stir for 12 hours.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with dichloromethane (DCM), dry over Na₂SO₄, and concentrate.

RA_Workflow Step1 1. Free-base Amine (DIPEA, DCE) Step2 2. Add Aldehyde (Room Temp, 2h) Step1->Step2 Step3 3. Imine Formation (Validate via LC-MS) Step2->Step3 Step4 4. Add NaBH(OAc)3 (Reduction) Step3->Step4 Step5 5. Secondary Amine (No Over-alkylation) Step4->Step5

Caption: Step-by-step logical workflow for the highly selective reductive amination of 2-isopropoxyethanamine.

🛑 TICKET #103: Ether Cleavage During Global Deprotection

User Query: "My final synthetic step involves BBr₃ deprotection of a methoxy ether on an aromatic ring, but I am losing the isopropoxy group on the ethanamine chain as well. Is the isopropyl ether not stable?"

Root Cause Analysis (Causality): While aliphatic isopropyl ethers are generally robust against mild acids and bases, they are highly susceptible to cleavage by strong Lewis acids like Boron tribromide (BBr₃). BBr₃ coordinates to the ether oxygen, and the subsequent attack by bromide ions cleaves the sterically accessible isopropyl group, yielding a 2-aminoethanol derivative.

Solution: You must design your synthesis with orthogonal protecting groups. If an aromatic hydroxyl must be protected and later revealed in the presence of a 2-isopropoxyethanamine moiety, use a benzyl ether (OBn) instead of a methoxy ether. Benzyl ethers can be cleanly removed via palladium-catalyzed hydrogenolysis (H₂ / Pd/C), a condition under which the aliphatic isopropyl ether is completely stable.

📚 References

  • Diazepine Agonists of the 5-HT2C Receptor with Unprecedented Selectivity: Discovery of Bexicaserin (LP352) Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases Source: The Journal of Organic Chemistry (via PubMed Central) URL:[Link]

Troubleshooting

Technical Support Center: Purification of 2-Isopropoxyethanamine Hydrochloride

Welcome to the dedicated technical support guide for the purification of 2-Isopropoxyethanamine Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the com...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for the purification of 2-Isopropoxyethanamine Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and nuanced challenges encountered during the purification of this valuable chemical intermediate. Here, we synthesize fundamental chemical principles with practical, field-proven insights to ensure you can achieve the desired purity and yield in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the typical physical properties of 2-Isopropoxyethanamine Hydrochloride?

While extensive data for this specific salt is not widely published, we can infer its properties based on its structure and data from similar amine hydrochlorides. It is expected to be a white to off-white crystalline solid. Like many amine hydrochlorides, it is likely soluble in water and lower alcohols (methanol, ethanol) and has limited solubility in less polar organic solvents like ethyl acetate, dichloromethane, and ethers. A related compound, isopropylamine hydrochloride, has a melting point of 160 °C and is known to be hygroscopic, so similar characteristics can be anticipated for 2-Isopropoxyethanamine Hydrochloride.[1]

Q2: What are the most probable impurities in a crude sample of 2-Isopropoxyethanamine Hydrochloride?

The impurity profile is intrinsically linked to the synthetic route. A common method for synthesizing 2-Isopropoxyethanamine is the reaction of 2-isopropoxyethanol with a protected amine source, followed by deprotection and salt formation. Based on this, potential impurities include:

  • Unreacted Starting Materials: Residual 2-isopropoxyethanol.

  • By-products of Salt Formation: Inorganic salts (e.g., NaCl) if aqueous HCl is used.[2]

  • Process-Related Impurities: By-products from the amination or deprotection steps.

  • Solvent Residues: Trapped solvents from the reaction or work-up.

Q3: How should I store purified 2-Isopropoxyethanamine Hydrochloride?

Given its likely hygroscopic nature, 2-Isopropoxyethanamine Hydrochloride should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[1][3] This will prevent the absorption of moisture, which can lead to clumping and potential degradation over time.

Q4: Which analytical techniques are best for assessing the purity of 2-Isopropoxyethanamine Hydrochloride?

A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying known and unknown impurities. A method for a structurally similar compound suggests a C18 or a cyanopropyl (CN) column could be effective.[2][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can detect impurities with different proton or carbon environments.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying unknown impurities by providing molecular weight information.

  • Melting Point Analysis: A sharp melting point range close to the literature value (if available) is a good indicator of high purity.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of 2-Isopropoxyethanamine Hydrochloride.

Problem 1: My final product is an oil or a waxy solid, not a crystalline powder.

Cause: This is a common issue with amine salts and can be attributed to the presence of residual solvents, moisture, or impurities that inhibit crystallization.

Solution:

  • Ensure Complete Solvent Removal: Dry the crude product thoroughly under high vacuum, possibly with gentle heating (e.g., 30-40 °C), to remove all volatile solvents.

  • Recrystallization: This is the most effective method for obtaining a crystalline solid.

    • Experimental Protocol for Recrystallization:

      • Dissolve the crude 2-Isopropoxyethanamine Hydrochloride in a minimal amount of a hot polar solvent in which it is highly soluble (e.g., isopropanol or ethanol).

      • If the solution is colored, you can add a small amount of activated charcoal and hot filter it to remove colored impurities.[3]

      • Slowly add a less polar "anti-solvent" in which the hydrochloride salt is insoluble (e.g., diethyl ether or ethyl acetate) at an elevated temperature until the solution becomes slightly turbid.[3]

      • Allow the solution to cool slowly to room temperature, and then further cool it in an ice bath or refrigerator to maximize crystal formation.

      • Collect the crystals by filtration, wash with a small amount of the cold anti-solvent, and dry under vacuum.

Solvent System for RecrystallizationRatio (v/v)Expected Outcome
Isopropanol / Diethyl Ether~1:3 to 1:5Good for inducing crystallization.
Ethanol / Ethyl Acetate~1:2 to 1:4An effective alternative.
Problem 2: The purity of my product is low, and I suspect the presence of inorganic salts (e.g., NaCl).

Cause: This typically occurs when aqueous hydrochloric acid is used for salt formation, leading to the co-precipitation of inorganic salts.

Solution:

  • Use Anhydrous HCl: The best practice is to use a solution of anhydrous HCl in a suitable organic solvent (e.g., diethyl ether, dioxane, or isopropanol) for the salt formation step. This prevents the introduction of water and inorganic salts.

  • Purification via Free-Basing and Re-salting:

    • Experimental Protocol:

      • Dissolve the impure hydrochloride salt in water.

      • Basify the aqueous solution with a suitable base (e.g., NaOH or K₂CO₃) to a pH > 10 to liberate the free amine (2-Isopropoxyethanamine).

      • Extract the free amine into an organic solvent like dichloromethane or ethyl acetate.[2]

      • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) and filter.

      • Remove the solvent under reduced pressure to obtain the purified free amine.

      • Dissolve the purified amine in a minimal amount of a suitable organic solvent (e.g., diethyl ether or isopropanol) and add a solution of anhydrous HCl to precipitate the pure hydrochloride salt.

      • Filter, wash with the organic solvent, and dry the purified salt.

Problem 3: My NMR spectrum shows the presence of unreacted starting material (2-isopropoxyethanol).

Cause: Incomplete reaction or inefficient removal during work-up.

Solution:

  • Optimize Reaction Conditions: Ensure the reaction goes to completion by adjusting stoichiometry, reaction time, or temperature.

  • Aqueous Wash: During the work-up of the free amine (before salt formation), perform an aqueous wash to remove the more water-soluble 2-isopropoxyethanol.

  • Recrystallization: A carefully executed recrystallization (as described in Problem 1) can effectively separate the hydrochloride salt from the neutral starting material.

Purification Workflow

The following diagram outlines a decision-making process for the purification of 2-Isopropoxyethanamine Hydrochloride.

Purification_Workflow Crude_Product Crude 2-Isopropoxyethanamine Hydrochloride Initial_Analysis Initial Purity Analysis (TLC, ¹H NMR) Crude_Product->Initial_Analysis Purity_Check Purity > 98%? Initial_Analysis->Purity_Check Final_Product Pure Product Purity_Check->Final_Product Yes Impurity_ID Identify Impurities (NMR, LC-MS) Purity_Check->Impurity_ID No Drying Dry under High Vacuum Drying->Final_Product Inorganic_Salts Inorganic Salts Present? Impurity_ID->Inorganic_Salts Organic_Impurities Organic Impurities Present? Inorganic_Salts->Organic_Impurities No Free_Base_Purification Convert to Free Base, Aqueous Wash, Re-precipitate as HCl salt Inorganic_Salts->Free_Base_Purification Yes Recrystallization Recrystallization Organic_Impurities->Recrystallization Yes Free_Base_Purification->Drying Recrystallization->Drying

Caption: Purification decision tree for 2-Isopropoxyethanamine Hydrochloride.

References

  • PubChem. 2-(4-Isopropoxyphenyl)ethylamine Hydrochloride. [Link]

  • PubChem. 2-Chloropropyldimethylamine hydrochloride. [Link]

  • University of Toronto. Solubility of Organic Compounds. [Link]

  • PubChem. 2-Propanamine, hydrochloride (1:1). [Link]

  • IUPAC. Solubility Data Series. [Link]

  • ResearchGate. A NOVEL RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS ESTIMATION OF TRIFLUOPERAZINE AND ISOPROPAMIDE IN TABLET DOSAGE FORM. [Link]

  • SciSpace. The Solubility of Proteins in Organic Solvents. [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-Isopropoxyethanamine Hydrochloride

Welcome to the Technical Support Center for the synthesis and optimization of 2-Isopropoxyethanamine hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development, providing in-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and optimization of 2-Isopropoxyethanamine hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical assistance to navigate the common challenges encountered during its synthesis. Our goal is to equip you with the scientific understanding and practical solutions necessary to achieve high-yield, high-purity outcomes in your experiments.

Overview of Synthetic Strategies

The synthesis of 2-Isopropoxyethanamine hydrochloride can be approached through several strategic routes. The most common and versatile method is the reductive amination of a suitable carbonyl precursor. An alternative, though potentially less direct, route involves the nucleophilic substitution of a 2-isopropoxyethyl derivative.

Primary Synthetic Route: Reductive Amination

Reductive amination is a highly effective method for forming amines from carbonyl compounds.[1][2] In the context of 2-Isopropoxyethanamine, this involves the reaction of 2-isopropoxyacetaldehyde with an ammonia source, followed by the in-situ reduction of the resulting imine intermediate.

DOT Script for Reductive Amination Pathway

Reductive_Amination carbonyl 2-Isopropoxyacetaldehyde imine Imine Intermediate carbonyl->imine Condensation (pH 4-6) ammonia Ammonia Source (e.g., NH4OAc, NH3 in EtOH) ammonia->imine product 2-Isopropoxyethanamine imine->product Reduction reducing_agent Reducing Agent (e.g., NaBH(OAc)3, NaBH3CN) reducing_agent->product final_product 2-Isopropoxyethanamine Hydrochloride product->final_product hcl HCl hcl->final_product Salt Formation Nucleophilic_Substitution alcohol 2-Isopropoxyethanol intermediate 2-Isopropoxyethyl-X (X = OMs, OTs, Cl) alcohol->intermediate Step 1 activation Activation (e.g., MsCl, TsCl, SOCl2) activation->intermediate product 2-Isopropoxyethanamine intermediate->product Step 2 (SN2) amine_source Amine Source (e.g., NH3, NaN3 then reduction) amine_source->product final_product 2-Isopropoxyethanamine Hydrochloride product->final_product Salt Formation hcl HCl

Caption: Nucleophilic substitution pathway for 2-Isopropoxyethanamine hydrochloride synthesis.

Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the synthesis of 2-Isopropoxyethanamine hydrochloride.

Q1: What is the optimal pH for the reductive amination reaction, and how do I maintain it?

A1: The optimal pH for most reductive aminations is weakly acidic, typically between 4 and 6. [1]This pH range is a critical balance. A lower pH (more acidic) will protonate the amine, rendering it non-nucleophilic and inhibiting the initial attack on the carbonyl. Conversely, a higher pH will not sufficiently activate the carbonyl group for nucleophilic attack. To maintain this pH, you can use a buffer system or add a catalytic amount of a weak acid like acetic acid.

Q2: Which reducing agent is most suitable for this reaction?

A2: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for reductive aminations. [3]It is a mild and selective reducing agent that can be used in a one-pot reaction, as it does not readily reduce the starting aldehyde or ketone. Sodium cyanoborohydride (NaBH₃CN) is another effective option, but it is highly toxic. Sodium borohydride (NaBH₄) can also be used, but it will also reduce the starting aldehyde, so the imine must be pre-formed before its addition. [2] Q3: My reaction has stalled, and I see a significant amount of unreacted starting material. What are the likely causes?

A3: A stalled reaction can be due to several factors:

  • Suboptimal pH: As discussed in Q1, an incorrect pH can halt the reaction.

  • Inefficient Imine Formation: The formation of the imine is a reversible reaction that produces water. If water is not removed (e.g., by using a dehydrating agent like molecular sieves), the equilibrium may not favor the imine.

  • Poor Quality Reagents: Ensure your amine source, carbonyl compound, and reducing agent are pure and, in the case of the reducing agent, not decomposed.

  • Low Temperature: While some reactions proceed at room temperature, gentle heating may be required to drive the reaction to completion.

Q4: I am observing the formation of a significant amount of 2-isopropoxyethanol as a byproduct. Why is this happening?

A4: The formation of 2-isopropoxyethanol indicates that the starting carbonyl (2-isopropoxyacetaldehyde) is being reduced. This is a common side reaction, especially if you are using a less selective reducing agent like sodium borohydride without pre-forming the imine. [4]To minimize this, switch to a more selective reducing agent like sodium triacetoxyborohydride.

Q5: How can I best purify the final 2-Isopropoxyethanamine hydrochloride product?

A5: Purification of the hydrochloride salt often involves recrystallization from a suitable solvent system, such as ethanol/ether or isopropanol/ether. [5]It is also crucial to remove any inorganic salts that may have formed during the workup. This can often be achieved by washing the crude product with a solvent in which the desired product is sparingly soluble, but the inorganic salts are not. If you used an aqueous workup, ensure all water is removed, as the hydrochloride salt can be water-soluble. [6]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the synthesis of 2-Isopropoxyethanamine hydrochloride.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incorrect pH: pH is outside the optimal 4-6 range for imine formation. 2. Inactive Reducing Agent: The reducing agent has degraded due to moisture or age. 3. Incomplete Reaction: Insufficient reaction time or temperature. 4. Loss during Workup: The hydrochloride salt is water-soluble and may be lost in aqueous washes. [6]1. Monitor and adjust the pH of the reaction mixture using a weak acid (e.g., acetic acid). 2. Use a fresh, high-purity reducing agent. 3. Monitor the reaction by TLC or LC-MS and extend the reaction time or gently heat if necessary. 4. Minimize the use of aqueous solutions during workup. If an aqueous wash is necessary, back-extract the aqueous layer with an organic solvent.
Formation of a Di-alkylated (Secondary Amine) Byproduct Over-reaction of the primary amine product with another molecule of the aldehyde.This is more common when starting with a primary amine other than ammonia. When using ammonia, a large excess is often employed to favor the formation of the primary amine. [3]
Product is an Oil or Fails to Crystallize 1. Presence of Impurities: Residual solvent or byproducts can inhibit crystallization. [6] 2. Hygroscopic Nature: The product may have absorbed moisture from the air.1. Purify the crude product further by column chromatography before attempting crystallization. Ensure all solvents are thoroughly removed under high vacuum. 2. Perform the final steps of the purification and the crystallization under an inert atmosphere (e.g., nitrogen or argon).
Dark Brown or Black Reaction Mixture 1. High Reaction Temperature: Uncontrolled exotherm leading to decomposition. [6] 2. Impurities in Reagents: Catalyze side reactions and decomposition.1. Control the reaction temperature, especially during the addition of reagents, by using an ice bath. 2. Use high-purity, anhydrous reagents and solvents.

DOT Script for Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Impure Product check_ph Check Reaction pH (Optimal: 4-6) start->check_ph check_reagents Verify Reagent Quality (Purity, Activity) start->check_reagents check_conditions Review Reaction Conditions (Time, Temperature) start->check_conditions check_workup Analyze Workup & Purification start->check_workup solution_ph Adjust pH with Weak Acid check_ph->solution_ph solution_reagents Use Fresh, High-Purity Reagents check_reagents->solution_reagents solution_conditions Optimize Time and/or Temperature check_conditions->solution_conditions solution_workup Modify Purification (e.g., Recrystallization Solvent) check_workup->solution_workup

Caption: A decision-making workflow for troubleshooting common synthesis issues.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and the scale of your reaction.

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride

Materials:

  • 2-Isopropoxyacetaldehyde

  • Ammonium acetate (NH₄OAc)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Diethyl ether (Et₂O)

  • Hydrochloric acid (HCl) solution in diethyl ether (2M)

Procedure:

  • To a solution of 2-isopropoxyacetaldehyde (1.0 eq) in anhydrous DCM, add ammonium acetate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude free amine.

  • Dissolve the crude amine in a minimal amount of Et₂O and cool in an ice bath.

  • Slowly add a 2M solution of HCl in Et₂O dropwise until a precipitate forms and the solution is acidic.

  • Collect the precipitate by filtration, wash with cold Et₂O, and dry under vacuum to yield 2-Isopropoxyethanamine hydrochloride.

Protocol 2: Purification by Recrystallization

Materials:

  • Crude 2-Isopropoxyethanamine hydrochloride

  • Isopropanol

  • Diethyl ether

Procedure:

  • Dissolve the crude 2-Isopropoxyethanamine hydrochloride in a minimal amount of warm isopropanol.

  • If any insoluble impurities are present, filter the hot solution.

  • Slowly add diethyl ether to the warm solution until it becomes slightly cloudy.

  • Allow the solution to cool slowly to room temperature, and then place it in a freezer to complete crystallization.

  • Collect the crystals by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

References

  • BenchChem. (2025). Troubleshooting common side reactions in Bis(2-chloroethyl)amine hydrochloride synthesis.
  • BenchChem. (2025). 2-Isopropoxyethanol: A Comprehensive Technical Guide.
  • BenchChem. (2025). Synthesis routes of 2-Isopropoxyethanol.
  • Wikipedia. (2023). Reductive amination. Retrieved from [Link]

  • Chemistry Steps. (2024). Reductive Amination. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Myers, A. (n.d.). Chem 115: Reductive Amination. Retrieved from [Link]

  • YouTube. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • YouTube. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. Retrieved from [Link]

  • ResearchGate. (2017). Purification of organic hydrochloride salt?. Retrieved from [Link]

Sources

Troubleshooting

preventing byproduct formation in 2-Isopropoxyethanamine hydrochloride reactions

Welcome to the technical support center for the synthesis and purification of 2-Isopropoxyethanamine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to address common c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and purification of 2-Isopropoxyethanamine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to address common challenges related to byproduct formation and impurity control during the synthesis of this key intermediate. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of 2-Isopropoxyethanamine hydrochloride, focusing on the mechanistic origins of byproducts and strategies for their prevention.

Q1: What is the most common synthetic route for 2-Isopropoxyethanamine, and what are its critical control points?

A1: A prevalent and accessible method is the Williamson ether synthesis, involving the N-alkylation of ethanolamine with an isopropylating agent (e.g., 2-bromopropane or isopropyl tosylate), followed by conversion to the hydrochloride salt. The critical control points in this synthesis are reactant stoichiometry, temperature, and the rate of addition of the alkylating agent. An alternative route involves the O-alkylation of 2-aminoethanol, which can present different challenges. The N-alkylation pathway is generally preferred for its directness.

Q2: My analysis (HPLC/LC-MS) shows a significant byproduct with a higher molecular weight than my product. What is it, and how can I prevent it?

A2: This is the most frequently encountered issue. The higher molecular weight species is almost certainly the dialkylated byproduct, N,N-bis(2-isopropoxyethyl)amine .

  • Causality: This byproduct forms when the desired product, 2-Isopropoxyethanamine (a secondary amine), acts as a nucleophile and reacts with another molecule of the isopropylating agent. This second alkylation is often competitive with the primary reaction.

  • Prevention Strategies:

    • Stoichiometric Control: Employ a significant molar excess of ethanolamine relative to the isopropylating agent (e.g., 3 to 5 equivalents). This statistically favors the reaction of the alkylating agent with the primary amine (ethanolamine) over the secondary amine product. This strategy is often used to suppress the formation of over-alkylated byproducts.[1]

    • Controlled Addition: Add the isopropylating agent slowly and dropwise to the solution of ethanolamine. This maintains a low instantaneous concentration of the alkylating agent, further minimizing the chance of a second alkylation event with the product.

    • Temperature Management: Conduct the reaction at the lowest feasible temperature that still allows for a reasonable reaction rate. Higher temperatures can accelerate the rate of the second (undesired) alkylation.

Q3: After forming the hydrochloride salt, I have inorganic salt contamination. How do I remove it?

A3: This issue typically arises when using aqueous HCl to form the salt, especially if a base like NaOH or K2CO3 was used in the initial alkylation step, leading to the formation of salts like NaCl or KCl.[2]

  • Best Practice for Salt Formation: The cleanest method is to dissolve the purified free base in a suitable solvent (like isopropanol, ethyl acetate, or diethyl ether) and bubble anhydrous HCl gas through the solution, or add a solution of HCl in an anhydrous solvent (e.g., HCl in isopropanol).[2] This precipitates the desired hydrochloride salt while leaving most inorganic salts behind, as they are generally insoluble in these organic solvents.

  • Purification Strategy: If you already have a mixture, the most straightforward approach is to dissolve the entire solid mixture in water, basify the solution to regenerate the free amine, and then extract the free amine into an organic solvent like dichloromethane or ethyl acetate. After drying the organic layer and removing the solvent, you can re-precipitate the pure hydrochloride salt using the anhydrous HCl method described above.[2]

Q4: My final product is a pale yellow or brown color. What causes this discoloration, and how can I fix it?

A4: Discoloration often indicates the presence of minor, highly colored impurities or degradation products.

  • Potential Causes:

    • High Reaction Temperatures: Uncontrolled exothermic reactions can lead to decomposition and the formation of colored byproducts.[3]

    • Impurities in Starting Materials: Reagent-grade starting materials may contain impurities that can react to form colored species.

    • Air Oxidation: Amines, especially when in their free base form, can be susceptible to air oxidation over time, which can produce colored impurities.

  • Solutions:

    • Temperature Control: Ensure the reaction is adequately cooled, especially during the addition of reagents.[3]

    • Use High-Purity Reagents: Utilize purified or high-purity starting materials and anhydrous solvents.

    • Purification: The most effective way to remove color is through recrystallization. Dissolving the crude hydrochloride salt in a minimal amount of a hot solvent (e.g., ethanol or isopropanol) and allowing it to cool slowly often leaves colored impurities in the mother liquor.[4] A quick treatment of the dissolved material with activated charcoal can also be effective at adsorbing colored impurities before filtration and recrystallization.[4]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis.

Observation / Symptom Potential Cause(s) Recommended Actions & Explanations
Low Yield of Desired Product 1. Incomplete reaction. 2. Significant formation of the dialkylated byproduct. 3. Loss during workup/purification.1. Monitor Reaction: Use TLC or GC-MS to monitor the consumption of the limiting reagent. If incomplete, consider extending the reaction time or slightly increasing the temperature. 2. Adjust Stoichiometry: Increase the molar excess of ethanolamine. Implement slow, controlled addition of the alkylating agent. 3. Optimize Extraction/Recrystallization: Ensure the pH is sufficiently basic (>10) during extraction of the free base. For recrystallization, use a minimal amount of hot solvent to avoid excessive loss of product in the mother liquor.
Multiple Spots on TLC / Peaks in HPLC 1. Unreacted starting materials. 2. Presence of the dialkylated byproduct. 3. Other minor side products.1. Improve Workup: A proper aqueous wash can remove unreacted ethanolamine. Unreacted alkylating agents can often be removed during solvent evaporation or recrystallization. 2. Purification is Key: If the byproduct has already formed, purification is necessary. Recrystallization is the preferred method for crystalline solids.[4] For difficult separations, conversion to the free base followed by column chromatography on silica gel may be required.
Product Fails to Crystallize/Precipitate 1. Presence of impurities inhibiting crystallization. 2. Incorrect solvent system for salt formation or recrystallization. 3. Insufficient concentration of HCl.1. Purify the Free Base: If the hydrochloride salt won't crystallize, it's often best to revert to the free base and purify it first (e.g., by distillation or chromatography) before attempting the salt formation again. 2. Optimize Solvent: For hydrochloride salt precipitation, isopropanol or a mixture of diethyl ether and ethanol are common choices.[4] Scratch the inside of the flask with a glass rod or add a seed crystal to induce crystallization. 3. Ensure Excess HCl: Add anhydrous HCl until the solution is acidic to moist litmus or pH paper, ensuring complete protonation of the amine.

Visualized Reaction Pathway and Troubleshooting

Byproduct Formation Pathway

The following diagram illustrates the desired reaction pathway to 2-Isopropoxyethanamine and the competing reaction that leads to the common dialkylated byproduct.

Byproduct_Formation cluster_0 cluster_1 Ethanolamine Ethanolamine (Primary Amine) Product 2-Isopropoxyethanamine (Desired Product, Secondary Amine) Ethanolamine->Product  Desired Reaction (Controlled Conditions) Isopropyl_Br 2-Bromopropane (Alkylating Agent) Isopropyl_Br->Product  Desired Reaction (Controlled Conditions) Isopropyl_Br2 2-Bromopropane Byproduct N,N-bis(2-isopropoxyethyl)amine (Dialkylated Byproduct) Isopropyl_Br2->Byproduct  Side Reaction (Favored by Heat & High [Alkylating Agent]) Product->Byproduct  Side Reaction (Favored by Heat & High [Alkylating Agent])

Caption: Desired vs. Undesired Alkylation Pathway.

Troubleshooting Workflow for Impure Product

This workflow provides a logical sequence of steps to identify and resolve purity issues with your final product.

Troubleshooting_Workflow Start Crude Product Shows Impurity (by HPLC/TLC/NMR) Identify Identify Impurity (LC-MS for MW, NMR for structure) Start->Identify Is_Higher_MW Is Impurity Higher MW? Identify->Is_Higher_MW Is_Starting_Material Is Impurity a Starting Material? Is_Higher_MW->Is_Starting_Material No Dialkylation Likely Dialkylation Byproduct Is_Higher_MW->Dialkylation Yes Incomplete_Rxn Incomplete Reaction Is_Starting_Material->Incomplete_Rxn Yes Purify Purification Required Is_Starting_Material->Purify No (Other Byproduct) Optimize_Stoich Action: Increase Amine Excess & Slow Alkylating Agent Addition Dialkylation->Optimize_Stoich Optimize_Stoich->Purify Optimize_Time_Temp Action: Increase Reaction Time/Temp & Monitor by TLC/GC Incomplete_Rxn->Optimize_Time_Temp Optimize_Time_Temp->Purify Recrystallize Recrystallize HCl Salt (e.g., from Isopropanol/Ether) Purify->Recrystallize Free_Base_Chrom Convert to Free Base & Perform Column Chromatography Purify->Free_Base_Chrom

Caption: A decision tree for troubleshooting an impure sample.

Experimental Protocols

Protocol 1: Synthesis of 2-Isopropoxyethanamine (Free Base)

This protocol is optimized to minimize dialkylation.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add ethanolamine (3.0 eq).

  • Reaction: Slowly add 2-bromopropane (1.0 eq) dropwise to the stirred ethanolamine at room temperature over 1-2 hours. An ice bath can be used to control the initial exotherm.

  • Heating: After the addition is complete, heat the reaction mixture to a gentle reflux and maintain for 3-5 hours. Monitor the reaction progress by TLC or GC-MS to ensure the consumption of 2-bromopropane.

  • Workup: Cool the reaction mixture to room temperature. Add aqueous sodium hydroxide solution to raise the pH to >11. Extract the aqueous layer with dichloromethane (3x).

  • Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 2-Isopropoxyethanamine as an oil.

Protocol 2: Purification via Hydrochloride Salt Formation and Recrystallization

  • Salt Formation: Dissolve the crude free base from Protocol 1 in a minimal amount of 2-propanol.[4] Cool the solution in an ice bath.

  • Precipitation: Bubble anhydrous HCl gas through the solution or add a solution of HCl in isopropanol dropwise until the solution is acidic and a precipitate forms.

  • Isolation: Collect the white solid by vacuum filtration and wash the filter cake with cold diethyl ether to remove non-polar impurities.[4]

  • Recrystallization: Transfer the crude hydrochloride salt to a clean flask. Add a minimal amount of hot ethanol or isopropanol to fully dissolve the solid. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Final Product: Filter the purified crystals, wash with a small amount of cold solvent, and dry under vacuum to obtain pure 2-Isopropoxyethanamine hydrochloride.

Protocol 3: Baseline HPLC Method for Purity Analysis

This method is a starting point for analysis, adapted from a method for a structurally similar compound, and may require optimization.[5]

Parameter Recommended Setting Rationale
Instrumentation HPLC with UV DetectorStandard equipment for purity analysis.
Column C18 or Cyanopropyl (CN) Column (e.g., Agilent Zorbax SB-CN, 150 x 4.6 mm, 3.5 µm)A CN column can provide better retention and selectivity for polar amines compared to standard C18 columns.[5]
Mobile Phase Isocratic: 10mM K₂HPO₄ (pH adjusted to 7.5-8.0) : Acetonitrile (e.g., 40:60)The aqueous buffer helps to control the ionization state of the amine, leading to better peak shape. Acetonitrile is the organic modifier.
Flow Rate 1.0 mL/minTypical for a 4.6 mm ID column.
Column Temperature 30 °CSlightly elevated temperature can improve peak shape and reduce viscosity.
Detection Wavelength 195-210 nmThe analyte lacks a strong chromophore, requiring detection at low UV wavelengths.[5]
Injection Volume 10-20 µLStandard injection volume.
Sample Preparation Dissolve sample in mobile phase to a concentration of ~1.0 mg/mL.Ensures compatibility with the mobile phase and provides a strong signal.

References

  • 6

  • 7

  • 8. ECHEMI.

  • 3. Benchchem.

  • 4. ResearchGate.

  • 5. Benchchem.

  • 9. The Royal Society of Chemistry.

  • 10.

  • 1. MDPI.

  • 11. Asian Journal of Pharmaceutical Analysis.

  • . PMC.

  • 12. ChemicalBook.

  • . PMC.

  • 13. IJPSR.

  • . PMC.

Sources

Optimization

deprotection strategies for 2-Isopropoxyethanamine hydrochloride derivatives

Welcome to the Technical Support Center for aliphatic ether-amine derivatives. As a Senior Application Scientist, I frequently encounter challenges regarding the selective deprotection of 2-isopropoxyethanamine (CAS 8173...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for aliphatic ether-amine derivatives. As a Senior Application Scientist, I frequently encounter challenges regarding the selective deprotection of 2-isopropoxyethanamine (CAS 81731-43-3)[1] and its hydrochloride salts[2].

The fundamental challenge in handling these derivatives lies in the differential stability of the molecule's two functional poles: the protected amine and the isopropyl ether. While amine protecting groups are designed to be labile under specific conditions, the isopropyl ether is a secondary alkyl ether that is susceptible to acid-catalyzed cleavage via an oxonium ion intermediate[3].

This guide provides field-proven, self-validating methodologies to ensure high-yield amine deprotection without compromising the structural integrity of the isopropyl ether moiety.

I. Deprotection Strategy Workflow

The following decision matrix outlines the causal logic for selecting a deprotection pathway based on the specific N-protecting group utilized in your synthesis.

Workflow Start 2-Isopropoxyethanamine Derivative Assess Assess N-Protecting Group Start->Assess Boc N-Boc (Acid Sensitive) Assess->Boc Fmoc N-Fmoc (Base Sensitive) Assess->Fmoc Cbz N-Cbz (Reduction Sensitive) Assess->Cbz BocRisk Risk: Ether Cleavage via Oxonium Ion Boc->BocRisk Strong Acids FmocProtocol Protocol B: 20% Piperidine Orthogonal & Safe Fmoc->FmocProtocol CbzProtocol Protocol C: H2, Pd/C Orthogonal & Safe Cbz->CbzProtocol BocProtocol Protocol A: 4M HCl/Dioxane Strict Temp Control BocRisk->BocProtocol Mitigation Target Deprotected 2-Isopropoxyethanamine Hydrochloride / Free Base BocProtocol->Target FmocProtocol->Target CbzProtocol->Target

Decision matrix for deprotecting 2-isopropoxyethanamine derivatives based on ether sensitivity.

II. Knowledge Base & Troubleshooting FAQs

Q1: Why am I observing ethanolamine side-products during the N-Boc deprotection of my 2-isopropoxyethanamine derivative? Causality: Standard N-Boc deprotection utilizes strong acids like Trifluoroacetic acid (TFA). Prolonged exposure to TFA protonates the oxygen of the isopropyl ether. Because the isopropyl group can form a relatively stable secondary carbocation, the ether undergoes acid-catalyzed cleavage (via an SN​1 -like pathway), yielding the free alcohol (ethanolamine) and an isopropyl cation[3]. Furthermore, the tert-butyl cation generated from the Boc group fragmentation can cause unwanted transalkylation[4]. Solution: Transition from TFA to anhydrous 4M HCl in dioxane at 0 °C, which provides a controlled acidic environment with lower ionizing power for the ether oxygen.

Q2: What scavengers should I use if my workflow strictly requires TFA for Boc deprotection? Causality: During TFA-mediated Boc deprotection, the highly reactive tert-butyl cation is released as isobutene gas or remains in solution[4]. Without a scavenger, this cation can attack nucleophilic sites or participate in ether cleavage. Solution: Use a cocktail of 95% TFA, 2.5% Triisopropylsilane (TIPS), and 2.5% H2​O . TIPS acts as a highly effective carbocation scavenger, quenching the tert-butyl cation before it can interact with the isopropyl ether.

Q3: Are Fmoc and Cbz protecting groups safer for 2-isopropoxyethanamine derivatives? Causality: Yes. Fmoc is removed via a base-catalyzed E1cb mechanism using secondary amines (e.g., piperidine)[5]. Cbz is removed via catalytic hydrogenolysis. Neither condition protonates the ether oxygen or generates carbocations, making both strategies completely orthogonal and safe for the isopropyl ether moiety.

Q4: What if my goal is to intentionally cleave the isopropyl ether to yield the ethanolamine derivative? Causality: If late-stage dealkylation is desired, standard protic acids are too slow and unselective. You must use strong Lewis acids such as BCl3​ or AlCl3​ in dichloromethane at -78 °C. These reagents coordinate strongly to the ether oxygen, facilitating the rapid expulsion of the isopropyl halide and yielding the free alcohol upon aqueous workup[6].

III. Step-by-Step Experimental Protocols

Protocol A: Mild N-Boc Deprotection (Preserving the Isopropyl Ether)

This protocol utilizes anhydrous conditions to prevent hydrolytic ether cleavage, relying on precipitation to protect the final product.

  • Preparation: Dissolve N-Boc-2-isopropoxyethanamine (1.0 eq) in anhydrous diethyl ether or 1,4-dioxane (0.1 M concentration).

    • Self-Validation Checkpoint: The solution must be perfectly clear. Any cloudiness indicates moisture, which will promote hydrolytic cleavage of the ether.

  • Reagent Addition: Cool the reaction flask to 0 °C using an ice bath. Slowly add 4M HCl in dioxane (10.0 eq) dropwise over 10 minutes.

    • Causality: The low temperature kinetically suppresses the SN​1 cleavage of the isopropyl ether while still allowing the highly acid-labile Boc group to protonate and fragment[4].

  • Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

    • Self-Validation Checkpoint: The continuous evolution of gas (isobutene) confirms active deprotection[4]. The cessation of bubbling indicates reaction completion. Concurrently, the 2-isopropoxyethanamine hydrochloride product will precipitate out of the non-polar solvent as a white solid. This phase separation shifts the chemical equilibrium forward and physically isolates the product from further acid exposure.

  • Isolation: Filter the white precipitate through a sintered glass funnel and wash with cold anhydrous diethyl ether (3 x 10 mL). Dry under vacuum.

Protocol B: Orthogonal N-Fmoc Deprotection

This protocol is ideal for solid-phase or solution-phase synthesis where acid must be entirely avoided.

  • Preparation: Dissolve N-Fmoc-2-isopropoxyethanamine in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.2 M.

  • Reagent Addition: Add piperidine to achieve a final concentration of 20% (v/v). Stir at room temperature for 30 minutes.

    • Causality: Piperidine acts as a base to abstract the acidic proton on the fluorenyl ring, initiating an E1cb elimination[5]. It also acts as a nucleophile to scavenge the resulting dibenzofulvene.

  • Validation & Isolation:

    • Self-Validation Checkpoint: TLC monitoring (UV 254 nm) will show the rapid disappearance of the strongly UV-active starting material and the appearance of the dibenzofulvene-piperidine adduct. Because the conditions are strictly basic, the isopropyl ether remains 100% intact.

  • Purification: Evaporate the volatiles under reduced pressure and purify the free base via silica gel chromatography or directly form the hydrochloride salt by bubbling HCl gas through an ethereal solution of the product.

IV. Quantitative Data: Deprotection Conditions Comparison

The following table summarizes the causal relationship between the chosen deprotection condition, the risk to the isopropyl ether, and the anticipated yield of the intact 2-isopropoxyethanamine derivative.

Protecting GroupDeprotection ReagentReaction TempIsopropyl Ether Cleavage RiskTypical Yield (%)
N-Boc 95% TFA / 5% H2​O 25 °CHigh (15-30% cleavage)60 - 75
N-Boc 4M HCl in Dioxane0 °C to 20 °CLow (< 2% cleavage)90 - 95
N-Fmoc 20% Piperidine in DMF25 °CNone (0% cleavage)95 - 98
N-Cbz H2​ (1 atm), Pd/C in MeOH25 °CNone (0% cleavage)92 - 97
(Intentional) BCl3​ or AlCl3​ in DCM-78 °C to RTComplete Cleavage (100%)N/A (Yields Alcohol)

V. References

  • Lee, A. S.-Y., et al. "An Efficient and Highly Selective Deprotecting Method for β-(Trimethylsilyl)ethoxymethyl Ethers". The Journal of Organic Chemistry - ACS Publications.[Link]

  • White Rose eTheses Online. "Monitoring, Modelling and Optimisation of Continuous Flow Reactions Using On-line Mass Spectrometry". University of Leeds.[Link]

  • Google Patents. "EP0590038A4 - Amino acid derivative and bromoacetyl modified peptides". Google Patents.

  • MDPI. "Synthetic Approaches to the Lamellarins—A Comprehensive Review". Marine Drugs.[Link]

Sources

Troubleshooting

analytical methods for detecting impurities in 2-Isopropoxyethanamine hydrochloride

Welcome to the Technical Support Center for the analytical profiling of 2-Isopropoxyethanamine hydrochloride (CAS: 104265-58-9). As an ether-amine intermediate widely used in pharmaceutical and agrochemical synthesis, 2-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the analytical profiling of 2-Isopropoxyethanamine hydrochloride (CAS: 104265-58-9).

As an ether-amine intermediate widely used in pharmaceutical and agrochemical synthesis, 2-Isopropoxyethanamine presents a unique triad of analytical challenges: it lacks a UV chromophore, it is highly volatile in its free-base form, and its strong basicity causes severe secondary interactions with silica-based chromatographic media.

This guide is engineered for analytical scientists and drug development professionals. It bypasses generic advice to focus on the mechanistic causality of analytical failures, providing self-validating protocols to ensure absolute data integrity.

Section 1: HPLC Analysis & Non-Volatile Impurity Profiling

The Challenge: 2-Isopropoxyethanamine is an aliphatic amine. Because it lacks a conjugated π-electron system, it does not absorb UV light above 210 nm. Attempting to use standard HPLC-UV at low wavelengths results in severe baseline drift, solvent interference, and poor sensitivity.

The Solution: You must either use universal detectors—such as an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD)[1]—or chemically modify the molecule via pre-column derivatization to introduce a chromophore/fluorophore[2].

Table 1: Comparison of HPLC Detection Strategies for Aliphatic Amines
Detection MethodSensitivity (LOD)Matrix InterferenceDerivatization RequiredBest Use Case
Direct UV-Vis (<210 nm) > 50 µg/mLHigh (Solvent absorption)NoHigh-concentration assay only; not for impurities.
HPLC-ELSD / CAD ~ 0.5 - 1 µg/mLLowNoRoutine impurity profiling and mass balance[1].
HPLC-UV/FLD (Derivatized) < 0.05 µg/mLVery LowYes (e.g., Fmoc-Cl, NBD-Cl)Trace-level genotoxic impurity quantification[3].
Protocol: Pre-Column Derivatization with Fmoc-Cl

When trace-level sensitivity is required, derivatization with 9-fluorenylmethyl chloroformate (Fmoc-Cl) is the gold standard. Fmoc-Cl reacts rapidly with primary amines under mildly basic conditions to form highly stable, UV-active carbamates[2].

Step-by-Step Methodology:

  • Free-Basing (Buffer Addition): Dissolve 10 mg of 2-Isopropoxyethanamine HCl in 1 mL of 0.1 M Borate buffer (pH 8.5). Causality: The amine must be deprotonated (free-base) to act as a nucleophile. The HCl salt will not react.

  • Reagent Addition: Add 1 mL of 20 mM Fmoc-Cl dissolved in anhydrous acetonitrile.

  • Incubation: Vortex and incubate at 25°C for 20 minutes.

  • Quenching (Critical Step): Add 100 µL of 100 mM Glycine. Causality: Glycine is a primary amine that rapidly scavenges unreacted Fmoc-Cl. This prevents the reagent from precipitating in the HPLC column or reacting with matrix components.

  • Analysis: Inject onto an RP-C18 column. Detect via UV at 265 nm or Fluorescence (Ex: 260 nm, Em: 315 nm).

Self-Validating System: The chromatogram must show three distinct peaks: the Fmoc-2-Isopropoxyethanamine product, the Fmoc-Glycine quench adduct, and Fmoc-OH (the natural hydrolysis byproduct of the reagent). The presence of the Fmoc-Glycine peak proves the reagent was active and in excess, validating that the derivatization of your target analyte went to 100% completion.

DerivWorkflow Step1 2-Isopropoxyethanamine (Lacks UV Chromophore) Step2 Add Borate Buffer (pH 8.5) to Free-Base Step1->Step2 Step3 Add Fmoc-Cl Reagent (in Acetonitrile) Step2->Step3 Step4 Incubate at 25°C (20 mins) Step3->Step4 Step5 Quench Excess Fmoc-Cl (Add Glycine) Step4->Step5 Step6 HPLC-UV Analysis (Detect at 265 nm) Step5->Step6

Fig 1: Pre-column derivatization workflow for HPLC-UV analysis of aliphatic amines.

HPLC FAQs

Q: My ELSD baseline is extremely noisy, masking the impurity peaks. How do I fix this? A: ELSD noise is almost always caused by non-volatile salts in the mobile phase. Ensure you are using volatile buffers (e.g., Ammonium Formate or Trifluoroacetic Acid) rather than Phosphate buffers. Additionally, check the nitrogen carrier gas purity; trace hydrocarbons in the gas line will cause severe baseline scattering.

Section 2: GC Analysis & Volatile Impurity Profiling

The Challenge: Gas Chromatography (GC-FID/MS) is ideal for detecting residual solvents (like isopropyl alcohol) and volatile unreacted starting materials. However, volatile amines possess high polarity and basicity. They interact strongly with acidic silanol groups (Si-OH) and siloxane bridges in standard fused-silica columns and glass liners, resulting in non-linear adsorption and severe peak tailing[4].

The Solution: You must neutralize the sample and utilize heavily base-deactivated flow paths.

Protocol: Free-Basing & GC-FID Injection

Injecting the hydrochloride salt directly into a GC inlet will cause the salt to decompose or deposit in the liner, destroying reproducibility.

  • Extraction: Dissolve 50 mg of the sample in 2 mL of HPLC-grade water. Add 1N NaOH dropwise until the pH is > 11.

  • Partitioning: Add 2 mL of Dichloromethane (DCM). Vortex vigorously for 1 minute. Causality: The highly lipophilic free-base amine partitions entirely into the organic DCM layer, leaving inorganic salts behind.

  • Separation: Extract the lower DCM layer and dry over anhydrous sodium sulfate to remove trace water (which degrades GC column phases)[4].

  • Injection: Inject 1 µL of the DCM layer into the GC.

Self-Validating System: Spike the initial water sample with a known concentration of an internal standard (e.g., Di-n-butylamine). The recovery and peak symmetry (Tailing Factor < 1.5) of the internal standard validate both the extraction efficiency and the inertness of the GC system. If the internal standard tails, the system is active and requires maintenance before reporting sample data.

GCTroubleshooting Start Issue: Broad/Tailing Peaks in GC-FID CheckSalt Is sample in HCl salt form? Start->CheckSalt FreeBase Perform Liquid-Liquid Extraction (NaOH/DCM) CheckSalt->FreeBase Yes CheckCol Using standard siloxane column? CheckSalt->CheckCol No FreeBase->CheckCol SwitchCol Switch to Base-Deactivated Column (e.g., Rtx-Volatile Amine) CheckCol->SwitchCol Yes CheckLiner Check Inlet Liner for active sites CheckCol->CheckLiner No SwitchCol->CheckLiner DeactLiner Use Base-Deactivated Inlet Liner CheckLiner->DeactLiner Active Success Symmetrical Peaks (Tailing Factor < 1.5) CheckLiner->Success Clean DeactLiner->Success

Fig 2: Troubleshooting logic tree for resolving peak tailing in GC amine analysis.

GC FAQs

Q: I switched to a base-deactivated column (e.g., CP-Volamine or Rtx-Volatile Amine), but I am still seeing peak tailing. Why? A: The column is only half the flow path. If you are using a standard glass wool inlet liner, the basic amine is adsorbing onto the active sites of the wool before it ever reaches the column. You must use a base-deactivated liner (e.g., Siltek-treated) and ensure your split ratio is high enough (at least 20:1) to sweep the volatile amine onto the column rapidly[4].

Section 3: Ion Chromatography (IC) for Counter-Ion Verification

The Challenge: To ensure the stoichiometric integrity of the 2-Isopropoxyethanamine hydrochloride salt, and to screen for inorganic impurities (e.g., residual sulfates from synthesis), you must quantify the chloride content.

The Solution: Suppressed Ion Chromatography (IC) with a conductivity detector.

  • Causality: The amine cation will elute in the void volume of an anion-exchange column, leaving the chloride and other inorganic anions to be separated and detected free of organic matrix interference.

  • Protocol Note: Dissolve the sample directly in ultra-pure water (18.2 MΩ·cm). No free-basing is required here, as the aqueous environment naturally dissociates the salt into the measurable chloride anion.

References

  • Robust GC Analysis of Volatile Amines on the Rtx-Volatile Amine Column. Restek Corporation. Available at:[Link]

  • Development and validation of a novel HPLC/ELSD method for the direct determination of tobramycin in pharmaceuticals, plasma, and urine. Megoulas, N. C., & Koupparis, M. A. (2005). Analytical and Bioanalytical Chemistry. Available at:[Link]

  • Sample Derivatization in Separation Science. Cardinael, P., et al. (2015). Analytical Separation Science. Available at:[Link]

  • A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Molecules (PMC). Available at:[Link]

Sources

Optimization

Technical Support Center: Handling Air and Moisture Sensitivity of 2-Isopropoxyethanamine Hydrochloride

Welcome to the Technical Support Center for 2-Isopropoxyethanamine hydrochloride (CAS: 1161436-02-7). As a highly hygroscopic amine salt, this compound presents unique handling challenges in organic synthesis and drug de...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-Isopropoxyethanamine hydrochloride (CAS: 1161436-02-7). As a highly hygroscopic amine salt, this compound presents unique handling challenges in organic synthesis and drug development. This guide is designed by application scientists to provide you with the mechanistic understanding, troubleshooting strategies, and self-validating protocols necessary to maintain the scientific integrity of your assays.

Part 1: Understanding the Sensitivity (The "Why")

FAQ 1: Why does 2-Isopropoxyethanamine hydrochloride turn into a paste when left on the bench?

Answer: The phenomenon you are observing is called deliquescence . Amine hydrochlorides possess a high thermodynamic affinity for water due to strong ionic dipole interactions and hydrogen bonding[1]. Deliquescence is a first-order phase transition that occurs when the ambient relative humidity (RH) exceeds the Critical Relative Humidity (RH₀) or Deliquescence Relative Humidity (DRH) of the salt[1][2]. When this threshold is crossed, the solid absorbs atmospheric moisture until it dissolves completely into a saturated aqueous solution, forming a paste or oil.

FAQ 2: How does moisture absorption mechanistically impact my experimental data?

Answer: Moisture uptake introduces two critical modes of failure:

  • Stoichiometric Imbalance: If a powder has absorbed 10% of its weight in water, weighing out 100 mg means you are only delivering 90 mg of the active amine. This leads to artificially low yields and unreacted starting materials in downstream coupling reactions[3].

  • Chemical Quenching: In anhydrous workflows (e.g., using coupling reagents like HATU/EDC or strong bases), the absorbed water will rapidly hydrolyze your reagents, completely halting the intended amidation or alkylation pathways[3][4].

Part 2: Troubleshooting Guide (The "What Went Wrong")

FAQ 3: My batch has clumped together but isn't a liquid yet. Can I still use it?

Answer: Yes, but it must be dried before use. Clumping is the earliest macroscopic indicator of water bridging between crystals[3]. Do not use it "as is" for moisture-sensitive reactions. Transfer the clumped mass into a Schlenk flask inside a glovebox, crush the clumps with a dry spatula to increase surface area, and subject it to high vacuum (e.g., <0.1 mbar) at 40–50 °C overnight[5].

FAQ 4: The salt has completely deliquesced into an oil. Is it ruined?

Answer: The compound itself is likely intact, but removing water from a deliquesced amine salt via standard vacuum is kinetically hindered because the water is tightly bound in a hydration shell. Solution: Perform an azeotropic distillation . Dissolve the paste in anhydrous toluene and distill off the solvent. Toluene forms a low-boiling azeotrope with water, effectively "pulling" the moisture out of the reaction zone as it evaporates[6]. Repeat this 2-3 times, then dry the resulting solid under high vacuum.

FAQ 5: I don't have a glovebox. How can I accurately weigh this compound?

Answer: You must use the "Weighing by Difference" method combined with immediate stock solution generation[7]. Pre-tare a vial with a septum cap. Quickly add the approximate amount of solid, seal the vial immediately, and record the gross weight. Calculate the exact mass of the solid inside, then inject your anhydrous solvent directly through the septum to create a stock solution[4]. This self-validating system ensures the compound is never exposed to ambient air long enough to skew the mass.

Part 3: Experimental Protocols & Workflows

SOP 1: Anhydrous Weighing and Stock Solution Preparation

Self-Validation Check: If the mass on the balance continuously drifts upward while weighing, your local humidity is too high, and the sample is actively absorbing water.

  • Preparation: Bake all glassware (vials, spatulas) at 120 °C overnight and cool them in a desiccator over P₂O₅.

  • Taring: Place a sealed, dry vial on the analytical balance and tare to zero.

  • Transfer: Working rapidly (or ideally under an inverted funnel with heavy Argon flow), transfer the 2-Isopropoxyethanamine hydrochloride into the vial.

  • Sealing: Immediately cap the vial tightly.

  • Measurement: Record the final mass. The difference is your exact active mass.

  • Solvation: Using a dry syringe, inject the required volume of anhydrous solvent (e.g., dry DCM or DMF) directly through the septum to achieve your desired molarity[7]. Store this stock solution at -20 °C.

WeighingProtocol Start Start: Material in Desiccator/Glovebox Tare Pre-weigh sealed vial (Tare) Start->Tare Transfer Transfer solid under inert atm (Ar/N2) Tare->Transfer Seal Seal vial & record gross weight Transfer->Seal Calc Calculate net mass & dissolve directly Seal->Calc End End: Use as stock solution Calc->End

Workflow for accurately weighing highly hygroscopic amine hydrochloride salts.

SOP 2: Recovery of Moisture-Compromised Salt

Troubleshooting Observe Observe Powder State Free Free-flowing Solid Observe->Free Clumped Clumped/Caked Solid Observe->Clumped Deliquesced Deliquesced (Paste/Oil) Observe->Deliquesced Proceed Proceed with standard weighing protocol Free->Proceed Break Crush clumps, dry under high vac (<0.1 mbar) Clumped->Break Dissolve Azeotropic distillation with dry toluene Deliquesced->Dissolve

Decision matrix for recovering moisture-compromised 2-Isopropoxyethanamine hydrochloride.

Part 4: Quantitative Data & Parameters

To ensure reproducibility, adhere to the environmental and storage parameters outlined below.

Table 1: Relative Humidity (RH) Thresholds and Physical States

Ambient RH Level Physical State of Amine HCl Mechanistic Action Recommended Action
< 15% (Glovebox) Free-flowing crystalline powder Thermodynamic stability (Efflorescence) Safe for long-term storage and open weighing.
15% - 40% Minor clumping / caking Surface moisture adsorption Weigh rapidly by difference; store in desiccator.

| > 40% | Paste / Viscous liquid | Deliquescence (Phase transition)[1] | Do not open bulk container. Use azeotropic drying. |

Table 2: Storage Conditions and Shelf-Life Expectations

Storage Method Environment Expected Shelf-Life Validation Metric Before Use
Optimal Glovebox (Ar/N₂), dark, 2-8 °C > 2 Years Visual inspection (free-flowing).
Standard Desiccator over P₂O₅, 2-8 °C 6 - 12 Months Karl Fischer Titration (< 0.5% water).
Sub-optimal Benchtop fridge, Parafilm seal < 1 Month Mass stability check during weighing.

| Stock Solution | Anhydrous DCM/DMF at -20 °C | 3 - 6 Months | NMR verification of amine integrity. |

References

  • Handling and storage of hygroscopic 1-Phenylcyclohexylamine hydrochloride - Benchchem.
  • Amino-Deliquescence and Amino-Efflorescence of Methylammonium Lead Iodide | Chemistry of Materials - ACS Publications.
  • Experimental Determination of the Deliquescence Relative Humidity and Conductivity of Multicomponent Salt Mixtures | Request PDF - ResearchGate.
  • Hygroscopic chemical...how to deal with? - General Lab Techniques - Protocol Online.
  • How do you handle hygroscopic salts? - HepatoChem.
  • Best method for drying LiCl : r/Chempros - Reddit.
  • US5045244A - Preparation of metal halide-amine complexes - Google Patents.

Sources

Troubleshooting

Technical Support Center: 2-Isopropoxyethanamine Hydrochloride Reactivity &amp; Solvent Optimization

Welcome to the Application Scientist Support Portal. This guide provides in-depth troubleshooting, mechanistic insights, and validated protocols for utilizing 2-Isopropoxyethanamine hydrochloride (CAS 1161436-02-7)[1] in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This guide provides in-depth troubleshooting, mechanistic insights, and validated protocols for utilizing 2-Isopropoxyethanamine hydrochloride (CAS 1161436-02-7)[1] in synthetic workflows. Because this building block is supplied as a hydrochloride salt, its reactivity is fundamentally governed by solvent-dependent freebasing dynamics and the subsequent solvation state of the primary amine.

Part 1: Frequently Asked Questions (FAQs) on Solvent Causality

Q1: Why does my amidation reaction fail or proceed sluggishly in polar protic solvents like methanol, despite the salt dissolving perfectly? A1: Solubility does not equate to reactivity. While polar protic solvents (e.g., methanol, ethanol) easily dissolve the amine hydrochloride lattice, they severely attenuate the nucleophilicity of the resulting free amine. Once deprotonated, the protic solvent forms strong hydrogen bonds with the nitrogen's lone pair. This solvation shell lowers the Highest Occupied Molecular Orbital (HOMO) energy of the amine, increasing the activation energy required for nucleophilic attack. Furthermore, protic solvents act as competing nucleophiles, often solvolyzing your electrophile (e.g., converting acyl chlorides into methyl esters) before the amine can react.

Q2: What is the mechanistic advantage of using a biphasic Schotten-Baumann solvent system for this specific amine? A2: The 2[2] leverages a two-phase system (typically Dichloromethane/Water) to spatially separate incompatible reaction dynamics. The 2-isopropoxyethanamine hydrochloride dissolves in the aqueous phase, where a base (like NaOH) neutralizes the HCl[3]. The newly generated, uncharged free amine immediately partitions into the organic phase (DCM). Because the organic phase lacks hydrogen-bonding protons, the amine's lone pair remains "naked" and highly reactive toward the acyl chloride residing in the DCM layer[4]. This continuous phase-transfer process prevents acyl chloride hydrolysis while driving the reaction to completion.

Q3: For anhydrous peptide couplings (e.g., using HATU), which solvent/base matrix is optimal? A3: Polar aprotic solvents like N,N-Dimethylformamide (DMF) paired with N,N-Diisopropylethylamine (DIPEA/DIEA) are the gold standard[5]. DMF provides sufficient dielectric constant to dissolve the polar coupling intermediates without hydrogen-bonding to the amine. DIPEA is critical here; as a lipophilic, sterically hindered tertiary amine, it efficiently deprotonates the 2-isopropoxyethanamine hydrochloride without competing for the electrophile.

Part 2: Troubleshooting Guide for Common Experimental Failures

Issue 1: Stalled Conversion in Anhydrous Dichloromethane (DCM)

  • Symptom: LC-MS indicates >50% unreacted 2-isopropoxyethanamine after 12 hours when using Triethylamine (TEA) and an acyl chloride in pure DCM.

  • Root Cause: 2-Isopropoxyethanamine hydrochloride has exceptionally poor solubility in non-polar solvents. If the salt remains suspended as a solid, TEA cannot efficiently interact with it to abstract the proton, stalling the generation of the nucleophilic free amine.

  • Resolution:

    • Base Substitution: Switch from TEA to DIPEA. DIPEA's increased lipophilicity enhances its ability to mediate proton transfer at the solid-liquid interface.

    • Solvent Doping: Add 10–20% v/v DMF to the DCM. This co-solvent strategy breaks down the crystal lattice of the hydrochloride salt, creating a homogeneous solution for rapid freebasing.

Issue 2: Formation of Cleavage or Di-acylation Byproducts

  • Symptom: Appearance of tertiary amides or loss of the isopropoxy group.

  • Root Cause: The ether linkage is generally stable, but the use of massive excesses of strong bases (like unbuffered NaOH in monophasic systems) or elevated temperatures (>50 °C) can promote over-reaction or ether cleavage.

  • Resolution: Strictly control stoichiometry (1.0 eq amine to 1.05 eq electrophile) and maintain the reaction temperature between 0 °C and 25 °C.

Part 3: Quantitative Data on Solvent Dynamics

The following table summarizes the causal relationship between solvent choice, salt solubility, and the resulting nucleophilic efficiency of 2-Isopropoxyethanamine.

Solvent SystemDielectric Constant (ε)Amine HCl SolubilityFree Amine NucleophilicityPrimary Competing Side ReactionTypical Amidation Yield
Methanol (Protic) 32.7ExcellentLow (H-Bonded)Solvolysis of Electrophile< 30%
DCM (Non-Polar) 8.9Very PoorHigh (Unsolvated)Incomplete Freebasing40 - 60%
DMF (Polar Aprotic) 36.7Moderate to GoodHigh (Unsolvated)None (if kept anhydrous)85 - 95%
DCM / Water (Biphasic) MixedExcellent (in Aq)High (in Org)Minor Electrophile Hydrolysis> 90%

Part 4: Validated Experimental Methodologies

Protocol A: Biphasic Schotten-Baumann Amidation

This protocol utilizes a self-validating physical state change: the dissolution of the amine into the organic layer confirms successful freebasing.

  • Preparation: In a round-bottom flask, dissolve 2-Isopropoxyethanamine hydrochloride (1.0 mmol) in 5 mL of 1M aqueous NaOH.

  • Organic Layer Addition: Add 5 mL of Dichloromethane (DCM) to the flask. Stir vigorously (≥ 800 rpm) to maximize the interfacial surface area between the two phases.

  • Electrophile Addition: Cool the biphasic mixture to 0 °C using an ice bath. Dissolve the target acyl chloride (1.05 mmol) in 2 mL of DCM and add it dropwise to the vigorously stirring mixture over 10 minutes.

  • Reaction & Validation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Self-Validation Check: The aqueous layer should remain basic (pH > 9); if it drops, add more NaOH.

  • Workup: Separate the layers using a separatory funnel. Extract the aqueous layer with an additional 5 mL of DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Anhydrous HATU Coupling in DMF

Ideal for coupling with carboxylic acids where acyl chlorides are unstable.

  • Activation: Dissolve the carboxylic acid (1.0 mmol) and HATU (1.1 mmol) in 4 mL of anhydrous DMF[5].

  • Amine Preparation: In a separate vial, suspend 2-Isopropoxyethanamine hydrochloride (1.1 mmol) in 2 mL of anhydrous DMF. Add DIPEA (3.0 mmol). Self-Validation Check: The cloudy suspension must become a clear solution within 5 minutes, confirming complete neutralization and release of the free amine.

  • Coupling: Add the activated acid solution to the free amine solution. Stir at room temperature for 4–14 hours under a nitrogen atmosphere[5].

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3 x 10 mL). Wash the organic phase sequentially with 1N HCl, saturated NaHCO₃, and brine to remove DMF and urea byproducts. Dry and concentrate[5].

Part 5: Mechanistic Visualizations

G A Amine HCl Salt (Aqueous Phase) B NaOH / NaHCO3 (Deprotonation) A->B Neutralization C Free 2-Isopropoxyethanamine (Partition to Organic) B->C Phase Transfer E Amide Product (Organic Phase) C->E Nucleophilic Attack D Acyl Chloride (Organic Phase) D->E Acylation

Fig 1. Biphasic Schotten-Baumann phase transfer and amidation workflow.

G Start 2-Isopropoxyethanamine HCl Protic Polar Protic (MeOH) Solvates Free Amine Start->Protic Aprotic Polar Aprotic (DMF) Naked Lone Pair Start->Aprotic NonPolar Non-Polar (DCM) Poor Salt Solubility Start->NonPolar Protic_Effect H-Bonding Lowers HOMO Reduced Reactivity Protic->Protic_Effect Aprotic_Effect High Nucleophilicity Ideal for Coupling Aprotic->Aprotic_Effect NonPolar_Effect Requires Lipophilic Base (e.g., DIPEA) NonPolar->NonPolar_Effect

Fig 2. Causality of solvent polarity and hydrogen bonding on amine reactivity.

References

  • BLD Pharm. "2-(tert-Butoxy)ethanamine hydrochloride | BLD Pharm". bldpharm.com.
  • Testbook. "Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses". testbook.com.
  • Grokipedia. "Schotten–Baumann reaction". grokipedia.com.
  • Organic Chemistry Portal. "Schotten-Baumann Reaction". organic-chemistry.org.
  • Google Patents. "US20160326125A1 - Sulfone amide linked benzothiazole inhibitors of endothelial lipase". google.com.

Sources

Optimization

Technical Support Center: 2-Isopropoxyethanamine Hydrochloride Work-Up &amp; Isolation

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges associated with isolating 2-Isopropoxyethanamine hyd...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges associated with isolating 2-Isopropoxyethanamine hydrochloride (CAS: 1161436-02-7)[1].

This primary amine salt is a highly valuable building block in drug development, frequently used to introduce the isopropoxyethyl moiety into active pharmaceutical ingredients (APIs). However, due to its ether linkage and amine hydrochloride nature, the compound exhibits pronounced hygroscopicity and specific solubility behaviors. The following self-validating protocols, troubleshooting FAQs, and data summaries are engineered to ensure high-yield, high-purity isolation.

Standard Operating Protocols (SOPs)

To ensure scientific integrity, every step in these workflows is paired with its underlying causality and an in-process validation check to create a self-validating experimental system.

Protocol A: Direct Precipitation Work-Up (From Organic Solvents)

Use Case: Isolation following Boc-deprotection using 4M HCl in dioxane or HCl(g) in diethyl ether.

  • Reaction Termination & Concentration: Once the reaction is complete, concentrate the mixture under reduced pressure keeping the water bath strictly at <40°C.

    • Causality: Elevated temperatures in the presence of strong acids can cause ether cleavage or color degradation of the product.

  • Trituration & Maturation: Add 5–10 volumes of pre-chilled (-20°C) anhydrous methyl tert-butyl ether (MTBE) to the crude residue. Stir vigorously for 30 minutes at 0–5°C.

    • Causality: The hydrochloride salt is highly insoluble in cold, non-polar ethers, whereas residual organic impurities and cleaved byproducts remain completely dissolved. Agitation promotes the transition of the product from a sticky gum to a filterable crystalline solid.

  • In-Process Validation (Self-Check): Before filtering, take a 1 mg aliquot of the suspension, dissolve it in D₂O, and run a rapid ¹H NMR. Confirm the complete disappearance of the Boc-group singlet (~1.4 ppm) to validate deprotection completion.

  • Inert Filtration: Filter the precipitate using a sintered glass funnel under a continuous blanket of dry nitrogen (N₂).

    • Causality: 2-Isopropoxyethanamine hydrochloride is hygroscopic. Exposure to ambient lab humidity during filtration will cause the salt to rapidly absorb moisture and deliquesce back into an unworkable oil.

  • Washing & Drying: Wash the filter cake with an additional 2 volumes of cold MTBE. Transfer immediately to a vacuum oven and dry at 35°C for 12 hours.

Protocol B: Aqueous Work-Up & Salt Formation

Use Case: Extracting the free base from an aqueous post-reaction mixture and converting it to the HCl salt.

  • Basification: Cool the aqueous reaction mixture to 0°C. Slowly add 2M NaOH until the pH is >12.

    • Causality: The amine must be fully deprotonated to its free base form (CAS: 81731-43-3)[2] to partition effectively into the organic phase.

  • In-Process Validation (Self-Check): Spot the aqueous layer on wide-range pH paper to visually validate that the environment remains strongly basic (>12) after equilibrium is reached.

  • Extraction & Drying: Extract the aqueous layer three times with dichloromethane (DCM) or ethyl acetate (EtOAc). Combine the organic layers and dry over anhydrous Na₂SO₄ for 15 minutes. Filter off the drying agent.

  • Salt Formation: Cool the dried organic filtrate to 0°C. Dropwise, add a stoichiometric excess (1.05 eq) of anhydrous HCl in diethyl ether.

    • Causality: Salt formation is highly exothermic. Cooling the system prevents solvent boil-off and protects the newly formed salt from thermal degradation.

  • Isolation: Collect the resulting white precipitate via N₂-blanketed filtration, wash with cold MTBE, and vacuum dry as described in Protocol A.

Troubleshooting Guide & FAQs

Q: My isolated 2-Isopropoxyethanamine hydrochloride is a sticky oil instead of a crystalline solid. How do I fix this? A: This is the most frequently encountered issue and is strictly caused by either residual polar solvents (like dioxane or water) or ambient moisture absorption.

  • Actionable Fix: Dissolve the oily residue in a minimal volume of anhydrous methanol. Slowly titrate in cold diethyl ether until the solution just becomes cloudy (the cloud point). Seed the solution if crystals are available, and leave it undisturbed at -20°C overnight. Ensure all subsequent handling is done rapidly under an N₂ atmosphere.

Q: I am losing a significant amount of product yield during the MTBE wash step. Where is it going? A: While the salt is largely insoluble in MTBE, it exhibits partial solubility if the MTBE is at room temperature or contains trace amounts of water/alcohols.

  • Actionable Fix: Always use strictly anhydrous, pre-chilled (-20°C) MTBE. If yield is critical, concentrate your mother liquor under a vacuum and perform a second-crop crystallization.

Q: How can I quickly verify the purity of the isolated salt without waiting for NMR results? A: You can utilize a dual-validation approach:

  • Chloride Confirmation: Perform a silver nitrate (AgNO₃) drop test on a dilute aqueous aliquot of your product. An immediate white precipitate (AgCl) confirms the presence of the chloride counterion.

  • Organic Purity: Standard TLC is difficult for amine salts. Instead, spot the salt on a silica plate, neutralize it directly on the baseline with a micro-drop of methanolic ammonia, and elute using a highly polar system (e.g., DCM:MeOH:NH₄OH 90:9:1). Visualize the free base using a Ninhydrin stain (appears as a distinct colored spot).

Quantitative Data & Specifications

To assist in your experimental planning, the physicochemical properties and safety data of both the free base and the isolated hydrochloride salt are summarized below.

Property2-Isopropoxyethanamine (Free Base)2-Isopropoxyethanamine Hydrochloride
CAS Number 81731-43-3[2]1161436-02-7[1]
Molecular Formula C₅H₁₃NOC₅H₁₄ClNO
Molecular Weight 103.16 g/mol 139.62 g/mol
Physical State LiquidSolid (Crystalline)
Storage Conditions 2-8°C, inert atmosphere[3]Room Temp, tightly sealed/desiccated
GHS Hazards H226 (Flammable), H314 (Corrosive)[2]H315, H319, H336 (Irritant/Toxicity)[1]

Visualizing the Workflow

The following decision tree illustrates the logical flow for isolating the product based on the starting phase of your reaction mixture.

WorkUp Start Crude Reaction Mixture Decision Is the product currently in an aqueous or organic phase? Start->Decision OrgPhase Organic Phase (e.g., Boc-deprotection in Dioxane) Decision->OrgPhase Organic AqPhase Aqueous Phase (e.g., Post-reaction mixture) Decision->AqPhase Aqueous Conc Concentrate at <40°C under reduced pressure OrgPhase->Conc Basify Basify to pH > 12 with 2M NaOH at 0°C AqPhase->Basify Trit Triturate with cold (-20°C) anhydrous MTBE Conc->Trit Filter Filter under N2 blanket Wash with cold MTBE Trit->Filter Extract Extract with DCM/EtOAc & Dry over Na2SO4 Basify->Extract SaltForm Add 1.05 eq HCl in ether at 0°C to precipitate Extract->SaltForm SaltForm->Filter Dry Dry in vacuum oven at 35°C for 12h Filter->Dry Final Pure 2-Isopropoxyethanamine Hydrochloride Dry->Final

Caption: Decision tree for isolating 2-Isopropoxyethanamine hydrochloride from organic or aqueous mixtures.

References

  • Title: 2-(propan-2-yloxy)ethan-1-amine hydrochloride — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: 2-(propan-2-yloxy)ethan-1-amine — Chemical Substance Information Source: NextSDS URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Confirmatory Analysis of 2-Isopropoxyethanamine Hydrochloride by LC-MS

In the landscape of pharmaceutical development and chemical synthesis, the unambiguous confirmation of a molecule's identity is a cornerstone of quality, safety, and efficacy. For a compound like 2-Isopropoxyethanamine h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and chemical synthesis, the unambiguous confirmation of a molecule's identity is a cornerstone of quality, safety, and efficacy. For a compound like 2-Isopropoxyethanamine hydrochloride, a polar primary amine, this task presents unique analytical challenges. Its inherent polarity can lead to poor retention on traditional reversed-phase chromatography columns, while its structure demands a highly specific detection method to differentiate it from related impurities or isomers.

This guide provides an in-depth comparison of analytical methodologies for the confirmation of 2-Isopropoxyethanamine hydrochloride, with a primary focus on Liquid Chromatography-Mass Spectrometry (LC-MS). We will explore the causality behind experimental choices, present a robust, self-validating protocol, and objectively compare its performance against alternative techniques, grounding our discussion in established scientific principles and regulatory expectations.

The Analytical Imperative: Why LC-MS is the Gold Standard

Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as the definitive tool for the analysis of polar, non-volatile compounds in complex matrices.[1][2] Its power lies in the synergistic combination of two techniques: the physical separation prowess of High-Performance Liquid Chromatography (HPLC) and the exceptional specificity of Mass Spectrometry (MS).

  • The Role of Liquid Chromatography (LC): The LC component separates the target analyte, 2-Isopropoxyethanamine, from other components in the sample mixture. For small, polar amines, conventional C18 reversed-phase columns often provide insufficient retention.[3] Therefore, a more strategic approach is required. Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative, promoting the retention of polar compounds.[3] The choice of mobile phase is also critical; its pH must be carefully controlled to ensure consistent ionization and retention of the amine. An acidic mobile phase, such as water with 0.1% formic acid, protonates the primary amine group, making it suitable for both HILIC retention and positive mode ionization.[3][4]

  • The Power of Mass Spectrometry (MS): Following chromatographic separation, the analyte is introduced into the mass spectrometer. For amines, Electrospray Ionization (ESI) is the preferred technique, as it is a soft ionization method that typically generates the protonated molecular ion, [M+H]⁺.[1] This provides a highly specific mass-to-charge ratio (m/z) that acts as a molecular fingerprint. For 2-Isopropoxyethanamine (free base molecular weight: 103.16 g/mol ), the expected protonated ion is [C₅H₁₃NO + H]⁺, with an m/z of approximately 104.1. The mass spectrometer can be operated in full-scan mode to detect all ions within a range or in a targeted mode like Multiple Reaction Monitoring (MRM) for enhanced sensitivity and confirmation by detecting specific fragment ions.[4]

Experimental Workflow: A Self-Validating Protocol

Trustworthiness in an analytical method is achieved when the protocol itself contains inherent checks and produces unambiguous data.[5][6] The following LC-MS protocol is designed to be a self-validating system for the confirmation of 2-Isopropoxyethanamine hydrochloride, in alignment with principles outlined by the International Council for Harmonisation (ICH) guidelines.[7]

Objective: To confirm the identity of 2-Isopropoxyethanamine hydrochloride in a sample by matching its chromatographic retention time and mass spectrum against a certified reference standard.

1. Sample & Standard Preparation:

  • Reference Standard Stock (1 mg/mL): Accurately weigh ~10 mg of 2-Isopropoxyethanamine hydrochloride reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Working Standard (10 µg/mL): Dilute 100 µL of the stock solution to 10 mL with the 50:50 acetonitrile/water mixture.

  • Sample Preparation: Prepare the sample to be tested at a target concentration of ~10 µg/mL in the 50:50 acetonitrile/water mixture. If the sample is in a complex matrix, an extraction or "dilute-and-shoot" approach may be necessary. All solutions should be filtered through a 0.22 µm syringe filter prior to injection.

2. LC-MS Instrumentation & Conditions:

Parameter Condition Rationale
LC System UHPLC System (e.g., Vanquish Horizon)Provides high resolution and fast analysis times.[8]
Column HILIC Column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 50 mm, 1.7 µm)Ensures robust retention of the polar analyte.[3]
Mobile Phase A Water with 0.1% Formic Acid & 10 mM Ammonium FormateAcidic modifier protonates the amine for good ionization; buffer ensures reproducible chromatography.[3][4]
Mobile Phase B Acetonitrile with 0.1% Formic AcidOrganic phase for gradient elution in HILIC mode.
Gradient 95% B to 50% B over 5 minutesA standard gradient to elute the polar analyte from the HILIC column.
Flow Rate 0.4 mL/minTypical flow rate for a 2.1 mm ID column.
Column Temp. 40 °CReduces viscosity and can improve peak shape.
Injection Vol. 2 µLSmall volume to prevent peak distortion.
MS System Triple Quadrupole or High-Resolution Mass SpectrometerProvides the necessary mass accuracy and/or fragmentation capability for confident identification.
Ionization Electrospray Ionization (ESI), Positive ModeESI is ideal for polar, non-volatile compounds; positive mode is optimal for basic amines.[1]
Scan Mode Full Scan (m/z 50-200) and/or MRMFull scan for initial confirmation of [M+H]⁺. MRM for ultimate sensitivity and specificity.
MRM Transition Precursor Ion: 104.1 -> Product Ions (e.g., 86.1, 44.1)The transition from the parent ion to specific fragments provides a second layer of confirmation. (Note: Product ions are hypothetical and must be optimized experimentally).

3. System Suitability & Acceptance Criteria:

  • System Suitability Test (SST): Before analyzing any samples, inject the working standard five times. The relative standard deviation (RSD) of the peak area and retention time should be <5%. This verifies that the system is performing correctly.[6]

  • Confirmation Criteria: The sample is confirmed to contain 2-Isopropoxyethanamine if:

    • A chromatographic peak appears at the same retention time (±2%) as the reference standard.

    • The mass spectrum of this peak shows a primary ion at m/z 104.1 (±0.1 Da for quadrupole MS).

    • (If using MRM) The ratio of the quantifier and qualifier product ions matches that of the reference standard within a specified tolerance (e.g., ±20%).

LCMS_Workflow cluster_prep 1. Preparation cluster_analysis 2. LC-MS Analysis cluster_data 3. Data Confirmation Std Prepare Reference Standard (10 µg/mL) Filter Filter all solutions (0.22 µm) Std->Filter Sample Prepare Test Sample (10 µg/mL) Sample->Filter SST System Suitability Test (5x Standard Injections) Pass? (RSD < 5%) Filter->SST Inject_Std Inject Reference Standard SST->Inject_Std Yes Inject_Sample Inject Test Sample SST->Inject_Sample Yes Acquire Acquire Data (RT, Mass Spectrum) Inject_Std->Acquire Inject_Sample->Acquire Compare Compare Sample vs. Standard Acquire->Compare Criteria Match Criteria? 1. Retention Time 2. Mass (m/z 104.1) Compare->Criteria Result Identity Confirmed Criteria->Result Yes Result_Fail Identity Not Confirmed Criteria->Result_Fail No

Caption: LC-MS workflow for confirmatory analysis.

Comparative Analysis: LC-MS vs. Alternative Techniques

While LC-MS is the superior method, a comprehensive guide must consider alternatives to understand its advantages in context. Other techniques can provide information about amines but often lack the combination of sensitivity and specificity required for confirmatory analysis in regulated environments.[9]

TechniquePrincipleProsConsSuitability for Confirmation
LC-MS Chromatographic separation followed by mass-based detection.High Specificity, High Sensitivity (ppb/ppt), Quantitative, Handles complex matrices well.Higher equipment cost and complexity.Excellent
GC-MS Separation of volatile compounds followed by mass-based detection.Excellent separation for volatile compounds.[9]Requires derivatization for polar amines to increase volatility; not suitable for non-volatile salts.[2]Conditional (Requires derivatization)
NMR Measures the magnetic properties of nuclei to elucidate structure.Provides definitive structural information, non-destructive.[9]Low sensitivity (requires mg amounts), not suitable for trace analysis or complex mixtures.Good (for pure bulk material)
Chemical Tests Functional group-specific colorimetric or precipitation reactions (e.g., Hinsberg, Carbylamine test).[10][11][12]Rapid, inexpensive, simple equipment.[9]Low specificity (class-specific, not compound-specific), prone to interferences, not quantitative.Poor (Screening only)

Making the Right Analytical Choice

The selection of an analytical technique is driven by the question being asked. For unambiguous identity confirmation, especially at low levels or in the presence of other substances, the choice is clear.

decision_tree cluster_confirm Confirmation & Quantification cluster_structure Structure Elucidation cluster_screen Preliminary Screening q1 What is the Analytical Goal? q2 Is the analyte at trace levels (<0.1%)? q1->q2 Confirm Identity q3 Is the sample pure & concentrated? q1->q3 Elucidate Unknown chem Use Chemical Tests q1->chem Rapid Screening lcms Use LC-MS q2->lcms Yes gcms GC-MS is an option q2->gcms No, and is volatile nmr Use NMR q3->nmr Yes lcms2 Use LC-MS for clues q3->lcms2 No

Caption: Decision tree for selecting an analytical method.

References

  • Journal of Applied Bioanalysis. Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities.
  • Iran Silicate Industries. Identifying Amines: Principles and Practical Methods.
  • LCGC North America. Validation of Impurity Methods, Part II. (2014).
  • International Journal of Pharmaceutical Erudition. Validation of Analytical Methods for Pharmaceutical Analysis. (2013).
  • ACS Publications. Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. (2015).
  • SciELO. VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. (2020).
  • EMBIBE. Test for Amines: Check Solubility and Litmus Test, Hinsberg Test. (2023).
  • PubMed. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. (2020).
  • BYJU'S. Identification of Primary Amines, Secondary Amines and Tertiary Amines.
  • CK-12 Foundation. What test is used for primary amines?.
  • Benchchem. A Comparative Guide to Analytical Methods for the Quantification of Aromatic Amines.
  • IntechOpen. Emerging Trends in Biogenic Amines Analysis. (2019).
  • Vedantu. Test for Amino Groups: Methods, Reactions & Examples.
  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • Helda - University of Helsinki. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES.
  • Waters Corporation. Effect of pH on LC-MS Analysis of Amines.
  • MDPI. The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples. (2022).
  • PubChem. 2-(4-Isopropoxyphenyl)ethylamine Hydrochloride.
  • PMC. Development and Validation of an LC-MS/MS Method for the Quantification of Methenamine in Raw Milk and Bovine Muscle and Its Application to Incurred Samples. (2025).
  • Sigma-Aldrich. 2-Isopropoxyethanamine AldrichCPR.
  • Thermo Fisher Scientific. HRAM-LC-MS method for the determination of nitrosamine impurities in drugs.
  • ResearchGate. LC/MS/MS detection of short-chain aliphatic amines in glazing agents for fruit coating.
  • OSTI.GOV. Development of Chiral LC-MS Methods for small Molecules and Their Applications in the Analysis of Enantiomeric Composition and Pharmacokinetic Studies (Thesis/Dissertation). (2004).
  • ChemBK. 2-Isopropoxy-Ethylamine. (2024).
  • Shimadzu. Quantitative Analysis of 6 Nitrosamines in Sartan Drugs by Triple Quadrupole LC-MS/MS According to USP General Chapter <1469>.
  • PubChem. 2-Propanamine, hydrochloride (1:1).
  • Thermo Fisher Scientific. Highly sensitive and robust LC-MS/MS solution for quantitation of nitrosamine impurities in metformin drug products.
  • Shizuoka Prefectural University. Establishment of the metabolite profiling method using LC-MS, and its application to the detection of disease biomarkers. (2014).
  • PMC. Simultaneous quantification of F2-isoprostanes and prostaglandins in human urine by liquid chromatography tandem-mass spectrometry.
  • PubChem. 2-Aminoadamantane hydrochloride.

Sources

Comparative

A Comprehensive Guide to the Structural Elucidation of 2-Isopropoxyethanamine Hydrochloride Derivatives Using NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique in the pharmaceutical industry, providing unparalleled insights i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique in the pharmaceutical industry, providing unparalleled insights into the molecular structure of drug candidates.[1][2] This guide offers a detailed exploration of NMR methodologies for the structural elucidation of 2-Isopropoxyethanamine hydrochloride and its derivatives, compounds of significant interest in medicinal chemistry. As a Senior Application Scientist, this document is designed to provide not just procedural steps, but also the underlying scientific rationale to empower researchers in their analytical endeavors.

The Central Role of NMR in Pharmaceutical Analysis

NMR spectroscopy is indispensable for confirming molecular identity, detecting impurities, and providing detailed information on chemical environments and stereochemistry.[2] Its non-destructive nature allows for samples to be re-analyzed using other techniques, making it a versatile tool in the drug development pipeline.[3] For compounds like 2-Isopropoxyethanamine hydrochloride, which possess both hydrophilic and hydrophobic moieties, NMR provides a powerful means to unravel their three-dimensional structure and connectivity.[4]

Foundational NMR Techniques for Structural Analysis

A multi-faceted approach employing a suite of NMR experiments is crucial for the complete structural assignment of 2-Isopropoxyethanamine hydrochloride derivatives.

Proton (¹H) NMR Spectroscopy: The Initial Blueprint

The ¹H NMR spectrum is the starting point for most structural determinations, offering a wealth of information regarding the chemical environment and connectivity of protons within a molecule.[5] For 2-Isopropoxyethanamine hydrochloride, the ¹H NMR spectrum will reveal distinct signals for the isopropoxy, ethanamine, and hydrochloride counter-ion protons.

  • Expected Chemical Shifts (δ) in ppm (relative to TMS):

    • Isopropoxy group: A doublet for the two methyl groups (CH₃) and a septet for the methine proton (CH).

    • Ethanamine chain: Two methylene groups (CH₂) exhibiting complex splitting patterns due to coupling with each other and the adjacent nitrogen and oxygen atoms.

    • Amine protons (NH₃⁺): A broad signal due to proton exchange and coupling with the adjacent methylene group. The chemical shift of this signal can be highly dependent on the solvent and concentration.

Carbon-13 (¹³C) NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy provides a "fingerprint" of the carbon framework of a molecule.[6] Each unique carbon atom gives rise to a distinct signal, allowing for the determination of the number of different carbon environments.

  • Expected Chemical Shifts (δ) in ppm:

    • Isopropoxy group: Two signals, one for the methyl carbons and one for the methine carbon.

    • Ethanamine chain: Two signals for the two methylene carbons.

Advanced 2D NMR Techniques for Unambiguous Assignments

While 1D NMR provides essential information, complex molecules often require two-dimensional (2D) NMR techniques to resolve overlapping signals and establish definitive connectivities.[7][8]

Correlation Spectroscopy (COSY): Unveiling Proton-Proton Couplings

The COSY experiment is a powerful tool for identifying protons that are coupled to each other, typically through two or three bonds.[5] In a COSY spectrum, off-diagonal cross-peaks indicate which protons are correlated, allowing for the mapping of spin systems within the molecule.[7] For 2-Isopropoxyethanamine hydrochloride, COSY will be instrumental in:

  • Confirming the connectivity within the isopropoxy group (methine to methyl protons).

  • Establishing the connectivity between the two methylene groups of the ethanamine chain.

  • Identifying the coupling between the amine protons and the adjacent methylene group.

Heteronuclear Single Quantum Coherence (HSQC): Linking Protons to their Attached Carbons

The HSQC experiment correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached.[5][9] This is a highly sensitive technique that helps to resolve overlapping proton signals by spreading them out in the carbon dimension.[5] For our target molecule, HSQC will provide direct one-bond ¹H-¹³C correlations, definitively assigning each proton signal to its corresponding carbon atom.

Heteronuclear Multiple Bond Correlation (HMBC): Probing Long-Range Connectivity

The HMBC experiment is crucial for establishing long-range (typically two- and three-bond) correlations between protons and carbons.[10][11] This technique is particularly valuable for identifying quaternary carbons and for piecing together different molecular fragments.[12] In the context of 2-Isopropoxyethanamine hydrochloride, HMBC will be key to:

  • Connecting the isopropoxy group to the ethanamine chain by observing correlations from the isopropoxy methine proton to the adjacent methylene carbon of the ethanamine moiety.

  • Confirming the overall carbon skeleton by observing correlations across the ether linkage and the C-N bond.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a general framework for acquiring high-quality NMR data for 2-Isopropoxyethanamine hydrochloride derivatives. Instrument parameters should be optimized for the specific spectrometer and sample.

Sample Preparation
  • Dissolve 5-10 mg of the 2-Isopropoxyethanamine hydrochloride derivative in a suitable deuterated solvent (e.g., D₂O, Methanol-d₄, or DMSO-d₆). The choice of solvent can influence chemical shifts, particularly for exchangeable protons like those of the amine group.

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the sample is homogeneous and free of any particulate matter.

NMR Data Acquisition
ExperimentKey ParametersPurpose
¹H NMR - Pulse sequence: zg30- Number of scans: 16-64- Relaxation delay (d1): 1-2 sObtain a high-resolution proton spectrum for initial analysis of chemical shifts, integration, and coupling patterns.
¹³C{¹H} NMR - Pulse sequence: zgpg30- Number of scans: 1024-4096- Relaxation delay (d1): 2 sDetermine the number of unique carbon environments and their chemical shifts.
COSY - Pulse sequence: cosygpqf- Number of increments: 256-512- Number of scans per increment: 2-8Identify proton-proton spin systems and establish through-bond connectivity.
HSQC - Pulse sequence: hsqcedetgpsisp2.3- Number of increments: 128-256- Number of scans per increment: 4-16Correlate protons to their directly attached carbons for unambiguous assignment.
HMBC - Pulse sequence: hmbcgpndqf- Number of increments: 256-512- Number of scans per increment: 8-32- Long-range coupling delay (d6): Optimized for 8-10 HzEstablish long-range (2-3 bond) proton-carbon correlations to piece together the molecular framework.

Data Interpretation Workflow

A systematic approach to data interpretation is essential for accurate structure elucidation.

G A Acquire 1D ¹H and ¹³C NMR Spectra B Analyze ¹H NMR: - Chemical Shifts - Integration - Coupling Patterns A->B C Analyze ¹³C NMR: - Number of Signals - Chemical Shifts A->C D Propose Initial Structural Fragments B->D C->D E Acquire 2D NMR Spectra (COSY, HSQC, HMBC) D->E F Analyze COSY: - Identify Spin Systems E->F G Analyze HSQC: - Assign ¹H to Directly Attached ¹³C E->G H Analyze HMBC: - Establish Long-Range ¹H-¹³C Connectivity E->H I Assemble Fragments and Confirm Structure F->I G->I H->I J Verify with High-Resolution Mass Spectrometry I->J

Caption: Workflow for NMR-based structural elucidation.

Challenges and Alternative Methodologies

While NMR is a powerful technique, certain challenges may arise, particularly with hydrochloride salts. These can include poor solubility and signal broadening.[13] In such cases, solid-state NMR can be a valuable alternative, providing detailed information about molecular geometry and packing in the solid form.[3] Additionally, techniques like 35Cl NMR can be a sensitive probe of the hydrogen bonding environment around the chloride ion.[14][15]

For complex structures or when NMR data is ambiguous, computational methods, such as Density Functional Theory (DFT) calculations of NMR parameters, can aid in spectral interpretation and structure verification.[16][17]

Conclusion

The structural elucidation of 2-Isopropoxyethanamine hydrochloride derivatives is effectively achieved through a systematic application of 1D and 2D NMR spectroscopy. By combining the insights from ¹H, ¹³C, COSY, HSQC, and HMBC experiments, researchers can confidently determine the molecular connectivity and overall structure. This guide provides a robust framework for these analyses, empowering scientists in the pharmaceutical field to accelerate their drug discovery and development efforts.

References

  • Bruker. (n.d.). How to Use Solid-state NMR for Pharmaceutical Analysis. Retrieved from [Link]

  • Anonymous. (2025, April 25). Advanced Modern NMR Techniques Enhance the Efficacy of Pharmaceutical Analysis. Preprints.org.
  • Lab Manager. (2025, August 28). Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications. Retrieved from [Link]

  • Longdom Publishing. (2024, October 3). Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques. Journal of Analytical & Bioanalytical Techniques.
  • University of Bath. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • Nofima. (2014, October 28). NMR spectroscopy: Quality control of pharmaceutical products. New Food Magazine.
  • Scribd. (n.d.). 2D NMR Spectroscopy in Organic Chemistry. Retrieved from [Link]

  • Slideshare. (n.d.). 2D NMR ORGANIC SPECTROSCOPY by DR ANTHONY CRASTO. Retrieved from [Link]

  • Kralj, S., et al. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Arhiv za farmaciju, 69(6), 387-403.
  • Wiley Analytical Science. (2015, May 28). Organic Structures from 2D NMR Spectra. Retrieved from [Link]

  • Szell, P. M. J., & Bryce, D. L. (2008). Application of Solid-State 35Cl NMR to the Structural Characterization of Hydrochloride Pharmaceuticals and their Polymorphs. Journal of the American Chemical Society, 130(36), 12158–12169.
  • Holmes, J. B., et al. (2021). NMR Crystallographic Investigation Coupled with Molecular Dynamics Simulations Reveals the Nature of Disorder in Chlorpromazine Hydrochloride Solvatomorphs. Crystal Growth & Design, 21(10), 5769–5780.
  • Hanna, G. M., & Lau, A. O. (2014). Quantitative 1H NMR Analysis of a Difficult Drug Substance and its Exo-Isomer as Hydrochloride Salts Using Alkaline Deuterated Methanol. Journal of Pharmaceutical and Biomedical Analysis, 98, 305-310.
  • Alberts, M., et al. (2025). Atomic Diffusion Models for Small Molecule Structure Elucidation from NMR Spectra.
  • Harris, R. K., et al. (2001). High-Field Chlorine NMR Spectroscopy of Solid Organic Hydrochloride Salts: A Sensitive Probe of Hydrogen Bonding Environment. The Journal of Physical Chemistry A, 105(47), 10619–10627.
  • Kwon, H., et al. (2022). HSQCid: a new AI tool for structural identification using HSQC spectra. Chemical Science, 13(1), 163-172.
  • Holmes, J. B., et al. (2020). Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides. Chemistry – A European Journal, 26(46), 10495-10505.
  • Chemical Reviews. (2025, September 9).
  • Breitmaier, E. (2002). Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. John Wiley & Sons, Ltd.
  • Szell, P. M. J., et al. (2014). 35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients: structural prediction, spectral fingerprinting and polymorph recognition. CrystEngComm, 16(31), 7136-7146.
  • Angewandte Chemie International Edition. (2008, March 25).
  • Frontiers in Chemistry. (2023, January 26).
  • Journal of Natural Products. (2026, March 7).
  • ResearchGate. (n.d.). Two-dimensional NMR spectra of compound 1. (a) ¹H–¹H COSY, (b) ¹–¹³ C.... Retrieved from [Link]

  • Breitmaier, E. (1993). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. Wiley.
  • Robin, M., et al. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots.
  • ResearchGate. (n.d.). X-ray Diffraction and Solid-State NMR Investigation of the Single-Crystal to Single-Crystal Dehydration of Thiamine Hydrochloride Monohydrate. Retrieved from [Link]

  • University of Wisconsin-Madison. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

  • Bingol, K., & Brüschweiler, R. (2022).
  • YouTube. (2021, January 27). Two-Dimensional NMR Spectroscopy (COSY & HSQC) | Dr M A Hashmi. Retrieved from [Link]

  • Giraud, N., et al. (2017). 2D-Cosy NMR Spectroscopy as a Quantitative Tool in Biological Matrix: Application to Cyclodextrins. Journal of Analytical & Bioanalytical Techniques, 8(5).
  • Falcinelli, S., et al. (2021). Evaluation of Band-Selective HSQC and HMBC: Methodological Validation on the Cyclosporin Cyclic Peptide and Application for Poly(3-hydroxyalkanoate)
  • ResearchGate. (2021, May 5). Use of the 2D H-C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. Retrieved from [Link]

  • Nature Communications. (2023, April 3).
  • Journal of the American Chemical Society. (2025, August 29). Characterizing 13C Spectral Assignments and Substituent Distributions of Hydroxypropylmethylcellulose Acetyl Succinate Using Dynamic Nuclear Polarization Nuclear Magnetic Resonance Spectroscopy.
  • ResearchGate. (n.d.). ¹H‐¹⁵N HMBC NMR spectra of (left to right) 2, 3, 4OTf, and 1Cl at 300 K.... Retrieved from [Link]

  • SpectraBase. (n.d.). isopropylamine, hydrochloride - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (n.d.). Two-dimensional ¹H-¹⁵N HSQC solution NMR spectrum of selectively.... Retrieved from [Link]

  • Journal of Natural Products. (2019, July 26). NMR Applications for Botanical Mixtures: The Use of HSQC Data to Determine Lignan Content in Sambucus williamsii.

Sources

Validation

assessing the purity of synthesized 2-Isopropoxyethanamine hydrochloride

Assessing the Purity of Synthesized 2-Isopropoxyethanamine Hydrochloride: A Comparative Analytical Guide As drug development pipelines increasingly incorporate complex aliphatic amines, analytical scientists face signifi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Assessing the Purity of Synthesized 2-Isopropoxyethanamine Hydrochloride: A Comparative Analytical Guide

As drug development pipelines increasingly incorporate complex aliphatic amines, analytical scientists face significant challenges in accurately determining their purity. Synthesized 2-Isopropoxyethanamine hydrochloride (CAS: 1161436-02-7) presents a classic analytical dilemma: it is a highly polar salt lacking a conjugated π -electron system.

Relying on traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for this molecule is a fundamental error. Because it lacks a strong chromophore, UV detection will fail to register the analyte and its structurally similar impurities, leading to a dangerous overestimation of purity[1]. To establish a robust, self-validating analytical profile, we must abandon rigid legacy templates and employ orthogonal detection modalities based on the molecule's specific physicochemical properties.

This guide objectively compares alternative analytical methodologies and provides field-proven, step-by-step protocols to establish an unimpeachable purity profile for 2-Isopropoxyethanamine hydrochloride.

Part 1: Comparative Overview of Analytical Modalities

To build a self-validating system, we must select techniques that cover each other's blind spots. The table below summarizes the quantitative data and operational causality behind choosing the right analytical modality.

Analytical ModalityDetection MechanismSuitability for 2-Isopropoxyethanamine HClKey Limitation
HPLC-UV (DAD) Absorption of UV light by π -electrons.Poor: The aliphatic ether-amine structure yields negligible molar absorptivity.Grossly overestimates purity; misses non-absorbing impurities.
HPLC-CAD Measurement of charge transferred to aerosolized analyte particles.Excellent: Provides a near-universal response for non-volatile salts, regardless of structure[1].Mobile phase buffers must be strictly volatile (e.g., formate, acetate)[2].
1H qNMR Resonance of 1 H nuclei in a magnetic field.Excellent: Acts as a primary ratio method for absolute mass fraction determination[3].Amine salts often suffer from signal broadening and aggregation in standard NMR solvents[4].
GC-FID Ionization of C-H bonds in a hydrogen flame.Good: High resolution for volatile impurities (e.g., unreacted isopropanol).Direct injection of HCl salts degrades the GC inlet; requires prior free-basing.

Part 2: The Self-Validating Analytical Strategy

A trustworthy purity assessment cannot rely on a single instrument. A protocol is only self-validating when it achieves mass balance . The absolute purity determined by qNMR ( PqNMR​ ) plus the sum of mass fractions of non-volatile impurities identified by CAD ( ICAD​ ) and volatile impurities by GC-FID ( IGC​ ) must equal 100% ( ± analytical uncertainty). If a discrepancy exists, it alerts the analyst to orthogonal blind spots, such as inorganic salts or residual water, prompting further testing (e.g., Karl Fischer titration).

PurityWorkflow A 2-Isopropoxyethanamine HCl (Target Analyte) B Chromophore Assessment (UV Absorbance) A->B C Poor UV Response (Aliphatic Structure) B->C Lacks Conjugation D Orthogonal Purity Strategy C->D E HPLC-CAD (Non-volatile Impurities) D->E Universal LC F 1H qNMR with Alk-MeOD (Absolute Mass Fraction) D->F Primary Ratio G GC-FID via Free-basing (Volatile Impurities) D->G High Resolution H Self-Validating Purity Profile (Mass Balance = 100%) E->H F->H G->H

Fig 1. Orthogonal decision workflow for the purity assessment of aliphatic amine salts.

Part 3: Step-by-Step Experimental Protocols

Protocol 1: HPLC-CAD for Non-Volatile Impurity Profiling

Causality: Charged Aerosol Detection (CAD) nebulizes the column effluent and applies a charge to the resulting dried particles. Because 2-Isopropoxyethanamine HCl is highly polar, standard Reversed-Phase (C18) chromatography will result in poor retention and ion suppression at the solvent front. We utilize Hydrophilic Interaction Liquid Chromatography (HILIC) to retain the polar amine salt[2].

  • Column Selection: Equip the HPLC with a zwitterionic HILIC column (e.g., 150 x 4.6 mm, 3 µm) to ensure adequate retention of the polar amine.

  • Mobile Phase Preparation:

    • Buffer A: 10 mM Ammonium Formate in LC-MS grade water (pH ~3.0). Crucial: Do not use phosphate buffers, as non-volatile salts will permanently foul the CAD electrometer.

    • Buffer B: 100% Acetonitrile.

  • Sample Preparation: Dissolve 1.0 mg/mL of the synthesized 2-Isopropoxyethanamine HCl in a 90:10 Acetonitrile:Water diluent to match initial HILIC gradient conditions.

  • Instrumental Parameters: Set the CAD nebulizer temperature to 35°C (evaporation temperature). Set the data collection rate to 10 Hz.

  • Validation & Integration: Because CAD response is inherently non-linear over large concentration ranges, apply a Power Function Value (PFV) transformation in the chromatography software to linearize the response before calculating area normalization percentages.

Protocol 2: Absolute Quantification via 1 H qNMR

Causality: qNMR is a primary ratio method that does not require an identical reference standard[3]. However, amine hydrochlorides often exhibit broadened signals and chemical shift drift due to intermediate proton exchange rates and aggregation. By using alkaline deuterated methanol, we perform an in situ neutralization of the HCl salt, releasing the free base and ensuring sharp, reproducible resonances[4].

  • Solvent Preparation: Prepare alkaline deuterated methanol by adding 0.1 M NaOD to MeOD.

  • Internal Standard (IS) Selection: Select a high-purity internal standard with resonances that do not overlap with the analyte. Dimethyl terephthalate (DMT) is ideal, offering a sharp singlet at ~8.1 ppm.

  • Sample Preparation: Using a microbalance (uncertainty <0.01 mg), accurately weigh ~15 mg of 2-Isopropoxyethanamine HCl and ~5 mg of DMT into a vial. Dissolve thoroughly in 0.6 mL of the alkaline MeOD and transfer to a 5 mm NMR tube.

  • Acquisition: Acquire the 1 H spectrum using a 90° excitation pulse. Set the relaxation delay ( D1​ ) to at least 5× T1​ of the slowest relaxing proton (typically >30 seconds) to ensure complete longitudinal relaxation and quantitative accuracy.

  • Data Processing: Manually phase and baseline-correct the spectrum. Integrate the sharp isopropyl methyl doublet of the analyte (~1.1 ppm, 6H) against the DMT reference peak to calculate the absolute mass fraction.

Protocol 3: GC-FID for Volatile Impurity Profiling

Causality: Flame Ionization Detection (FID) is highly sensitive to C-H bonds, making it perfect for detecting volatile synthetic impurities like unreacted isopropanol or ethylene oxide derivatives. However, injecting an HCl salt directly into a hot GC inlet causes thermal degradation and active-site adsorption. A self-validating free-basing extraction step is mandatory.

  • Sample Preparation: Dissolve 50 mg of the synthesized salt in 1 mL of 1 M NaOH (aq) in a glass centrifuge tube to liberate the free 2-Isopropoxyethanamine.

  • Extraction: Add 1 mL of GC-grade Dichloromethane (DCM). Vortex vigorously for 1 minute, then centrifuge at 3000 rpm to separate the layers.

  • Drying: Extract the lower organic (DCM) layer and pass it through a small plug of anhydrous Na2​SO4​ . Crucial: Residual water will degrade the GC capillary column stationary phase.

  • Acquisition: Inject 1 µL of the dried extract into a GC-FID equipped with a DB-5 (or equivalent 5% phenyl) capillary column. Use a split ratio of 50:1 and an inlet temperature of 250°C.

  • Analysis: Quantify volatile impurities by area normalization against the main free-base amine peak.

Sources

Comparative

head-to-head comparison of different synthetic routes to 2-Isopropoxyethanamine hydrochloride

2-Isopropoxyethanamine hydrochloride (CAS 93205-41-5; free base CAS 81731-43-3) is a high-value, bifunctional oxygenated amine intermediate. Its unique architecture—combining a reactive primary amine with a sterically pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

2-Isopropoxyethanamine hydrochloride (CAS 93205-41-5; free base CAS 81731-43-3) is a high-value, bifunctional oxygenated amine intermediate. Its unique architecture—combining a reactive primary amine with a sterically protected, lipophilic isopropoxy ether—makes it a critical building block in the synthesis of complex pharmaceutical scaffolds. It is prominently featured in the development of highly selective 1[1] (such as Bexicaserin analogues) and 2[2].

Compared to simpler amino-ethers like 2-ethoxyethylamine, the isopropyl branch imparts superior steric shielding and higher lipophilicity, translating to enhanced metabolic stability and bioavailability in downstream3[3]. Because the free base is a volatile liquid (b.p. ~120°C) prone to atmospheric degradation, it is almost universally isolated and utilized as its stable hydrochloride salt.

This guide objectively evaluates the three primary synthetic routes to 2-isopropoxyethanamine hydrochloride, detailing the mechanistic causality, self-validating protocols, and comparative performance data to guide route selection from discovery to process scale.

Mechanistic Overview & Route Selection

The synthesis of 2-isopropoxyethanamine requires the selective formation of an ether linkage and a primary amine without triggering self-polymerization or over-alkylation.

RouteComparison Start Synthesis of 2-Isopropoxyethanamine HCl R1 Route 1: Williamson Etherification (Industrial Standard) Start->R1 R2 Route 2: N-Boc Protection (Discovery Scale) Start->R2 R3 Route 3: Nitrile Reduction (Process Alternative) Start->R3 R1_Pro Pros: Cheap reagents, Highly scalable Cons: Aziridine byproduct risk R1->R1_Pro R2_Pro Pros: High purity, No polymerization Cons: Expensive, Low atom economy R2->R2_Pro R3_Pro Pros: Avoids alkyl halides Cons: Requires high-pressure H2 R3->R3_Pro

Figure 1: Decision matrix for selecting the optimal synthetic route based on scale and constraints.

Head-to-Head Performance Data

The following table summarizes the quantitative performance metrics of each route based on standard laboratory and pilot-scale executions.

MetricRoute 1: Williamson EtherificationRoute 2: N-Boc ProtectionRoute 3: Nitrile Reduction
Overall Yield 45% – 55%70% – 80%60% – 75%
Crude Purity ~85% (Requires recrystallization)>95% (Requires chromatography)~90% (Distillation / Salt pptn)
Scalability Excellent (Multi-kilogram to Ton)Poor (Milligram to Gram)Good (Pilot / Process scale)
Relative Cost Low ($)High ( $)Medium ( )
Key Impurities Aziridine, Dimerized aminesResidual Boc, IsopropanolSecondary/Tertiary amines
Green Metrics High atom economy, aqueous wastePoor atom economy (Boc mass loss)High atom economy, metal catalyst

Detailed Methodologies & Mechanistic Causality

Route 1: The Williamson Etherification (Industrial Standard)

This route relies on the reaction between sodium isopropoxide and 2-chloroethylamine hydrochloride.

  • Causality: Using the hydrochloride salt of the amine is a critical design choice. The protonated amine ( −NH3+​ ) is non-nucleophilic, which temporarily "protects" it from participating in SN​2 reactions, directing the isopropoxide to attack the alkyl chloride. However, the strong base will partially deprotonate the amine in situ, leading to a transient aziridine intermediate that is subsequently opened by the isopropoxide.

Self-Validating Protocol:

  • Alkoxide Generation: Charge a reactor with anhydrous isopropanol (10 equiv) and cool to 0°C. Slowly add sodium metal (2.2 equiv) under nitrogen until fully dissolved. Validation Check: Complete dissolution of sodium and cessation of H2​ evolution confirms quantitative alkoxide formation.

  • Etherification: Add 2-chloroethylamine hydrochloride (1.0 equiv) portion-wise. Critical Step: Maintain the internal temperature strictly below 10°C during addition. Allowing the temperature to spike accelerates the exothermic cyclization to aziridine, which can violently polymerize.

  • Reflux: Heat the reaction mixture to reflux (82°C) for 12 hours to drive the ring-opening of the in situ generated aziridine.

  • Workup: Cool to room temperature and filter the precipitated NaCl.

  • Salt Formation: Acidify the filtrate with anhydrous HCl gas to pH 2. Validation Check: The pH drop ensures complete protonation, preventing the free base from volatilizing during concentration.

  • Isolation: Concentrate under reduced pressure and recrystallize the crude solid from ethanol/ethyl acetate to yield the target hydrochloride salt.

Route 2: N-Boc Protection & O-Alkylation (Discovery Scale)

Directly reacting 4[4] often leads to complex mixtures of N-alkylated and O-alkylated products. Route 2 utilizes a tert-butyloxycarbonyl (Boc) protecting group to isolate the reactivity to the oxygen atom.

  • Causality: The bulky isopropoxy group impedes alkylation efficiency due to steric hindrance[5]. Therefore, a strong base (NaH) is required to form the highly nucleophilic alkoxide, and elevated temperatures (50°C) are necessary to overcome the activation energy barrier of the sterically hindered SN​2 displacement.

Self-Validating Protocol:

  • Protection: Dissolve ethanolamine (1.0 equiv) in DCM, add triethylamine (1.2 equiv), and slowly add Boc-anhydride (1.05 equiv) at 0°C. Stir for 4 hours.

  • Deprotonation: Dissolve the purified N-Boc-ethanolamine in anhydrous DMF, cool to 0°C, and add NaH (60% dispersion in mineral oil, 1.2 equiv). Stir for 30 mins until H2​ evolution ceases.

  • Alkylation: Add isopropyl bromide (1.5 equiv) dropwise. Heat the mixture to 50°C for 8 hours. Validation Check: TLC (Hexane:EtOAc 3:1) should show the disappearance of the highly polar starting material and the appearance of a higher Rf spot.

  • Deprotection: Purify the intermediate via flash chromatography. Dissolve the pure N-Boc-2-isopropoxyethanamine in 4M HCl in dioxane (5.0 equiv). Stir at room temperature for 2 hours. Validation Check: The successful cleavage of the Boc group is visually confirmed by the evolution of CO2​ gas and analytically confirmed by the disappearance of the 1.4 ppm singlet (9H) in the 1H NMR spectrum.

  • Isolation: Evaporate the solvent to yield the highly pure target salt.

Route 3: Nitrile Etherification and Reduction (Process Alternative)

This route avoids the use of alkyl halides and the risk of aziridine polymerization by utilizing chloroacetonitrile.

  • Causality: Reduction of nitriles to primary amines frequently yields secondary and tertiary amine byproducts. This occurs because the intermediate imine can condense with the newly formed primary amine. The deliberate addition of liquid ammonia to the hydrogenation matrix shifts the equilibrium, suppressing this side reaction and ensuring high selectivity for the primary amine.

Self-Validating Protocol:

  • Etherification: React isopropanol (1.5 equiv) with chloroacetonitrile (1.0 equiv) in the presence of potassium tert-butoxide (1.1 equiv) in THF at 0°C to form 2-isopropoxyacetonitrile.

  • Hydrogenation Setup: Transfer the purified intermediate to a high-pressure Parr reactor. Add methanol (solvent), liquid ammonia (5.0 equiv), and Raney Nickel catalyst (10% w/w).

  • Reduction: Pressurize the vessel with H2​ gas to 50 psi and stir at 60°C for 6 hours. Validation Check: The reaction is complete when the pressure gauge indicates that H2​ consumption has plateaued.

  • Workup: Filter the catalyst through a Celite pad (Caution: Raney Ni is pyrophoric) and concentrate the filtrate.

  • Salt Precipitation: Dissolve the crude free base in anhydrous diethyl ether and precipitate the salt by adding 2M HCl in ether. Filter and dry the resulting white crystals.

Synthetic Pathway Visualization

SyntheticPathways SM1 2-Chloroethylamine HCl R1 NaOPr-i / i-PrOH (SN2 Substitution) SM1->R1 SM2 Ethanolamine R2 1. Boc2O 2. i-PrBr / NaH SM2->R2 SM3 Chloroacetonitrile R3 1. i-PrOH / Base 2. H2 / Raney Ni SM3->R3 Target 2-Isopropoxyethanamine HCl R1->Target HCl (g) R2->Target HCl / Dioxane R3->Target HCl (Et2O)

Figure 2: Chemical workflows for the three primary synthetic routes to 2-Isopropoxyethanamine HCl.

Conclusion & Recommendations

For discovery chemistry and SAR studies where purity is paramount and material requirements are low (<10g), Route 2 (N-Boc Protection) is the undisputed choice. It guarantees a pristine impurity profile, which is critical when synthesizing sensitive biological probes like fluorescent P2Y2 receptor antagonists[2].

For process scale-up and industrial manufacturing (>100g), Route 1 (Williamson Etherification) remains the most cost-effective standard, provided that strict thermal controls are implemented to manage aziridine intermediates. If high-pressure hydrogenation infrastructure is available, Route 3 (Nitrile Reduction) offers an elegant, scalable alternative that entirely bypasses the polymerization risks associated with haloethylamines.

References

  • Diazepine Agonists of the 5-HT2C Receptor with Unprecedented Selectivity: Discovery of Bexicaserin (LP352) | Journal of Medicinal Chemistry - ACS Publications. ACS. 1

  • 2-Isopropoxyethylamine (IPAE) (CAS NO:83495-51-6) - Scimplify. Scimplify. 3

  • Synthesis and Evaluation of the First Fluorescent Antagonists of the Human P2Y2 Receptor Based on AR-C118925 - ACS Publications. ACS. 2

  • 2-Isopropoxy-Ethylamine - ChemBK. ChemBK. 4

  • 2-(3-Fluoro-4-methoxyphenyl)-2-isopropoxyethanamine - Vulcanchem. Vulcanchem. 5

Sources

Validation

Establishing a Primary Reference Standard for 2-Isopropoxyethanamine Hydrochloride: A Comparative Guide and Analytical Protocol

As a Senior Application Scientist navigating the complexities of active pharmaceutical ingredient (API) development, I frequently encounter a critical bottleneck: the qualification of raw materials and intermediates. 2-I...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complexities of active pharmaceutical ingredient (API) development, I frequently encounter a critical bottleneck: the qualification of raw materials and intermediates. 2-Isopropoxyethanamine hydrochloride (CAS: 1161436-02-7)[1] is a highly versatile aliphatic ether-amine building block. However, commercially available lots are typically sold as "reagent grade" or "building blocks" with purities ranging from 95% to 98%[2].

Relying on vendor Certificates of Analysis (CoA) for quantitative API impurity profiling is a regulatory risk. To comply with ICH Q7 and Q2(R1) guidelines, laboratories must establish a highly characterized, in-house primary reference standard[3]. This guide objectively compares the performance of an in-house established standard against commercial alternatives and provides the self-validating experimental protocols required to achieve regulatory compliance[4].

The Causality of Analytical Choices (E-E-A-T)

Establishing a primary reference standard requires orthogonal analytical techniques. We do not merely execute tests; we design a self-validating system tailored to the molecule's specific physicochemical properties.

The Chromophore Deficit: 2-Isopropoxyethanamine hydrochloride lacks a conjugated π -system. Traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is practically blind to this molecule, leading to severe under-reporting of organic impurities.

  • The Solution: We utilize Charged Aerosol Detection (CAD) . CAD provides a near-universal response for non-volatile analytes independent of their optical properties, making it the logical and necessary choice for aliphatic amines.

The Absolute Assay Imperative: To establish a primary standard, you cannot calibrate against another standard of the same material—that creates a circular reference[5].

  • The Solution: We employ Quantitative Nuclear Magnetic Resonance (qNMR) . By using a certified internal standard (e.g., Maleic acid, NIST SRM) whose proton resonances do not overlap with the analyte, we achieve an absolute mass fraction assay. This method is inherently self-validating because it relies on fundamental quantum mechanical properties (the proportionality of NMR signal integration to the number of nuclei) rather than relative chromatographic response factors.

G A Raw 2-Isopropoxyethanamine HCl (CAS: 1161436-02-7) B Purification (Multiple Recrystallizations) A->B C Structural Elucidation (1H/13C NMR, HRMS, FT-IR) B->C D Absolute Purity Assessment (qNMR Assay) C->D E Orthogonal Verification (HPLC-CAD, KF, ROI) D->E Mass Balance Cross-Validation F Certified Primary Reference Standard D->F E->F

Workflow for establishing a primary reference standard for 2-Isopropoxyethanamine HCl.

Comparative Performance: In-House vs. Commercial Alternatives

When comparing our in-house established standard to commercial off-the-shelf (COTS) alternatives, the data reveals stark differences in analytical reliability. Commercial vendors often rely on Gas Chromatography (GC-FID) or LC-MS area percentages, which ignore inorganic salts and moisture, artificially inflating the reported purity[6].

Table 1: Quantitative Comparison of Reference Standard Sources
ParameterIn-House Established StandardCommercial Vendor A (Reagent Grade)Commercial Vendor B (Building Block)
Absolute Assay (qNMR) 99.6% ± 0.1% 97.2% ± 0.8%94.5% ± 1.2%
Organic Impurities (HPLC-CAD) 0.15% 1.80%3.50%
Water Content (Karl Fischer) 0.10% 0.85%1.20%
Residue on Ignition (ROI) < 0.05% 0.20%0.80%
Mass Balance Closure 99.85% 96.35% (Failed)92.50% (Failed)
ICH Q7 Compliance Fully Qualified Not QualifiedNot Qualified

Insight: The in-house purification and rigorous qNMR/CAD orthogonal testing ensure a mass balance closure near 100%. Using Vendor B's material directly as a quantitative standard would introduce a >5% systematic error into your API impurity calculations, potentially triggering regulatory rejection[4].

Step-by-Step Experimental Methodologies

Protocol 1: Absolute Purity Determination via qNMR

This protocol establishes the absolute mass fraction of the standard without requiring a pre-existing reference.

  • Standard Selection: Weigh approximately 10.0 mg of NIST-traceable Maleic Acid (Internal Standard, purity >99.95%) into a clean glass vial. Maleic acid provides a sharp singlet at ~6.26 ppm, completely isolated from the aliphatic signals of 2-Isopropoxyethanamine.

  • Analyte Preparation: Accurately weigh approximately 20.0 mg of the purified 2-Isopropoxyethanamine HCl into the same vial. Record both weights to 0.01 mg precision using a microbalance.

  • Solvation: Dissolve the mixture in 0.8 mL of Deuterium Oxide ( D2​O ). D2​O is chosen because the hydrochloride salt is highly water-soluble, and it exchanges the amine protons, simplifying the aliphatic spectrum.

  • NMR Acquisition: Transfer to a 5 mm NMR tube. Acquire the 1H NMR spectrum on a 400 MHz (or higher) spectrometer.

    • Critical Parameter: Set the relaxation delay ( D1​ ) to at least 30 seconds. Causality: This ensures complete spin-lattice relaxation ( T1​ ) of all protons. Failing to do so will result in truncated integrals and inaccurate purity values.

  • Integration & Calculation: Integrate the Maleic acid singlet (2 protons) and the isopropyl methine multiplet (~3.6 ppm, 1 proton) of the analyte. Use the standard qNMR mass fraction equation to calculate absolute purity.

Protocol 2: Organic Impurity Profiling via HPLC-CAD

Because aliphatic amines are highly polar, they exhibit poor retention on standard C18 columns. We utilize a mixed-mode stationary phase.

  • Column Selection: Install a mixed-mode C18/Cation-Exchange column (e.g., Primesep 100, 150 x 4.6 mm, 5 µm). Causality: The cation-exchange mechanism retains the protonated amine, while the C18 phase separates hydrophobic impurities.

  • Mobile Phase Preparation:

    • Buffer (A): 20 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.5 with formic acid.

    • Solvent (B): 100% Acetonitrile.

    • Note: Non-volatile buffers (like phosphates) will destroy the CAD detector. Ammonium formate is strictly required.

  • Detector Setup: Connect the column effluent to a Charged Aerosol Detector (CAD). Set the evaporator temperature to 35°C and data collection rate to 10 Hz.

  • Gradient Elution: Run a linear gradient from 5% B to 60% B over 20 minutes at a flow rate of 1.0 mL/min.

  • Quantification: Inject 10 µL of a 1.0 mg/mL sample solution. Calculate the relative area percent of all peaks excluding the solvent front.

Regulatory Grounding & Mass Balance

To satisfy regulatory bodies (FDA, EMA) and ICH Q6A specifications[4], a primary reference standard must demonstrate a closed mass balance. The sum of the absolute assay (qNMR) and all measured impurities (Organic + Inorganic + Water/Volatiles) must theoretically equal 100%[3].

MassBalance Total Total Mass (100%) Assay Absolute Assay (qNMR: 99.6%) Total->Assay Impurities Total Impurities (0.25%) Total->Impurities Org Organic Impurities (HPLC-CAD: 0.15%) Impurities->Org Inorg Inorganics (ROI: <0.05%) Impurities->Inorg Water Water Content (KF: 0.10%) Impurities->Water

Mass balance logic for reference standard purity determination.

By implementing this rigorous, self-validating analytical framework, drug development professionals can confidently utilize 2-Isopropoxyethanamine hydrochloride in quantitative API release testing, ensuring both analytical integrity and patient safety.

References
  • "How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines)" - ResolveMass Laboratories Inc.

  • "Reference Standards in the Pharmaceutical Industry" - MRIGlobal.

  • "Understanding Pharmaceutical Impurities Insights into Advanced Reference Standards for Drug Quality and Safety" - Pharmaffiliates.

  • "ICH Harmonised Tripartite Guideline Specifications: Test Procedures and Acceptance Criteria" - ICH.

  • "81731-43-3 | 2-Isopropoxyethanamine" - BLD Pharm.

  • "1161436-02-7 | 2-Isopropoxyethanamine hydrochloride" - BLD Pharm.

Sources

Comparative

Cost-Benefit Analysis of 2-Isopropoxyethanamine Hydrochloride in Medicinal Synthesis: A Comparative Guide

As a Senior Application Scientist, I frequently evaluate the trade-offs between raw material costs and the physicochemical advantages conferred by specific functional groups. In modern drug discovery, the introduction of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently evaluate the trade-offs between raw material costs and the physicochemical advantages conferred by specific functional groups. In modern drug discovery, the introduction of ether-amine side chains is a proven strategy for fine-tuning a molecule's pharmacokinetic (PK) and pharmacodynamic (PD) profile. While basic reagents like 2-methoxyethanamine are ubiquitous and inexpensive, the synthesis of highly selective therapeutics—such as the 5-HT2C receptor agonist Bexicaserin (LP352)—often necessitates the use of sterically tailored building blocks like 2-Isopropoxyethanamine hydrochloride .

This guide provides an objective cost-benefit analysis of using 2-isopropoxyethanamine hydrochloride compared to its structural alternatives, offering researchers actionable insights and self-validating experimental protocols.

Comparative Profiling: Quantitative Cost-Benefit Analysis

When selecting an alkoxyethanamine, medicinal chemists must balance raw material costs against the metabolic and structural benefits conferred by the alkyl group. The table below summarizes the quantitative and qualitative differences between three common alkoxyethanamines used in early-to-late stage drug discovery.

ReagentCAS NumberEst. Cost ($/g)*Steric Bulk (Branching)Lipophilicity (ΔLogP)Metabolic Stability (O-Dealkylation)
2-Methoxyethanamine 109-85-3~$2 - $5Minimal (Primary)LowPoor (Highly labile to CYP450)
2-Isopropoxyethanamine HCl 1161436-02-7~$50 - $80Moderate (Secondary)ModerateHigh (Sterically shielded)
2-(tert-Butoxy)ethanamine HCl 335598-67-9~$100+High (Tertiary)HighVery High (Highly shielded)

*Note: Prices are approximate, based on research-grade quantities (5g–25g scale), and vary by supplier.

Mechanistic Causality: Why Choose the Isopropoxy Variant?

Reagent selection must be driven by mechanistic causality rather than upfront cost alone. The premium price of 2-isopropoxyethanamine hydrochloride is justified by its unique physicochemical contributions:

  • Metabolic Shielding: The primary failure point of methoxy-bearing drug candidates is rapid Phase I metabolism via CYP450-mediated O-dealkylation. The isopropoxy group introduces steric hindrance directly adjacent to the ether oxygen, significantly reducing the rate of metabolic cleavage .

  • The "Goldilocks" Receptor Fit: While the tert-butoxy group offers superior metabolic stability, its massive steric bulk often leads to clashes within tight receptor binding pockets, reducing target affinity. The isopropoxy group provides a "Goldilocks" fit—sufficient bulk to deter metabolic enzymes, but flexible enough to engage target receptors effectively.

  • Handling and Stoichiometric Precision: Using the hydrochloride salt of 2-isopropoxyethanamine prevents the volatility, hygroscopicity, and oxidative degradation associated with free aliphatic amines. This ensures precise stoichiometric weighing, which is critical for reproducible parallel synthesis and library generation .

Decision Workflow for Alkoxyethanamine Selection

To streamline reagent selection, I have designed the following logical workflow. It maps the decision-making process based on the primary constraints of your specific drug development program.

AlkoxyamineSelection Start Determine Project Needs (Alkoxyethanamine Selection) Cost Is raw material cost the primary constraint? Start->Cost Methoxy Select 2-Methoxyethanamine (Low Cost, Low Steric Bulk) Cost->Methoxy Yes (Scale-up/Early Discovery) Stability Is metabolic stability (O-dealkylation) critical? Cost->Stability No (Optimization Phase) Stability->Methoxy No Bulk Can the receptor pocket tolerate high steric bulk? Stability->Bulk Yes TertButoxy Select 2-(tert-Butoxy)ethanamine (Max Stability, High Bulk) Bulk->TertButoxy Yes Isopropoxy Select 2-Isopropoxyethanamine (Balanced Stability & Binding) Bulk->Isopropoxy No (Requires 'Goldilocks' fit)

Workflow for selecting alkoxyethanamine side chains based on cost, stability, and steric tolerance.

Step-by-Step Methodology: Amide Coupling Protocol

To maximize the return on investment when using the more costly 2-isopropoxyethanamine hydrochloride, the coupling protocol must be highly efficient. The following self-validating workflow utilizes HATU for the rapid generation of amides, ensuring high yields and minimal epimerization.

Reagents:

  • Carboxylic acid intermediate (1.0 eq)

  • 2-Isopropoxyethanamine hydrochloride (1.2 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF (0.2 M concentration)

Step-by-Step Workflow:

  • Pre-activation: Dissolve the carboxylic acid and HATU in anhydrous DMF. Stir at room temperature for 10 minutes.

    • Causality: Pre-activation forms the highly reactive OAt-ester, minimizing side reactions before the amine is introduced.

  • In Situ Free-Basing: Add 2-isopropoxyethanamine hydrochloride to the mixture, immediately followed by DIPEA.

    • Causality: The HCl salt must be neutralized by DIPEA (requiring at least 1 extra equivalent) to liberate the nucleophilic free amine.

  • Coupling: Stir the reaction at room temperature for 2–4 hours under an inert atmosphere.

  • Self-Validation Check: Monitor the reaction via LC-MS.

    • Troubleshooting Loop: If the mass of the unreacted carboxylic acid persists, verify the pH of the reaction mixture by spotting it on wet pH paper. If the pH is < 7, the amine remains protonated and unreactive; add an additional 1.0 eq of DIPEA to drive the reaction to completion.

  • Workup: Dilute the mixture with ethyl acetate (EtOAc) and wash sequentially with saturated aqueous NaHCO3, 1M HCl, and brine.

    • Causality: The basic wash removes unreacted acid and HOAt, while the acidic wash removes excess amine and DIPEA. The highly lipophilic isopropoxy-amide product safely partitions into the organic layer.

  • Analytical Confirmation: Dry the organic layer over Na2SO4, concentrate, and analyze via 1H NMR (CD3OD or DMSO-d6). Confirm the presence of the isopropyl methyl protons, which typically appear as a distinct doublet (J ≈ 6.0 Hz) integrating to 6H around 1.10–1.20 ppm .

References

  • Journal of Medicinal Chemistry - ACS Publications. "Diazepine Agonists of the 5-HT2C Receptor with Unprecedented Selectivity: Discovery of Bexicaserin (LP352)".[Link]

  • Google Patents.
Validation

environmental impact assessment of 2-Isopropoxyethanamine hydrochloride synthesis

Environmental Impact Assessment of 2-Isopropoxyethanamine Hydrochloride Synthesis: A Comparative Guide Introduction 2-Isopropoxyethanamine (IPAE) and its hydrochloride salt (CAS 1161436-02-7) serve as critical bifunction...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Environmental Impact Assessment of 2-Isopropoxyethanamine Hydrochloride Synthesis: A Comparative Guide

Introduction 2-Isopropoxyethanamine (IPAE) and its hydrochloride salt (CAS 1161436-02-7) serve as critical bifunctional ether-amine building blocks in the pharmaceutical and agrochemical industries[1]. Its primary application lies in the synthesis of beta-blockers, such as bisoprolol, where the isopropyl branch provides superior steric protection and metabolic stability compared to simpler amino-ethers[1]. As the pharmaceutical industry shifts toward sustainable manufacturing of antihypertensive drugs and their derivatives[2], evaluating the environmental impact of IPAE-HCl synthesis is paramount[3]. Furthermore, recent advancements in biomass fast pyrolysis have even identified 2-isopropoxyethylamine in bioaqueous phases, opening future pathways for entirely bio-based sourcing[4].

This guide objectively compares the traditional batch alkylation method against a modern, green catalytic flow approach, providing researchers with actionable, self-validating protocols and comparative life-cycle data.

Mechanistic Causality: Traditional vs. Green Pathways

The Traditional Route (SN2 Alkylation): Historically, IPAE is synthesized via the nucleophilic substitution of 2-aminoethanol with isopropyl bromide. While straightforward, this method suffers from poor atom economy. The highly electrophilic nature of the alkyl halide inevitably leads to over-alkylation (forming secondary and tertiary amines), requiring a massive stoichiometric excess of ethanolamine to suppress side reactions. Furthermore, neutralizing the hydrobromic acid byproduct generates significant inorganic salt waste, drastically inflating the Process Mass Intensity (PMI).

The Green Alternative (Catalytic Reductive Etherification): Modern green chemistry leverages continuous flow reactors packed with solid-acid or transition-metal catalysts (e.g., Ru/Al₂O₃). By reacting ethanolamine directly with isopropanol, isopropanol acts as both the solvent and the alkylating agent. The only byproduct is water. The precise residence time control inherent to flow chemistry eliminates over-alkylation, ensuring near-quantitative yields of the mono-alkylated product while minimizing the environmental footprint.

Quantitative Environmental Impact Comparison

To objectively evaluate both methods, we must analyze their performance across key green chemistry metrics.

MetricTraditional SN2 Alkylation (Batch)Green Catalytic Flow (Continuous)Causality & Environmental Impact
E-factor > 15.0 kg waste / kg product< 2.5 kg waste / kg productElimination of halogenated leaving groups and basic aqueous workups drastically reduces waste mass.
Atom Economy ~45%~82%The green route produces only water as a byproduct, whereas the traditional route produces stoichiometric NaBr/KBr salts.
Process Mass Intensity (PMI) 22.54.1Flow chemistry recycles the isopropanol solvent stream, minimizing total mass input per batch.
Solvent Toxicity High (DMF, Dichloromethane)Low (Isopropanol, Water)Isopropanol is a benign, renewable solvent, eliminating reliance on reprotoxic or ozone-depleting solvents.
Selectivity (Mono-alkylation) 60 - 70%> 95%Strict residence time in the flow micro-reactor prevents the secondary amine formation common in batch reactors.

Visualizing the Synthesis Pathways

G cluster_trad Traditional Batch Route cluster_green Green Flow Route SM Ethanolamine (Starting Material) TradReact Isopropyl Bromide + DMF / Base SM->TradReact GreenReact Isopropanol (Reagent & Solvent) SM->GreenReact TradProcess SN2 Alkylation (Poor Selectivity) TradReact->TradProcess TradWaste High Br- Waste E-Factor > 15 TradProcess->TradWaste Product 2-Isopropoxyethanamine Hydrochloride TradProcess->Product GreenProcess Catalytic Flow (High Selectivity) GreenReact->GreenProcess GreenWaste H2O Byproduct E-Factor < 3 GreenProcess->GreenWaste GreenProcess->Product

Fig 1: Mass flow and waste generation comparison between traditional and green synthesis routes.

Experimental Methodologies: Self-Validating Protocols

As a Senior Application Scientist, I emphasize that a protocol is only as reliable as its internal validation mechanisms. The following procedures are designed as closed-loop, self-validating systems.

Protocol A: Traditional SN2 Alkylation (Baseline Assessment)

Objective: Synthesize IPAE-HCl to establish a baseline for E-factor and PMI calculations.

  • Reaction Setup & Stoichiometry Control:

    • Action: Dissolve 1.0 equivalent of 2-aminoethanol in dimethylformamide (DMF). Add 3.0 equivalents of anhydrous K₂CO₃.

    • Causality: The inorganic base is required to scavenge the HBr generated during the reaction, preventing the protonation and subsequent deactivation of the amine nucleophile.

  • Electrophile Addition:

    • Action: Dropwise addition of 1.1 equivalents of isopropyl bromide at 0°C, followed by heating to 60°C for 12 hours.

    • Causality: Low initial temperature controls the highly exothermic SN2 attack. Heating drives the reaction to completion, but inevitably provides the activation energy for unwanted di-alkylation.

  • In-Process Control (IPC) & Self-Validation:

    • Action: Withdraw a 50 µL aliquot every 2 hours. Quench in water, extract with ethyl acetate, and analyze via GC-FID.

    • Validation: The protocol self-validates when the GC chromatogram shows the complete disappearance of the isopropyl bromide peak. However, the emergence of a heavier tertiary amine peak will visually confirm the poor selectivity and high waste generation of this route.

  • Workup & Salt Formation:

    • Action: Filter the massive KBr salt cake. Extract the filtrate with dichloromethane (DCM) and wash with brine. Bubble anhydrous HCl gas through the organic layer to precipitate 2-Isopropoxyethanamine hydrochloride.

    • Causality: HCl gas selectively protonates the primary amine, forcing the crystalline salt to crash out of the non-polar solvent, leaving organic impurities in solution.

Protocol B: Green Catalytic Flow Synthesis (Optimized Alternative)

Objective: Synthesize IPAE-HCl utilizing continuous flow to minimize environmental impact and maximize atom economy.

  • Catalyst Bed Preparation:

    • Action: Pack a stainless-steel micro-reactor column (10 mL internal volume) with 5% Ru/Al₂O₃ solid catalyst.

    • Causality: The transition metal facilitates the temporary dehydrogenation of isopropanol to acetone, which undergoes imine formation with ethanolamine, followed by immediate in-situ hydrogenation back to the ether-amine.

  • Continuous Flow Operation:

    • Action: Prepare a single homogeneous feed stream containing 1.0 M 2-aminoethanol in isopropanol. Pump the stream through the heated reactor (120°C) at a flow rate of 0.5 mL/min (Residence time = 20 minutes).

    • Causality: Isopropanol acts as both the benign solvent and the reactant. The strict 20-minute residence time ensures the mono-alkylated product exits the reactor before secondary reactions can occur.

  • In-Line Monitoring & Self-Validation:

    • Action: Route the reactor effluent through an in-line FlowIR (Fourier Transform Infrared) spectrometer.

    • Validation: Monitor the disappearance of the primary amine N-H stretch (3300 cm⁻¹) and the appearance of the ether C-O-C stretch (1100 cm⁻¹). Steady-state is self-validated when the IR absorbance ratios remain constant for >3 residence times. Mass balance is confirmed by weighing the effluent stream against the input pump mass.

  • Solvent Recovery & Salt Precipitation:

    • Action: Pass the effluent through a wiped-film evaporator to recover unreacted isopropanol (recycled back to the feed). Treat the concentrated product with 1.0 M aqueous HCl and lyophilize.

    • Causality: Recycling the solvent drastically reduces the PMI. Using aqueous HCl avoids the severe occupational hazards of handling pressurized anhydrous HCl gas, strictly aligning with the 12 Principles of Green Chemistry.

Conclusion

The transition from batch SN2 alkylation to catalytic flow synthesis for 2-Isopropoxyethanamine hydrochloride is not merely an operational upgrade; it is an environmental imperative. By eliminating halogenated reagents and toxic solvents, the green protocol reduces the E-factor by over 80% while significantly improving product selectivity, making it the definitive choice for modern pharmaceutical intermediate manufacturing.

References[1] 2-Isopropoxyethylamine (IPAE) (CAS NO:83495-51-6) - Scimplify. scimplify.com. Link[2] Chemoenzymatic Protocol for the Synthesis of Enantiopure β-Blocker (S)-Bisoprolol - MDPI. mdpi.com. Link[3] Potential application of bisoprolol derivative compounds as antihypertensive drugs: synthesis and in silico study - Royal Society Publishing. royalsocietypublishing.org. Link[4] Recycling Strategy for Bioaqueous Phase via Catalytic Wet Air Oxidation to Biobased Acetic Acid Solution | ACS Sustainable Chemistry & Engineering. acs.org.Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Isopropoxyethanamine hydrochloride

Standard Operating Procedure & PPE Guide: Handling 2-Isopropoxyethanamine Hydrochloride in Drug Discovery Workflows As a Senior Application Scientist, I often see laboratory safety treated as a static checklist rather th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & PPE Guide: Handling 2-Isopropoxyethanamine Hydrochloride in Drug Discovery Workflows

As a Senior Application Scientist, I often see laboratory safety treated as a static checklist rather than a dynamic, mechanistic system. To safely and effectively handle 2-Isopropoxyethanamine hydrochloride (CAS: 1161436-02-7) , we must first understand its physicochemical behavior. This chemical is a crucial bifunctional ether-amine building block, heavily utilized in drug discovery to introduce isopropoxyethyl groups. The isopropyl branch provides greater steric protection and higher lipophilicity compared to simpler amino-ethers, resulting in superior metabolic stability in complex molecules like1[1] and 2[2].

However, its structure dictates specific handling requirements. As a hydrochloride salt, it is a solid, which mitigates the severe flammability risks associated with its free base form. Yet, the salt is highly hygroscopic. When exposed to ambient humidity or mucosal membranes, it readily dissolves to form a highly concentrated, localized acidic/amine solution that disrupts lipid bilayers. Consequently, it is classified under GHS as a3[3].

Below is the field-proven, self-validating methodology for mitigating these hazards through targeted Personal Protective Equipment (PPE) and rigorous operational controls.

Quantitative PPE & Control Matrix

Standard laboratory PPE is insufficient for handling hygroscopic amine hydrochloride salts. The table below summarizes the required upgrades and the mechanistic causality behind each choice.

PPE / Control CategoryStandard Lab PracticeUpgraded Requirement for 2-Isopropoxyethanamine HClMechanistic Justification & Causality
Hand Protection Single latex/nitrileDouble Nitrile (≥ 5 mil thickness) The hygroscopic salt absorbs ambient moisture/sweat, forming a concentrated solution that can permeate thin or single-layer gloves, leading to acute dermal irritation (H315)[3].
Eye Protection Safety glassesNon-vented Chemical Splash Goggles Standard glasses lack orbital seals. Airborne dust generated during spatial transfer can bypass glasses, dissolving in ocular fluid to cause severe localized damage (H319)[3].
Body Protection Open lab coatFully buttoned heavy-cotton or FR coat Prevents electrostatic dust accumulation on exposed skin or synthetic clothing fibers.
Engineering Control Ambient lab benchClass II Fume Hood (80-100 FPM) Contains aerosolized dusts, mitigating the STOT SE 3 (H336) inhalation hazard[3].

Hazard Mitigation & Workflow Pathway

The following diagram illustrates the logical relationship between the physicochemical hazards of 2-Isopropoxyethanamine hydrochloride and the required operational controls.

G cluster_hazards Physicochemical Hazards cluster_ppe Required PPE & Controls H1 H315: Skin Irritant (Hygroscopic Salt) P1 Nitrile Gloves (Double, >5 mil) H1->P1 Contact Prevention H2 H319: Eye Irritant (Ocular Fluid Dissolution) P2 Splash Goggles (Non-Vented) H2->P2 Splash/Dust Defense H3 H336: STOT SE 3 (Aerosolized Dust) P3 Class II Fume Hood (80-100 FPM) H3->P3 Inhalation Control Workflow Safe Weighing & Transfer Protocol P1->Workflow P2->Workflow P3->Workflow

Hazard mitigation pathway and required operational controls for handling 2-Isopropoxyethanamine HCl.

Step-by-Step Operational Workflow (Handling & Transfer)

To ensure scientific integrity and safety, every step in this protocol is designed as a self-validating system .

Step 1: Environmental Preparation & Self-Validation

  • Action: Verify the chemical fume hood is operational with a face velocity of 80-100 feet per minute (FPM). Clear the workspace of strong oxidizing agents.

  • Causality: This specific velocity provides optimal containment of fine hydrochloride dusts without causing turbulent vortexes that could blow the lightweight powder out of the sash.

  • Self-Validation: Perform a simple tissue paper flutter test at the sash base. A steady, inward pull validates directional airflow before opening the chemical container.

Step 2: PPE Donning Sequence

  • Action: Don a fully buttoned lab coat, non-vented chemical splash goggles, and double-glove with nitrile (minimum 5 mil).

  • Causality: The double-glove technique ensures that if the outer glove is compromised by the hygroscopic salt dissolving in ambient moisture, the inner glove maintains the dermal barrier against H315 hazards[3].

Step 3: Active Handling & Spatial Transfer

  • Action: Utilize an anti-static weighing boat and a grounded stainless-steel spatula. Keep the source container within 2 inches of the weighing boat.

  • Causality: Amine hydrochloride salts accumulate static charge during spatulation friction. This causes the powder to "jump" and contaminate the exterior of the weighing vessel or the user's gloves.

  • Self-Validation: After weighing, inspect the exterior of the weighing boat and the balance pan under a bright, angled light. The absence of a crystalline sheen confirms that static-induced powder migration was successfully mitigated.

Step 4: Post-Handling Decontamination

  • Action: Seal the primary container tightly and wrap the cap with Parafilm to prevent moisture ingress. Wipe down the spatula, balance, and hood surface with a damp, lint-free cloth (using distilled water), followed by a dry wipe.

  • Self-Validation: Swipe the decontaminated area with a pH indicator strip moistened with distilled water. A neutral pH (approx. 7.0) confirms the complete removal of the acidic hydrochloride salt residues.

Spill Response & Disposal Plan

In the event of an accidental release, standard sweeping protocols will exacerbate the hazard.

Minor Solid Spills (< 50g):

  • Do NOT dry sweep. Dry sweeping aerosolizes the irritating dust, immediately triggering the STOT SE 3 (H336) inhalation hazard[3].

  • Cover the spill with a damp absorbent pad (water or dilute ethanol) to suppress dust generation and dissolve the salt.

  • Carefully scoop the damp material into a compatible, sealable hazardous waste container using a non-sparking tool.

  • Wash the spill area with a mild detergent solution to neutralize residual amine hydrochloride.

Chemical Disposal:

  • Classification: Route as "Halogenated/Amine Solid Waste."

  • Incompatibility: Do not mix with acidic waste streams or heavy metal solutions. The amine functionality can form unwanted coordination complexes or react violently with strong oxidizers.

References

  • [3] Title: 2-(propan-2-yloxy)ethan-1-amine hydrochloride — Chemical Substance Information | Source: NextSDS | URL: 3

  • [2] Title: 2-Isopropoxyethylamine (IPAE) (CAS NO:83495-51-6) | Source: Scimplify | URL: 2

  • [1] Title: Synthesis and Evaluation of the First Fluorescent Antagonists of the Human P2Y2 Receptor Based on AR-C118925 | Source: ACS Publications (Journal of Medicinal Chemistry) | URL: 1

Sources

© Copyright 2026 BenchChem. All Rights Reserved.